molecular formula C16H13ClN6 B144775 (+)-Vorozole CAS No. 129731-10-8

(+)-Vorozole

Cat. No.: B144775
CAS No.: 129731-10-8
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vorozole is a member of benzotriazoles.
VOROZOLE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source;  vorozole/R 83842 is ((+)/dextro-isomer), RN 129731-10-8;  R 83839 ((-)/levo-isomer)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPPFTZALNBFS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156230
Record name Vorozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129731-10-8
Record name (+)-Vorozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129731-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorozole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vorozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Vorozole: Mechanistic Architecture & Aromatase Inhibition Protocols

[1]

Executive Summary

Vorozole (R-76713) , specifically its active (+)-(S)-enantiomer (R-83842) , represents a pivotal benchmark in the class of non-steroidal, Type II aromatase inhibitors (AIs).[1] Unlike Type I inhibitors (e.g., exemestane) which act as suicide substrates, (+)-Vorozole functions via reversible competitive inhibition , utilizing a triazole moiety to coordinate directly with the heme iron of the cytochrome P450 19A1 (aromatase) enzyme.

This technical guide delineates the precise molecular mechanism of this compound, distinguishing its stereochemical efficacy and providing validated experimental protocols for quantifying its inhibitory potency (


1

Molecular Architecture & Stereochemistry[1]

The pharmacological potency of Vorozole is intrinsically linked to its absolute configuration. The drug exists as a chiral molecule, but the enantiomers exhibit vastly different binding affinities.

The Active Enantiomer: (+)-(S)-Vorozole[1]
  • Chemical Name: 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

  • Code: R-83842 (Active Dextro-isomer) vs. R-83839 (Inactive Levo-isomer)[1]

  • Key Structural Pharmacophore: The 1,2,4-triazole ring . The N4 nitrogen of this ring possesses a lone pair of electrons critical for coordinating with the heme iron.

Stereoselective Binding

The (S)-configuration positions the chlorophenyl and benzotriazole substituents to perfectly occupy the hydrophobic pocket of the aromatase active site, mimicking the steroid backbone of the natural substrate, androstenedione. The (-)-enantiomer suffers from steric clashes with active site residues (specifically Val370 and Trp224 ), reducing its affinity by over 500-fold compared to the (+)-isomer.[1]

Mechanism of Action: The Type II Inhibition Cascade

This compound acts as a Type II ligand , a classification reserved for compounds that bind directly to the prosthetic heme iron of cytochrome P450 enzymes.

Heme Coordination (The "Iron-Switch")[1]
  • Resting State: The heme iron (

    
    ) of CYP19A1 is typically hexacoordinate with a water molecule as the distal ligand (low-spin state).[1]
    
  • Substrate Displacement: Upon entry, this compound displaces the natural substrate (androstenedione) from the hydrophobic pocket.[1]

  • Nitrogen-Iron Bond: The lone pair on the N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron.

  • Catalytic Blockade: This occupation prevents the binding of molecular oxygen (

    
    ), which is the essential first step in the three-hydroxylation sequence required to aromatize the A-ring of steroids. Without 
    
    
    activation, the enzyme cannot convert androgens to estrogens.
Thermodynamic & Kinetic Profile[1]
  • Inhibition Type: Competitive (Reversible).[1]

  • Kinetic Signature:

    • 
       : Unchanged (at high substrate concentrations, the inhibitor can be outcompeted).
      
    • 
       : Increased (higher concentration of substrate is required to achieve half-maximal velocity).[1]
      
  • Binding Affinity (

    
    ):  High affinity, typically in the low nanomolar range (
    
    
    ).[1]
Visualization of the Signaling Blockade

VorozoleMechanismcluster_physiologicalPhysiological Estrogen Biosynthesiscluster_inhibitionVorozole Inhibition MechanismAndrostenedioneAndrostenedione(Substrate)CYP19A1_ActiveCYP19A1 (Aromatase)Active SiteAndrostenedione->CYP19A1_ActiveBinds Hydrophobic PocketEstroneEstrone(Estrogen)CYP19A1_Active->Estrone3x Hydroxylation(Requires O2 + NADPH)VorozoleThis compound(Type II Inhibitor)Heme_ComplexVorozole-Heme Complex(Fe-N Coordination)Vorozole->Heme_ComplexCompetes with SubstrateHigh Affinity BindingHeme_Complex->CYP19A1_ActiveOccupies Active SiteBlockadeCatalytic Blockade(O2 Exclusion)Heme_Complex->BlockadePrevents O2 BindingBlockade->EstroneInhibits Production

Figure 1: Mechanistic pathway of this compound showing the competitive displacement of androstenedione and the formation of the catalytic blockade via Heme-Nitrogen coordination.[1]

Comparative Pharmacology

FeatureThis compound (Type II)Exemestane (Type I)Letrozole (Type II)
Binding Mode Reversible, Heme-CoordinationIrreversible, Covalent BindingReversible, Heme-Coordination
Core Structure BenzotriazoleSteroidal (Androstenedione analog)Triazole
Active Site Interaction Fe-N bond + Hydrophobic pocketPseudo-substrate turnover -> Covalent bondFe-N bond + Hydrophobic pocket
Spectral Signature Type II (Red Shift)None (or Type I initially)Type II (Red Shift)
Selectivity High (>1000x vs other CYPs)HighVery High
Clinical Status Research Tool / Chemical ProbeApproved (Aromasin)Approved (Femara)

Experimental Validation Protocols

To validate the mechanism of this compound in a research setting, two primary assays are required: a functional assay (Tritiated Water Release) to measure activity loss, and a structural assay (Difference Spectroscopy) to confirm the binding mode.

Protocol A: Tritiated Water Release Assay (Gold Standard)

This assay quantifies aromatase activity by measuring the release of


1

Reagents:

  • Human Placental Microsomes (or Recombinant CYP19A1).[1]

  • 
    -Androstenedione (Substrate).[1]
    
  • NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

  • This compound (dissolved in DMSO).[1][2]

Workflow:

  • Preparation: Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4).

  • Inhibitor Addition: Add this compound at varying concentrations (

    
     M to 
    
    
    M). Keep DMSO < 1%.[1]
  • Pre-incubation: Incubate for 5 minutes at 37°C to allow inhibitor binding equilibrium.

  • Initiation: Add

    
    -Androstenedione (
    
    
    concentrations, typically ~50 nM) and NADPH generating system.
  • Reaction: Incubate for 15 minutes at 37°C.

  • Termination: Stop reaction with Chloroform or Dichloromethane. Vortex vigorously to extract unreacted steroids.[1]

  • Separation: Centrifuge to separate phases. The aqueous phase contains the

    
     product; the organic phase contains the steroid substrate.
    
  • Quantification: Aliquot the aqueous phase into scintillation fluid and count via Liquid Scintillation Counter (LSC).

  • Analysis: Plot % Inhibition vs. Log[Vorozole]. Calculate

    
    .
    
Protocol B: Type II Spectral Binding Assay

This assay confirms the direct interaction between the Vorozole triazole nitrogen and the heme iron.

Reagents:

  • Purified CYP19A1 (Recombinant) or concentrated microsomes (~1 µM CYP content).[1]

  • Double-beam Spectrophotometer (or single beam with baseline correction).[1]

  • This compound stock.[1]

Workflow:

  • Baseline: Place CYP19A1 solution in both the sample and reference cuvettes. Record baseline (400–500 nm).[1]

  • Titration: Add this compound to the sample cuvette and an equivalent volume of solvent (DMSO) to the reference cuvette.

  • Scan: Record the difference spectrum from 350 nm to 500 nm.

  • Validation:

    • Observation: Look for a Type II Difference Spectrum .[1]

    • Trough (Min): ~390–410 nm (loss of high-spin/water-bound character).[1]

    • Peak (Max): 422–424 nm (formation of low-spin nitrogen-bound complex).[1]

    • Note: A shift from ~418 nm (resting) to ~424 nm is the hallmark of triazole-heme coordination.[1]

Experimental Workflow Diagram

ExperimentalWorkflowcluster_assayTritiated Water Release AssayMicrosomesMicrosomes(CYP19A1)InhibitorThis compound(Variable Conc.)Microsomes->InhibitorPre-incubation(37°C, 5 min)Substrate[3H]-AndrostenedioneInhibitor->SubstrateInitiate ReactionExtractionChloroformExtractionSubstrate->Extraction15 minIncubationLSCScintillationCounting (Aq. Phase)Extraction->LSCMeasure 3H2O

Figure 2: Step-by-step workflow for the Tritiated Water Release Assay, the gold standard for validating aromatase inhibition.

References

  • Vanden Bossche, H., et al. (1994). "Vorozole, a specific non-steroidal aromatase inhibitor."[3][4][5] Breast Cancer Research and Treatment, 30(1), 89-94.[1][3]

  • Wouters, W., et al. (1994).[3] "Comparative effects of the aromatase inhibitor R76713 and of its enantiomers R83839 and R83842 on steroid biosynthesis in vitro and in vivo." Journal of Steroid Biochemistry and Molecular Biology, 49(2-3), 173-181.[1]

  • Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457, 445–448. [1]

  • Johnston, S.J., et al. (2008). "Aromatase Inhibitors: Interactions with the Enzyme and Clinical Applications." Current Enzyme Inhibition, 4(2).

  • Bhatnagar, A.S. (2007).[1] "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105, 7–17. (Comparative Type II mechanism context).

Technical Guide: (+)-Vorozole (R83842) – Chemical Architecture & Pharmacological Characterization

[1]

Document Control:

  • Subject: (+)-Vorozole (R83842) Structure, Properties, and Validation Protocols

Executive Summary

This compound (Code: R83842) represents a pivotal benchmark in the evolution of third-generation aromatase inhibitors (AIs).[1] Unlike its steroidal predecessors (e.g., formestane), Vorozole is a non-steroidal, reversible Type II inhibitor that targets the heme iron of the CYP19A1 (aromatase) enzyme. While clinical development shifted toward letrozole and anastrozole due to strategic Phase III outcomes, Vorozole remains a critical reference standard in preclinical oncology for validating novel aromatase inhibitors due to its high selectivity and well-defined binding kinetics.[1]

This guide dissects the chemical structure, mechanistic action, and validation protocols for R83842, designed to support researchers in comparative pharmacology and assay development.

Chemical Architecture & Stereochemistry

The pharmacological potency of Vorozole resides almost exclusively in its dextrorotatory enantiomer, this compound.[1] The racemate (R76713) exhibits significantly lower potency, necessitating strict enantiomeric control during synthesis and testing.[1]

Structural Analysis

The molecule consists of a benzotriazole core linked to a chlorophenyl ring and a 1,2,4-triazole ring via a chiral methine bridge.[1]

  • IUPAC Name: 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1][2][3]

  • Chirality: The active enantiomer possesses the (S)-configuration .[1][3]

  • Key Pharmacophore: The N-4 nitrogen of the 1,2,4-triazole ring is the critical donor atom that coordinates with the heme iron (

    
    ) of the cytochrome P450 aromatase.
    
Physicochemical Properties Table[1]
PropertyValueNotes
CAS Registry 129731-10-8Specific to (+)-enantiomer
Formula

Molecular Weight 324.77 g/mol
Solubility DMSO (>10 mg/mL), EthanolPoorly soluble in water
LogP ~2.3 - 3.1Lipophilic, ensuring good tissue penetration
pKa ~1.8 (Triazole)Weakly basic

Pharmacodynamics: Mechanism of Action[9]

Vorozole functions as a Type II Competitive Inhibitor .[1] Unlike Type I inhibitors (suicide substrates like Exemestane) that covalently bind to the active site, Vorozole binds reversibly.[1]

The Molecular Interaction
  • Heme Coordination: The triazole nitrogen acts as a ligand to the heme iron of CYP19A1.[1][4]

  • Substrate Exclusion: This coordination occupies the active site, preventing the endogenous substrate (Androstenedione or Testosterone) from binding.[1]

  • Hydroxylation Blockade: By blocking the iron, Vorozole prevents the transfer of electrons required for the three successive hydroxylation steps that convert the A-ring of androgens into the phenolic A-ring of estrogens.

Pathway Visualization

The following diagram illustrates the interruption of the steroidogenic pathway by Vorozole.

AromataseInhibitionAndrostenedioneAndrostenedione(Substrate)CYP19A1CYP19A1(Aromatase Enzyme)Androstenedione->CYP19A1EndogenousBindingEstroneEstrone(Estrogen)CYP19A1->EstroneAromatization(3x Hydroxylation)ComplexEnzyme-InhibitorComplex(Inactive)CYP19A1->ComplexReversibleBlockadeVorozoleThis compound(R83842)Vorozole->CYP19A1CompetitiveBinding (Ki ~1 nM)

Figure 1: Mechanism of Action.[1][3][5][6][7] Vorozole competes with Androstenedione for the CYP19A1 active site, forming a reversible complex that halts estrogen biosynthesis.[3]

Comparative Pharmacology

In drug discovery, benchmarking against peer compounds is essential.[1] Vorozole is often compared to Letrozole and Anastrozole.[1][8][9]

FeatureThis compound (R83842)LetrozoleAnastrozole
Class Non-steroidal TriazoleNon-steroidal TriazoleNon-steroidal Triazole
Binding Type Reversible (Type II)Reversible (Type II)Reversible (Type II)
IC50 (Human Placenta) 1.4 nM 0.8 - 2.0 nM 15 nM
Selectivity High (>1000x vs other CYPs)Very HighHigh
Clinical Status Discontinued (Phase III)FDA ApprovedFDA Approved

Scientist's Note: While Letrozole is marginally more potent in vivo, Vorozole's in vitro profile is nearly identical, making it a cost-effective and reliable positive control for screening assays.[1]

Experimental Protocols

Protocol 1: The "Tritiated Water" Release Assay (Gold Standard)

Purpose: To quantify CYP19A1 inhibition by measuring the release of tritiated water (


11

Reagents:

  • Enzyme Source: Human Placental Microsomes or Recombinant CYP19A1 Supersomes.[1]

  • Substrate:

    
    -Androstenedione (Specific Activity ~20-30 Ci/mmol).[1]
    
  • Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

  • Inhibitor: this compound (dissolved in DMSO; final DMSO <0.1%).[1]

Workflow:

  • Pre-incubation: Mix microsomes (20 µg protein) with Vorozole (0.1 nM – 1000 nM) in Phosphate Buffer (pH 7.4) for 5 minutes at 37°C. Why? To allow the inhibitor to equilibrate with the active site before substrate competition begins.

  • Initiation: Add NADPH generating system and radiolabeled substrate (

    
     concentration, typically 15-20 nM).[1]
    
  • Reaction: Incubate for 15 minutes at 37°C. Critical: Ensure linearity; do not exceed 15-20 mins to avoid substrate depletion.

  • Termination: Stop reaction with chloroform or trichloroacetic acid.

  • Extraction: Add dextran-coated charcoal (DCC) to adsorb unreacted steroid substrate.[1] Centrifuge at 3000xg for 15 mins.

  • Quantification: Aliquot the aqueous supernatant (containing the released

    
    ) into scintillation fluid and count.
    

Validation Criteria:

  • Background: Counts in "No NADPH" control must be <5% of total.

  • Positive Control: Letrozole (100 nM) should inhibit >95% of activity.[1]

Protocol 2: Enantiomeric Purity Check (Chiral HPLC)

Purpose: Since the (-)-isomer (R83839) is significantly less active, verifying the optical purity of this compound is critical for reproducible

1
  • Column: Chiralcel OD-H or Chiralpak AD (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Expectation: this compound typically elutes second (depending on specific column conditions) and must show >99% ee (enantiomeric excess).[1]

Assay Workflow Visualization

AssayWorkflowcluster_prepPreparation Phasecluster_reactionReaction Phasecluster_analysisAnalysis PhaseMicrosomesMicrosomes(CYP19A1)PreIncPre-Incubation(5 min @ 37°C)Microsomes->PreIncVorozoleVorozole(Gradient Conc.)Vorozole->PreIncSubstrate3H-Androstenedione+ NADPHPreInc->SubstrateIncubationIncubation(15 min)Substrate->IncubationStopTermination(Chloroform/TCA)Incubation->StopCharcoalCharcoal Extraction(Removes Steroids)Stop->CharcoalScintillationScintillation Counting(Aqueous Phase 3H-H2O)Charcoal->Scintillation

Figure 2: Radiometric Aromatase Assay Workflow.[1] A stepwise guide to determining IC50 values using tritiated water release.

Clinical & Translational Context

While this guide focuses on technical characterization, understanding the clinical history of Vorozole provides context for its use as a reference compound.

Vorozole demonstrated potent estrogen suppression (approx. 90% reduction in plasma estradiol) in Phase II trials.[1][5][7] However, in pivotal Phase III trials comparing Vorozole to Megestrol Acetate (a progestin), Vorozole did not show a statistically significant survival advantage, whereas Letrozole and Anastrozole subsequently did.[1][9] Consequently, development was halted, but R83842 remains a vital tool in the "chemical biology" of estrogen receptor-positive breast cancer research due to its defined molecular interaction.[1]

References

  • Wouters, W., et al. (1993).[1][6] Pharmacology of vorozole. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Vanden Bossche, H., et al. (1990).[1] R 76713 and R 83842: Highly selective, non-steroidal aromatase inhibitors.[1][10] Journal of Enzyme Inhibition. Link

  • Goss, P. E., & Gwyn, K. M. (1994).[1] Current perspectives on aromatase inhibitors in breast cancer. Journal of Clinical Oncology. Link[1]

  • Peeters, O. M., et al. (1993).[1] Structure and absolute configuration of this compound. Acta Crystallographica Section C. Link

  • Johnston, S. R., & Dowsett, M. (2003).[1] Aromatase inhibitors for breast cancer: lessons from the laboratory. Nature Reviews Cancer.[1] Link

Technical Guide: (+)-Vorozole Synthesis Pathway and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

(+)-Vorozole (Code: R83842) is a third-generation, non-steroidal aromatase inhibitor containing a benzotriazole moiety and a chiral center. Unlike its contemporaries (Anastrozole, Letrozole), Vorozole possesses a single chiral carbon connecting a chlorophenyl ring, a benzotriazole system, and a 1,2,4-triazole ring.

The pharmacological activity resides almost exclusively in the (+)-(S)-enantiomer . Consequently, the synthesis requires high stereochemical purity. This guide details the industrial synthesis pathway, emphasizing the critical "Norvorozole" methylation route, which generates a complex impurity profile often overlooked in standard literature.

  • IUPAC Name: 6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole

  • Molecular Formula: C16H13ClN6[1]

  • Key Structural Challenges:

    • Regioselectivity (Benzotriazole): Methylation of the benzotriazole ring can occur at N-1, N-2, or N-3 positions.

    • Regioselectivity (Triazole): Attachment of the 1,2,4-triazole can occur at N-1 or N-4.

    • Chirality: Isolation of the (S)-enantiomer from the racemate.[2]

The Synthetic Pathway (Janssen Route Optimization)

The most robust route involves the construction of the "Norvorozole" scaffold followed by N-methylation. This approach allows for the late-stage introduction of the methyl group, although it introduces significant regioisomeric challenges that must be controlled.

Retrosynthetic Analysis

The molecule is disconnected at the benzotriazole nitrogen-methyl bond and the triazole-benzylic carbon bond.

  • Precursor A: 1H-Benzotriazole-5-carboxylic acid derivatives.

  • Precursor B: 4-Chlorobenzaldehyde.

  • Reagent C: 1,2,4-Triazole.[1][3][4][5][6][7]

Step-by-Step Synthesis Protocol
Phase 1: Construction of the Norvorozole Scaffold
  • Condensation: 1H-benzotriazole-6-yl-(4-chlorophenyl)methanone is prepared via Friedel-Crafts acylation or Grignard addition to a benzotriazole nitrile derivative.

  • Reduction: The ketone is reduced (using NaBH4 in Methanol) to the corresponding alcohol: alpha-(4-chlorophenyl)-1H-benzotriazole-6-methanol.

  • Activation: The alcohol is converted to a chloride or mesylate leaving group (SOCl2 in DCM).

  • Triazole Insertion: Nucleophilic substitution with 1,2,4-triazole.

    • Critical Control Point: This reaction produces the racemate of Norvorozole (6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-benzotriazole).

Phase 2: Methylation and Regioisomer Formation (The Critical Step)

This step is the primary source of structural impurities. The alkylation of Norvorozole with methyl iodide (MeI) or dimethyl sulfate (DMS) is governed by the tautomeric nature of the benzotriazole ring.

  • Reagents: Norvorozole, Methyl Iodide, K2CO3, Acetone/DMF.

  • Conditions: 25°C, 4-6 hours.

  • Outcome: A mixture of three isomers:

    • N-1 Isomer (Target): Vorozole Racemate.

    • N-2 Isomer: Impurity B.

    • N-3 Isomer: Impurity C (Often co-elutes with Target).[8]

Phase 3: Chiral Resolution

The racemic N-1 isomer is resolved to obtain the active (+)-(S)-Vorozole.

  • Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol/Water mixtures.

  • Process: The (S)-Vorozole forms a less soluble diastereomeric salt, which crystallizes out. The free base is regenerated using NaOH.

Visualization: Synthesis & Impurity Genealogy

The following diagram illustrates the pathway and the divergence points for impurities.

VorozoleSynthesis Start Start: 1H-Benzotriazole deriv. + 4-Chlorobenzaldehyde Intermediate1 Intermediate: Benzotriazole-Alcohol Start->Intermediate1 Grignard/Red Activation Activation (Chlorination) Intermediate1->Activation SOCl2 Norvorozole Racemic Norvorozole (Unmethylated Precursor) Activation->Norvorozole 1,2,4-Triazole Methylation Step: N-Methylation (MeI / K2CO3) Norvorozole->Methylation Racemate Racemic Vorozole (N-1 Isomer) Methylation->Racemate Major Path (N1) Impurity_N2 Impurity B: N-2 Methyl Isomer Methylation->Impurity_N2 Side Path (N2) Impurity_N3 Impurity C: N-3 Methyl Isomer Methylation->Impurity_N3 Side Path (N3) Resolution Chiral Resolution ((L)-Tartaric Acid) Racemate->Resolution FinalProduct Final API: (+)-(S)-Vorozole Resolution->FinalProduct Crystallization Impurity_Enant Impurity A: (-)-(R)-Vorozole Resolution->Impurity_Enant Mother Liquor

Figure 1: Synthetic flowchart highlighting the critical methylation divergence and chiral resolution steps.

Impurity Profiling & Control Strategy

The "Expertise" in Vorozole synthesis lies in distinguishing the N-1 and N-3 isomers, which have nearly identical polarities.

The Isomer Challenge (Expert Insight)

Early literature often misidentified the N-3 isomer or failed to separate it.

  • N-1 Isomer (Vorozole): Methyl group on the nitrogen adjacent to the benzene ring fusion, distal to the chiral center attachment.

  • N-3 Isomer: Methyl group on the nitrogen adjacent to the benzene ring fusion, proximal to the chiral center attachment.

  • N-2 Isomer: Methyl group on the central nitrogen of the triazole ring (usually distinct in HPLC).

Causality: The N-H tautomerism in Norvorozole allows the electrophile (MeI) to attack any of the three nitrogens. Steric hindrance from the bulky (chlorophenyl)(triazolyl)methyl group at position 6 slightly disfavors N-3 alkylation, but not enough to prevent it (approx. ratio N1:N3:N2 is often 60:30:10 without optimization).

Impurity Table
Impurity CodeChemical IdentityOriginControl Limit (Spec)
Impurity A (-)-(R)-VorozoleIncomplete ResolutionNMT 0.5%
Impurity B 2-Methyl-benzotriazole isomerRegioisomer (Methylation)NMT 0.15%
Impurity C 3-Methyl-benzotriazole isomerRegioisomer (Methylation)NMT 0.15%
Impurity D NorvorozoleUnreacted IntermediateNMT 0.10%
Impurity E 4H-1,2,4-triazolyl isomerWrong triazole attachmentNMT 0.10%

Detailed Experimental Protocol: Chiral Resolution

This protocol describes the isolation of the active enantiomer from the racemic N-1 methylated mixture.

Prerequisites:

  • Racemic Vorozole (purity >98% regarding regioisomers).

  • (L)-(+)-Tartaric Acid (anhydrous).

  • Absolute Ethanol and Water.

Protocol:

  • Dissolution: Charge 10.0 g of Racemic Vorozole into a 250 mL round-bottom flask. Add 100 mL of Ethanol (95%). Heat to 60°C until fully dissolved.

  • Acid Addition: In a separate beaker, dissolve 4.6 g (1.0 eq) of (L)-(+)-Tartaric acid in 20 mL of warm Ethanol.

  • Salt Formation: Add the acid solution dropwise to the Vorozole solution over 30 minutes while stirring at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Seed with authentic this compound tartrate if available.

  • Aging: Stir the resulting suspension at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 10 mL).

  • Free Basing: Suspend the wet cake in 50 mL water. Adjust pH to 10 using 1N NaOH. Extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the organic layer over MgSO4, filter, and concentrate to yield this compound.

  • Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target ee > 99%.

Analytical Strategy (Self-Validating Methods)

To ensure "Trustworthiness," the analytical method must separate the critical N-1/N-3 pair. Standard C18 columns often fail here.

  • Column: Phenomenex Luna PFP(2) (Pentafluorophenyl propyl) or equivalent.[8]

    • Why? The PFP phase offers unique selectivity for positional isomers of aromatic compounds that C18 cannot achieve.

  • Mobile Phase: Ammonium Formate (pH 3.0) / Methanol Gradient.

  • Detection: UV at 254 nm.

  • Differentiation:

    • N-1 (Vorozole): Retention time ~1.0 (Relative).

    • N-3 Isomer: Retention time ~1.1.

    • N-2 Isomer: Retention time ~1.3.

References

  • Wouters, W., et al. (1994).[9] Vorozole, a specific non-steroidal aromatase inhibitor.[9] Breast Cancer Research and Treatment.[7][9][10][11]

  • Janssen Pharmaceutica NV. (1990). Triazole derivatives. US Patent 4,923,995.

  • Kim, S.W., et al. (2009).[8] Reinvestigation of the synthesis and evaluation of [N-methyl-11C]vorozole. Nuclear Medicine and Biology. (Detailed analysis of N-1/N-2/N-3 regioisomers).

  • Vanden Bossche, H., et al. (1990). R 76713 and enantiomers: Selective, non-steroidal inhibitors of cytochrome P450-dependent aromatase. Journal of Steroid Biochemistry.

Sources

An In-depth Technical Guide to (+)-Vorozole: A Non-steroidal Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (+)-Vorozole, a potent and selective non-steroidal aromatase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in oncology, endocrinology, and medicinal chemistry. This document delves into the core scientific principles of this compound, from its mechanism of action to practical experimental protocols, ensuring a blend of theoretical knowledge and actionable insights.

Introduction: The Rationale for Aromatase Inhibition

Estrogen plays a pivotal role in the development and progression of hormone-receptor-positive breast cancer.[1][2] In postmenopausal women, the primary source of estrogen is the conversion of androgens, produced by the adrenal glands, into estrogens in peripheral tissues such as adipose tissue.[3] This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[4][5] Therefore, inhibiting aromatase is a key therapeutic strategy to reduce estrogen levels and thereby suppress the growth of estrogen-dependent tumors.[1]

This compound emerged as a third-generation non-steroidal aromatase inhibitor, demonstrating high potency and selectivity.[6][7][8] Unlike steroidal inhibitors that can have intrinsic hormonal activities, non-steroidal inhibitors like this compound offer a more targeted approach to estrogen deprivation. This guide will explore the multifaceted scientific aspects of this compound, providing a robust resource for its study and application.

Molecular Profile and Chemical Synthesis

This compound is the dextrorotatory-(S)-enantiomer of a triazole derivative, which is responsible for the majority of its aromatase inhibitory activity.[6][9]

  • IUPAC Name: (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole[4]

  • Molecular Formula: C₁₆H₁₃ClN₆[4][10]

  • Molar Mass: 324.77 g/mol [4][10]

  • Appearance: White to off-white crystalline powder[4]

The synthesis of this compound is a multi-step process that requires careful control to achieve the desired stereochemistry.[4] A general synthetic pathway is outlined below.

Logical Flow of this compound Synthesis

Vorozole Synthesis A 6-(4-chlorobenzoyl)-1-methyl-1H-benzotriazole (Ketone Precursor) B Hydrazone Intermediate A->B Reaction with hydrazine derivative C Racemic Hydrazinomethyl Compound B->C Reduction D Enantiopure (S)-Hydrazine C->D Stereoselective Resolution E This compound D->E Cyclization with formamidine equivalent

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: Reversible and Competitive Inhibition

This compound functions as a potent, reversible, and competitive inhibitor of the aromatase enzyme.[4][11] Its mechanism is centered on the interaction of the triazole ring with the heme iron atom within the cytochrome P450 active site of aromatase. This interaction blocks the binding of the natural androgen substrates, androstenedione and testosterone, thereby preventing their conversion to estrone and estradiol, respectively.[4][11]

Signaling Pathway of Aromatase and Inhibition by this compound

Aromatase Pathway and Vorozole Inhibition cluster_0 Normal Estrogen Synthesis cluster_1 Inhibition by this compound Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion InactiveAromatase Inactive Aromatase Complex ER ER Estrogens->ER Binds to Estrogen Receptor (ER) Vorozole This compound Vorozole->Aromatase Competitive Binding to Active Site NoEstrogens Reduced Estrogen Levels InactiveAromatase->NoEstrogens Blocks Conversion Proliferation Tumor Growth (in ER+ cells) ER->Proliferation Stimulates Gene Transcription and Cell Proliferation

Caption: Mechanism of aromatase inhibition by this compound.

Pharmacological Profile

Pharmacodynamics

This compound demonstrates high potency in inhibiting aromatase activity. In vitro studies have shown an IC50 value of 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells.[6] This potent inhibition translates to significant reductions in circulating estrogen levels in vivo.[6] In postmenopausal women, treatment with vorozole can reduce plasma estradiol levels by approximately 90%.[11]

A key feature of this compound is its selectivity. It shows a high margin of selectivity for aromatase over other cytochrome P450 enzymes involved in steroid biosynthesis, such as those responsible for cortisol and aldosterone production.[6][7][9] This selectivity minimizes off-target effects and contributes to a favorable side-effect profile.[7]

Table 1: In Vitro Potency of this compound

Assay SystemIC50 ValueReference
Human Placental Aromatase1.38 nM[6]
Cultured Rat Ovarian Granulosa Cells0.44 nM[6]
FSH-stimulated Rat Granulosa Cells1.4 nM[9][12]
Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and dose-proportional kinetics.[4][7] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The elimination half-life is approximately 8 hours.[10]

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterValueReference
BioavailabilityHigh[4]
MetabolismHepatic (primarily CYP3A4)[4]
Elimination Half-life~8 hours[10]
ExcretionPrimarily renal[4]

Clinical Efficacy and Tolerability

Clinical trials have demonstrated the efficacy of this compound in the treatment of postmenopausal women with advanced breast cancer, particularly those who have progressed on tamoxifen therapy.[11][13][14] Objective response rates in Phase II studies have ranged from 18% to 33%.[6] Phase III trials have shown comparable efficacy to megestrol acetate and aminoglutethimide, with trends toward a longer duration of response.[6]

This compound is generally well-tolerated. The most common adverse events are typically mild and include hot flushes and nausea.[11] Unlike some other hormonal therapies, it does not cause significant weight gain.[6]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a gold standard for quantifying aromatase activity and its inhibition. It measures the release of tritiated water (³H₂O) during the conversion of [1β-³H]-androstenedione to estrone.

Workflow for In Vitro Aromatase Inhibition Assay

Aromatase Assay Workflow Start Start Incubation Incubate Microsomes (Human Recombinant or Placental) with this compound (or vehicle) and [1β-³H]-androstenedione Start->Incubation AddCofactor Initiate Reaction by adding NADPH Incubation->AddCofactor StopReaction Stop Reaction (e.g., with Chloroform) AddCofactor->StopReaction Extract Extract Unreacted Substrate with Methylene Chloride StopReaction->Extract Separate Separate Aqueous Phase (containing ³H₂O) Extract->Separate Quantify Quantify ³H₂O using Liquid Scintillation Counting Separate->Quantify Calculate Calculate % Inhibition and IC50 Value Quantify->Calculate End End Calculate->End

Caption: Step-by-step workflow for the tritiated water release aromatase assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Mixture: In microcentrifuge tubes, combine the reaction buffer, human recombinant or placental microsomes (as the source of aromatase), and the desired concentration of this compound or vehicle control.

  • Substrate Addition: Add [1β-³H]-androstenedione to each tube.

  • Initiation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the enzymatic reaction by adding a solution of NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching agent, such as chloroform or a strong acid.

  • Extraction: Add a suspension of charcoal-dextran to adsorb the unreacted steroid substrate. Centrifuge to pellet the charcoal.

  • Quantification: Transfer an aliquot of the supernatant (containing the ³H₂O) to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a DMBA-Induced Mammary Tumor Model

The 7,12-dimethylbenz[a]anthracene (DMBA)-induced rat mammary carcinoma model is a well-established model for studying hormone-dependent breast cancer.

Step-by-Step Methodology:

  • Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg) in a suitable vehicle (e.g., corn oil) to female Sprague-Dawley rats at approximately 50-55 days of age.

  • Tumor Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors. Once tumors are palpable and reach a predetermined size (e.g., 1-2 cm in diameter), randomize the animals into treatment and control groups.

  • Treatment: Administer this compound orally at various dose levels (e.g., 0.25, 1.0, 4.0 mg/kg) daily for a specified period (e.g., 28 days). The control group receives the vehicle alone. An ovariectomized group can be included as a positive control for estrogen deprivation.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and histological analysis. Collect blood samples to measure serum estradiol levels.

  • Data Analysis: Compare the tumor growth rates, final tumor weights, and serum estradiol levels between the treatment groups and the control group. Evaluate the dose-response relationship for the antitumor effect of this compound.

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor with a well-defined mechanism of action and favorable pharmacological profile. Its efficacy in reducing estrogen levels and inhibiting the growth of hormone-dependent tumors has been demonstrated in both preclinical models and clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other aromatase inhibitors. As a third-generation aromatase inhibitor, this compound represents a significant advancement in the targeted therapy of estrogen-receptor-positive breast cancer.

References

  • Bhatnagar, A. S. (2001). The pharmacology and pharmacokinetics of the newer generation aromatase inhibitors.
  • Brodie, A., & Njar, V. (2000). Aromatase inhibitors in the treatment of breast cancer. The Journal of Steroid Biochemistry and Molecular Biology, 73(3-4), 143-149.
  • De Coster, R., Wouters, W., & van Ginckel, R. (1992). Antitumoral and endocrine effects of this compound in rats bearing dimethylbenzanthracene-induced mammary tumors. Journal of Cancer Research and Clinical Oncology, 118(5), 337-342.
  • Goss, P. E., & Strasser, K. (2001). Aromatase inhibitors in the treatment and prevention of breast cancer. Journal of Clinical Oncology, 19(3), 881-894.
  • Johnston, S. R., & Dowsett, M. (2003). Aromatase inhibitors for breast cancer: lessons from the laboratory.
  • Maurer, H. R. (2001). Aromatase inhibitors. Current Medicinal Chemistry, 8(8), 859-866.
  • Miller, W. R. (1997). Aromatase inhibitors.
  • Santen, R. J., Brodie, H., Simpson, E. R., & Siiteri, P. K. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine Reviews, 30(4), 343-375.
  • Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors in breast cancer. New England Journal of Medicine, 348(25), 2431-2442.
  • Wouters, W., De Coster, R., & van Ginckel, R. (1993). Pharmacology of vorozole. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 617-621.
  • Wouters, W., Snoeck, E., & De Coster, R. (1994). Vorozole, a specific non-steroidal aromatase inhibitor.
  • Grokipedia. (n.d.). Vorozole. Retrieved from [Link]

  • PharmaCompass. (n.d.). Vorozol. Retrieved from [Link]

  • PubMed. (1992). Antitumoral and endocrine effects of this compound in rats bearing dimethylbenzanthracene-induced mammary tumors. PubMed. Retrieved from [Link]

  • PubMed. (1993). Pharmacology of vorozole. PubMed. Retrieved from [Link]

  • PubMed. (1994). Vorozole, a specific non-steroidal aromatase inhibitor. PubMed. Retrieved from [Link]

  • PubMed. (1997). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. PubMed. Retrieved from [Link]

  • PubMed. (1997). Vorozole. PubMed. Retrieved from [Link]

  • PubMed. (1998). Vorozole (Rivizor): an active and well tolerated new aromatase inhibitor for the treatment of advanced breast cancer patients with prior tamoxifen exposure. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vorozole - Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Vorozole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Early Clinical Development of (+)-Vorozole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the early clinical trial data for (+)-Vorozole (R83842), a potent, third-generation non-steroidal aromatase inhibitor. Developed for the treatment of hormone-dependent breast cancer in postmenopausal women, Vorozole's trajectory through early clinical development offers valuable insights into the therapeutic potential and challenges of highly selective endocrine therapies. This document will delve into the core scientific principles underpinning its mechanism of action, preclinical validation, and the critical findings from its initial human trials.

The Scientific Rationale: Targeting Estrogen Synthesis with Precision

The progression of a significant subset of breast cancers is driven by estrogen signaling. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, a process catalyzed by the cytochrome P450 enzyme, aromatase (CYP19A1).[1] The therapeutic strategy, therefore, is to achieve profound estrogen deprivation by selectively inhibiting this enzyme.

This compound, a triazole derivative, emerged as a highly promising candidate due to its potent and reversible inhibition of aromatase.[2][3] The majority of its inhibitory activity is attributed to the dextro-isomer, this compound.[2] Preclinical studies demonstrated its high selectivity, with a significantly greater affinity for aromatase compared to other P450 enzymes involved in steroidogenesis, promising a favorable side-effect profile by avoiding interference with the production of corticosteroids and mineralocorticoids.[4][5]

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the pivotal role of aromatase in estrogen synthesis and the inhibitory action of this compound.

G cluster_0 Androgen Precursors cluster_1 Estrogens Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Estrone->Estradiol Estrogen Receptor Signaling\n(Tumor Growth) Estrogen Receptor Signaling (Tumor Growth) Estradiol->Estrogen Receptor Signaling\n(Tumor Growth) Vorozole This compound Vorozole->Aromatase Inhibition

Caption: Mechanism of Aromatase Inhibition by this compound.

Preclinical Efficacy: Foundational Evidence

The potent anti-tumor activity of Vorozole was first established in animal models. In rats with chemically induced mammary tumors, Vorozole demonstrated significant tumor regression, comparable to ovariectomy.[4][6] These studies also highlighted the dose-dependent nature of its anti-tumor effects.[6][7]

Preclinical Study Highlight Key Finding Reference
In vitro aromatase inhibitionIC50 of 1.4 nM in FSH-stimulated rat granulosa cells.[4]
In vivo estrogen suppressionED50 of 0.0034 mg/kg for reducing plasma estradiol levels in rats.[4]
Mammary tumor model (rats)Oral administration of Vorozole resulted in significant tumor size regression.[6]
SelectivityOver 10,000-fold selectivity for aromatase compared to other P450 enzymes in vitro.[5]

Early Clinical Trials: Translating Preclinical Promise to Human Data

Phase I and II clinical trials were designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in postmenopausal women with advanced breast cancer, typically following treatment failure with tamoxifen.

Pharmacokinetics and Pharmacodynamics: Potent and Selective Estrogen Suppression

Early clinical investigations confirmed that Vorozole possesses excellent oral bioavailability and exhibits linear, dose-proportional pharmacokinetics.[5] A key objective of these initial studies was to determine the extent and selectivity of aromatase inhibition.

Phase I dose-escalation studies in healthy postmenopausal women established that single oral doses of 1 mg, 2.5 mg, or 5 mg of the Vorozole racemate resulted in a 93-94% inhibition of in vivo aromatase activity.[8] Daily administration of 1-5 mg led to a profound suppression of plasma estradiol levels by approximately 90%.[3][8]

A Phase II study provided more granular detail on the hormonal effects of a 2.5 mg daily dose in patients with advanced breast cancer[9]:

Hormone Level Pre-treatment (Mean) Post-treatment (1 month; Mean) Change
Estradiol24 pmol/LBelow detection (<9.2 pmol/L)Significant Decrease
Estrone144.3 pmol/L57 pmol/LSignificant Decrease
AndrostenedioneUnaffectedUnaffectedNo Change
DehydroepiandrosteroneUnaffectedUnaffectedNo Change
Free TestosteroneUnaffectedUnaffectedNo Change
17α-hydroxyprogesteroneUnaffectedUnaffectedNo Change

Data from Goss et al., 1995.[9]

Crucially, these studies also demonstrated the high selectivity of Vorozole in humans, with no significant impact on the synthesis of adrenal glucocorticoids or mineralocorticoids at therapeutic doses.[5][8] An adrenocorticotropic hormone (ACTH) stimulation test in one study was normal in all 18 patients evaluated after one month of treatment, confirming this selectivity.[9]

Efficacy in Advanced Breast Cancer

Multiple Phase II trials evaluated the efficacy of the 2.5 mg once-daily dose of Vorozole in postmenopausal women with advanced breast cancer that had progressed after tamoxifen therapy.

The objective response rates (ORR), which include complete and partial responses, varied across these studies, generally ranging from 18% to 33%.[2] One multicenter Phase II study involving 27 patients reported an ORR of 30%, with two complete responses and six partial responses.[10] Another Phase II study with 29 eligible patients showed an 11% partial remission rate, with a significant number of patients (14) achieving disease stabilization.[9] A separate multicenter trial with 34 patients documented an overall response rate of 21%.[11]

Phase II Trial Number of Patients Objective Response Rate (ORR) Disease Stabilization Key Efficacy Outcome
Paridaens et al., 19982730%9 patients (median 7.9 months)Median time to progression of 5.9 months.
Goss et al., 199527 (evaluable for response)11% (Partial Remission)14 patients (median 12 months)Remissions were durable (14, 15, and 16 months).
Johnston et al.3421%Not specifiedMedian duration of response was 9.6 months.
Safety and Tolerability

Across the early clinical trials, Vorozole was consistently reported to be well-tolerated. The most frequently observed side effects were generally mild and included hot flashes, nausea, malaise, and anorexia.[3][9][10] Importantly, Vorozole demonstrated a more favorable tolerability profile when compared to the then-standard second-line agent, aminoglutethimide, and was at least as well-tolerated as megestrol acetate, with the notable absence of significant weight gain associated with the latter.[2][3]

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized, step-by-step overview of the typical protocol for a Phase II clinical trial of Vorozole in the target patient population.

Phase II Clinical Trial Workflow

G Start Patient Screening Inclusion Inclusion Criteria Met? - Postmenopausal - Advanced Breast Cancer - ER/PR+ or unknown - Progressed on Tamoxifen Start->Inclusion Exclusion Exclusion Inclusion->Exclusion No Baseline Baseline Assessment - Tumor Measurement - Blood Sampling (Hormones) - Quality of Life Questionnaire Inclusion->Baseline Yes Treatment Treatment Initiation This compound 2.5 mg once daily Baseline->Treatment Monitoring Ongoing Monitoring - Toxicity Assessment - Blood Sampling - Tumor Measurement (e.g., every 8-12 weeks) Treatment->Monitoring Progression Disease Progression? Monitoring->Progression Continue Continue Treatment Progression->Continue No OffStudy Off Study - Disease Progression - Unacceptable Toxicity Progression->OffStudy Yes Continue->Monitoring FollowUp Follow-up - Survival Status OffStudy->FollowUp

Sources

The Vorozole Paradox: Pharmacodynamic Potency vs. Strategic Obsolescence

Author: BenchChem Technical Support Team. Date: February 2026

Status: Discontinued (Clinical Development), Active (Research Probe) Compound: (+)-Vorozole (R83842) Class: Third-Generation Non-Steroidal Aromatase Inhibitor (Type II)

Executive Summary: The "Good Enough" Trap

In the high-stakes arena of oncology drug development, efficacy is a necessary but insufficient condition for survival. This compound (Rivizor) stands as a definitive case study of a "technical success but strategic failure."

Developed by Janssen-Cilag in the 1990s, Vorozole was a highly potent third-generation aromatase inhibitor (AI). It successfully suppressed estrogen synthesis by >90% and demonstrated clinical activity in metastatic breast cancer.[1] However, its development was abruptly discontinued not because of a catastrophic safety signal, but because it failed to demonstrate statistical superiority over the existing standard of care (Megestrol Acetate) at the precise moment competitors (Anastrozole and Letrozole) were proving they could.

This guide analyzes the forensic details of Vorozole’s discontinuation, contrasting its pharmacodynamics with its market competitors, and highlights its "second life" as a potent CYP26 inhibitor in retinoid research.

Molecular Identity & Pharmacologic Profile

Vorozole belongs to the triazole class of Type II aromatase inhibitors. Unlike Type I inhibitors (e.g., Exemestane) which are steroidal suicide substrates, Vorozole binds reversibly to the heme iron of the cytochrome P450 subunit of the aromatase enzyme (CYP19A1).

Stereochemical Criticality

The drug was developed as a racemate (R76713), but the pharmacological activity resides almost exclusively in the dextro-rotatory enantiomer, This compound (R83842) .

  • Mechanism: The triazole nitrogen coordinates with the heme iron of CYP19A1, blocking the hydroxylation of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

  • Potency: IC50 ~1.4 nM (Human Placental Aromatase).

  • Selectivity: >1000-fold selectivity for CYP19A1 over aldosterone/cortisol synthesis (a major improvement over 1st generation Aminoglutethimide).

The Clinical Trajectory: Why It Failed Phase III

The discontinuation of Vorozole was decided based on the results of two large multicenter Phase III trials comparing it to Megestrol Acetate (MA) and Aminoglutethimide (AG) .

The Data That Killed the Drug

The critical blow came from the North American Vorozole Study Group. The trial design was a non-inferiority/superiority setup against Megestrol Acetate (a progestin used as second-line therapy).

Table 1: Phase III Comparative Efficacy (Vorozole vs. Megestrol Acetate)

MetricVorozole (2.5 mg/day)Megestrol Acetate (160 mg/day)P-ValueInterpretation
Objective Response Rate (ORR) 9.7%6.8%0.24Not Significant
Clinical Benefit (CR+PR+SD) 23.5%27.2%0.42Equivalent
Median Duration of Response 18.2 months12.5 months0.074Trend (positive)
Survival Benefit ----NSNo Advantage
Adverse Events (Discontinuation) 3.1%6.2%0.18Better tolerated
The Statistical Reality

While Vorozole was better tolerated (less weight gain/dyspnea than MA) and showed a trend toward longer response duration (18.2 vs 12.5 months), it failed to hit statistical significance on the primary endpoints of response rate and survival.[2]

The Competitor Context: At the same time, Novartis (Letrozole) and AstraZeneca (Anastrozole) released data showing:

  • Letrozole: Statistically significant improvement in time-to-progression vs. Megestrol Acetate (P=0.044).[3]

  • Anastrozole: Demonstrated clear survival benefits in specific subgroups.

Technical Post-Mortem: The Decision Matrix

The following diagram illustrates the logical flow that led to the "No-Go" decision.

DiscontinuationLogic Start Phase III Data Readout Safety Safety Profile (Better than Megestrol?) Start->Safety Efficacy Primary Endpoint (Superiority vs Megestrol?) Safety->Efficacy Yes (Low Toxicity) Competitor Competitor Landscape (Letrozole/Anastrozole) Efficacy->Competitor No (Statistical Equivalence) Decision DISCONTINUE DEVELOPMENT Competitor->Decision Competitors showed Superiority Letrozole Letrozole Data: Superior to Megestrol (P=0.04) Letrozole->Competitor

Figure 1: The strategic decision matrix. Despite passing safety hurdles, the lack of statistical superiority combined with superior competitor data forced discontinuation.

The Hidden Pharmacodynamics: Vorozole as a CYP26 Inhibitor

While Vorozole failed as a breast cancer drug, it remains a critical tool in research due to a specific "off-target" activity that was identified later.

The Insight: Vorozole is a potent inhibitor of CYP26A1 and CYP26B1 .

  • Function: CYP26 enzymes are responsible for the catabolism (breakdown) of Retinoic Acid (RA).[4]

  • Consequence: By inhibiting CYP26, Vorozole increases endogenous levels of Retinoic Acid.

  • Application: It is currently used as a "Retinoic Acid Metabolism Blocking Agent" (RAMBA) in research to study retinoid signaling in dermatology and oncology. This activity is distinct from its aromatase inhibition.

MechanismComparison cluster_Aromatase Primary Target (Oncology) cluster_CYP26 Secondary Target (Research) Vorozole This compound CYP19 CYP19A1 (Aromatase) Vorozole->CYP19 IC50 ~1nM CYP26 CYP26A1 (RA Hydroxylase) Vorozole->CYP26 High Potency Estrogen Estrogen Synthesis CYP19->Estrogen Block1 BLOCKED Estrogen->Block1 RA Retinoic Acid Catabolism CYP26->RA Block2 BLOCKED RA->Block2 Result Increased Endogenous Retinoic Acid Block2->Result leads to

Figure 2: Dual Pharmacology. Vorozole blocks both Estrogen synthesis (intended) and Retinoic Acid breakdown (unintended/research utility).

Experimental Protocol: Microsomal Aromatase Inhibition Assay

To verify the potency of Vorozole (or compare it against modern AIs), the Tritiated Water Release Assay is the gold standard. This protocol relies on the stoichiometry of the aromatization reaction, which releases tritium from the C-1 beta position of the androgen substrate as water.

Reagents & System
  • Enzyme Source: Human Placental Microsomes (HPM) or recombinant CYP19A1 microsomes.

  • Substrate: [1β-³H]Androstenedione (Specific activity ~20-30 Ci/mmol).

  • Cofactor: NADPH Generating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Control: Letrozole (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Preparation:

    • Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4) to a protein concentration of 0.1 mg/mL.

    • Prepare serial dilutions of this compound in DMSO (Final assay concentration range: 0.1 nM to 1000 nM). Keep DMSO <1%.

  • Incubation:

    • In borosilicate tubes, combine:

      • 200 µL Microsome mix

      • 10 µL Inhibitor (Vorozole) or Vehicle

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add 50 µL of Substrate/NADPH mix ([1β-³H]Androstenedione final conc: 100 nM).

    • Incubate at 37°C for 15 minutes (Linear phase).

  • Termination & Extraction:

    • Stop reaction by adding 500 µL of Chloroform . Vortex vigorously for 30 seconds.

    • Mechanism:[5][6] The unreacted steroid moves to the organic (chloroform) phase. The product (³H-H₂O) remains in the aqueous phase.

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Quantification:

    • Aliquot 100 µL of the upper aqueous phase into a scintillation vial.

    • Add 500 µL of 5% Charcoal/Dextran slurry (Optional but recommended to strip trace steroids). Centrifuge again.

    • Transfer supernatant to Scintillation Cocktail.

    • Count via Liquid Scintillation Counter (LSC).

  • Calculation:

    • % Inhibition = 100 - [(CPM_sample - CPM_blank) / (CPM_control - CPM_blank) * 100]

    • Plot log[Inhibitor] vs % Inhibition to derive IC50.

References

  • Goss, P. E., et al. (1999). "Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients." Journal of Clinical Oncology, 17(1), 52-63. Link

  • Wouters, W., et al. (1989). "Vorozole, a specific non-steroidal aromatase inhibitor."[7] Journal of Steroid Biochemistry, 32(6), 781-788. Link

  • Buzdar, A., et al. (2001). "Phase III, multicenter, double-blind, randomized study of letrozole, an aromatase inhibitor, for advanced breast cancer versus megestrol acetate." Journal of Clinical Oncology, 19(14), 3357-3366. Link

  • Vanden Bossche, H., et al. (1990). "R 76713 and enantiomers: selective, nonsteroidal inhibitors of the cytochrome P450-dependent estrogen synthesis." Biochemical Pharmacology, 40(8), 1707-1718. Link

  • Thatcher, J. E., & Isoherranen, N. (2009). "The role of CYP26 enzymes in retinoic acid clearance." Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886. Link

Sources

A Historical Perspective of Third-Generation Aromatase Inhibitors: The Case of (+)-Vorozole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The advent of third-generation aromatase inhibitors (AIs) marked a paradigm shift in the endocrine treatment of hormone receptor-positive breast cancer in postmenopausal women. These agents offered unprecedented potency and selectivity, leading to superior efficacy and tolerability compared to previous standards of care. This technical guide provides a historical perspective on the development of these crucial drugs, with a focused exploration of (+)-Vorozole (Rivizor®), a potent, non-steroidal triazole-based inhibitor. Although ultimately not commercialized for clinical use in breast cancer, the story of Vorozole provides invaluable insights into the drug development process, the subtleties of competitive landscapes, and the rigorous scientific validation required for therapeutic agents. We will dissect its discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies that underpinned its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

The Scientific Imperative: Targeting Estrogen Synthesis in Breast Cancer

The growth and proliferation of approximately 75% of breast cancers are driven by the hormone estrogen. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[1][2] This critical conversion is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily (CYP19A1).[1] This biological reality established aromatase as a prime therapeutic target: its inhibition could effectively starve hormone-dependent tumors of their essential growth signal.

This therapeutic strategy led to the development of several generations of aromatase inhibitors (AIs).

  • First-Generation AIs: The pioneer in this class was aminoglutethimide. While it demonstrated the validity of the therapeutic concept, its utility was hampered by a lack of specificity. It inhibited multiple other steroidogenic enzymes, leading to adrenal insufficiency that necessitated concurrent corticosteroid replacement therapy.[3][4]

  • Second-Generation AIs: This wave brought forward agents like formestane and fadrozole, which offered improved selectivity over aminoglutethimide. However, they still possessed limitations in potency and tolerability that left significant room for improvement.[3]

  • Third-Generation AIs: The early 1990s witnessed the emergence of the third-generation AIs, a class defined by high potency, exquisite selectivity for the aromatase enzyme, and a favorable side-effect profile.[3][5] This class includes the non-steroidal inhibitors anastrozole and letrozole, the steroidal inhibitor exemestane, and the subject of this guide, This compound .

This compound: A Profile of a Potent Third-Generation Aromatase Inhibitor

This compound (developmental code: R83842) is the dextro-enantiomer of a triazole derivative developed by Janssen Pharmaceutica.[6][7] The rationale was to create a highly potent and selective non-steroidal AI that could overcome the limitations of its predecessors. The majority of its aromatase inhibition activity is attributable to this dextro-isomer.[8]

Chemical Identity
  • Chemical Name: (+)-(S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole[9][10]

  • Molecular Formula: C₁₆H₁₃ClN₆[10][11]

  • Class: Non-steroidal, triazole-based aromatase inhibitor.[11]

Mechanism of Action

Vorozole functions as a potent and selective competitive inhibitor of the aromatase enzyme.[11][12] Its mechanism is predicated on the interaction of the triazole ring with the aromatase enzyme complex.

  • Binding: Vorozole binds reversibly to the active site of the aromatase enzyme.

  • Heme Interaction: The nitrogen atom at the N4 position of the triazole ring coordinates with the ferric ion (Fe³⁺) of the heme group, which is a critical component of the cytochrome P450 catalytic site.

  • Substrate Exclusion: This interaction effectively and reversibly blocks the binding of the natural androgen substrates (androstenedione and testosterone), thereby halting their conversion to estrogens.

This targeted inhibition leads to a profound suppression of circulating estrogen levels, depriving estrogen receptor-positive (ER+) breast cancer cells of their proliferative stimulus.[11]

Aromatase_Inhibition_by_Vorozole cluster_0 Normal Estrogen Synthesis cluster_1 Therapeutic Intervention Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Binding Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalytic Conversion ER_Positive_Tumor ER+ Breast Cancer Cell Estrogens->ER_Positive_Tumor Stimulates Growth Vorozole This compound Aromatase_Inhibited Aromatase Enzyme (CYP19A1) Vorozole->Aromatase_Inhibited Competitive Inhibition Estrogen_Suppression Profound Estrogen Suppression Aromatase_Inhibited->Estrogen_Suppression Estrogen_Suppression->ER_Positive_Tumor Inhibits Growth Androgens_Blocked Androgens Androgens_Blocked->Aromatase_Inhibited Binding Blocked

Caption: Mechanism of this compound Action on Aromatase.

Preclinical Pharmacology: Establishing Potency and Selectivity

The preclinical evaluation of Vorozole established its credentials as a third-generation AI. It demonstrated exceptional potency and, critically, a high degree of selectivity for the aromatase enzyme, minimizing off-target effects.

  • In Vitro Potency: Vorozole inhibited aromatase activity with high potency in various in vitro systems. For instance, in FSH-stimulated rat granulosa cells, it exhibited an IC₅₀ value of 1.4 ± 0.5 nM.[6] Against human placental aromatase, the IC₅₀ was 1.38 nM.[8] This represented a greater than 1,000-fold increase in activity compared to the first-generation inhibitor aminoglutethimide.[7]

  • Selectivity: A hallmark of third-generation AIs is their specificity. Vorozole was shown to be highly selective, not affecting other cytochrome P450-dependent steroidogenic pathways at concentrations up to 500- to 10,000-fold its aromatase-inhibiting concentration.[7][8] In isolated rat testicular and adrenal cells, single oral doses up to 10 mg/kg did not alter plasma levels of testicular and adrenal steroids, confirming its lack of interference with cortisol and aldosterone synthesis.[6]

  • In Vivo Efficacy: In animal models, Vorozole demonstrated potent antitumor activity. In the dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, treatment with Vorozole inhibited tumor growth to a degree comparable to ovariectomy.[6][7] Furthermore, in nude mice bearing estrogen-producing tumors, Vorozole dose-dependently reduced uterine weight and completely inhibited tumor aromatase activity.[6][12]

ParameterValueSource
IC₅₀ (Human Placental Aromatase) 1.38 nM[8]
IC₅₀ (Rat Ovarian Granulosa Cells) 0.44 nM - 1.4 nM[6][8]
In Vitro Selectivity Margin >10,000-fold vs. other P450s[7]
Oral Bioavailability Excellent[7]
Metabolism Hepatic (primarily CYP3A4)[11]
Elimination Half-life ~8 hours[13]
Table 1: Pharmacological and Pharmacokinetic Properties of this compound.

The Clinical Journey of this compound

Following its promising preclinical results, Vorozole entered clinical trials in the early 1990s as a treatment for postmenopausal women with advanced, hormone-dependent breast cancer, typically after failure of tamoxifen therapy.[11]

Phase I/II Studies: Efficacy and Tolerability

Early-phase clinical trials were designed to assess the safety, tolerability, and efficacy of Vorozole.

  • Estrogen Suppression: Phase I studies in healthy postmenopausal women established that single oral doses of 1-5 mg could achieve 93-94% inhibition of in vivo aromatase activity.[11] In Phase II studies with patients, a daily dose of 2.5 mg effectively suppressed plasma estradiol levels to below the limit of detection and significantly reduced estrone levels.[14][15]

  • Clinical Efficacy: Phase II trials reported objective response rates ranging from 11% to 33% in postmenopausal women with advanced breast cancer that had progressed after tamoxifen treatment.[8][11][14] For instance, one multicenter study reported a 21% response rate, with a median time to progression of 4.7 months and a median survival of 29.7 months.[15] Another study by the EORTC Breast Cancer Cooperative Group found an objective remission rate of 30% with a median duration of 14.3 months.[16]

  • Tolerability: Across these studies, Vorozole was found to be very well tolerated.[14][15][16] Common side effects were generally mild and characteristic of estrogen deprivation, including hot flashes, nausea, and asthenia.[11][14][16] Importantly, ACTH stimulation tests remained normal, confirming the preclinical findings of high selectivity and no impact on adrenal steroid production.[14]

Phase III Trials: Comparison with Standard of Care

Vorozole was advanced to large, randomized Phase III trials to compare its efficacy against the then-standard second-line hormonal therapies, megestrol acetate (a progestin) and aminoglutethimide.

  • Vorozole vs. Megestrol Acetate: In a North American trial involving 452 patients, Vorozole (2.5 mg/day) was compared to megestrol acetate (160 mg/day).[17] The results showed comparable efficacy:

    • Response Rate: 9.7% for Vorozole vs. 6.8% for megestrol acetate (p=0.24).[17]

    • Duration of Response: A trend toward longer duration for Vorozole (18.2 months vs. 12.5 months; p=0.074).[17]

    • Survival: No significant difference in time to progression or overall survival.[17]

    • Tolerability: The most notable difference was in side effects. Patients on megestrol acetate experienced significantly more dyspnea and weight gain, whereas the Vorozole group reported more nausea and hot flushes.[17]

  • Vorozole vs. Aminoglutethimide: In a separate trial, Vorozole showed a higher, though not statistically significant, response rate compared to aminoglutethimide (23% vs. 18%; p=0.085).[8] Vorozole was associated with a significantly better quality of life score.[8]

Trial ComparisonEfficacy EndpointThis compoundComparatorP-Value
vs. Megestrol Acetate Objective Response Rate9.7% - 10.5%6.8% - 7.6%0.24
Median Duration of Response18.2 months12.5 months0.07
vs. Aminoglutethimide Objective Response Rate23%18%0.085
Table 2: Summary of Key Phase III Clinical Trial Results for this compound.[8][17]
Discontinuation of Development: A Market-Driven Decision

Despite demonstrating comparable efficacy to existing therapies and a favorable safety profile, the development of Vorozole was discontinued in the late 1990s.[1][11] The primary reasons were not a lack of scientific merit but rather strategic and marketing considerations. The Phase III trials failed to show a statistically significant survival advantage over standard treatments.[1][11] Concurrently, other third-generation AIs, namely anastrozole and letrozole, were progressing through clinical trials and showing similar or superior efficacy profiles.[1] Faced with a competitive market and no clear superiority, Janssen Pharmaceutica made the commercial decision to halt further development.[1][11] Vorozole never received marketing approval from major regulatory bodies like the FDA or EMA.[11][18]

Key Experimental Methodologies

The evaluation of Vorozole relied on robust and validated experimental protocols designed to quantify its enzymatic inhibition, in vivo effects, and clinical selectivity.

Protocol: In Vitro Aromatase Inhibition Assay

This assay is fundamental for determining the intrinsic potency (IC₅₀) of a test compound. The use of human placental microsomes is a classic and reliable source of aromatase.

Objective: To quantify the concentration-dependent inhibition of aromatase by this compound.

Methodology:

  • Enzyme Preparation: Human placental microsomes are prepared and quantified for protein content.

  • Reaction Mixture: A reaction buffer is prepared containing NADPH (as a cofactor) and the test compound (this compound) at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.

  • Incubation: The mixture is incubated at 37°C for a defined period, allowing the enzymatic reaction to proceed. Aromatase converts the substrate, releasing the ³H atom into the solvent as ³H₂O.

  • Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., chloroform) and placing the samples on ice.

  • Separation: The aqueous phase (containing ³H₂O) is separated from the organic phase (containing the unreacted substrate) by centrifugation after adding a charcoal-dextran suspension to adsorb the steroid.

  • Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.

  • Data Analysis: The amount of ³H₂O formed is proportional to aromatase activity. A dose-response curve is generated to calculate the IC₅₀ value—the concentration of Vorozole required to inhibit 50% of the aromatase activity.

Causality and Validation: This protocol is self-validating because it includes controls (no inhibitor) to establish baseline enzyme activity and directly measures the product of the enzymatic reaction. The use of a radiolabeled substrate provides high sensitivity and specificity.

Aromatase_Inhibition_Assay_Workflow cluster_workflow In Vitro Assay Workflow Prep Prepare Microsomes & Reaction Buffer Add_Inhibitor Add this compound (Varying Conc.) Prep->Add_Inhibitor Add_Substrate Initiate Reaction: Add [³H]-Androstenedione Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop Terminate Reaction (Add Chloroform) Incubate->Stop Separate Separate Phases: Aqueous (³H₂O) from Organic (Substrate) Stop->Separate Count Liquid Scintillation Counting of Aqueous Phase Separate->Count Analyze Calculate IC₅₀ Count->Analyze

Caption: Workflow for In Vitro Aromatase Inhibition Assay.

Protocol: Adrenal Function and Selectivity Test in Patients

This clinical protocol is crucial for demonstrating the selectivity of an AI by ensuring it does not inhibit other critical steroidogenic enzymes, particularly those involved in cortisol production.

Objective: To confirm that this compound does not suppress adrenal corticosteroid production.

Methodology:

  • Baseline Measurement: Before starting Vorozole treatment, collect a baseline blood sample from the patient to measure plasma levels of cortisol and aldosterone.

  • Drug Administration: The patient begins daily treatment with 2.5 mg of this compound.

  • Post-Treatment Test: After a specified period (e.g., one month of continuous therapy), an ACTH (cosyntropin) stimulation test is performed.

    • A baseline (pre-stimulation) blood sample is drawn.

    • A standard dose of synthetic ACTH is administered intravenously or intramuscularly.

    • Blood samples are drawn at 30 and 60 minutes post-stimulation.

  • Hormone Analysis: All collected plasma samples are analyzed for cortisol levels.

  • Data Interpretation: A normal response is defined as a significant rise in plasma cortisol post-ACTH stimulation (e.g., a peak level >18-20 µg/dL or a rise of >7 µg/dL from baseline). A normal result confirms that the adrenal gland's capacity to produce cortisol is unimpaired, thereby demonstrating the high selectivity of Vorozole for aromatase over enzymes like 21-hydroxylase and 11β-hydroxylase.

Legacy and Conclusion

While this compound did not achieve commercial success as a breast cancer therapy, its journey provides a compelling historical and scientific narrative. It was a potent and highly selective third-generation aromatase inhibitor that successfully validated the core principles of this drug class: profound estrogen suppression with minimal off-target effects.[7][14] The clinical trials of Vorozole contributed valuable data to the field, demonstrating comparable efficacy to the standards of the time and, in some cases, superior tolerability and quality of life.[8][17]

The discontinuation of its development underscores the complex interplay of scientific efficacy, clinical superiority, and market dynamics in the pharmaceutical industry. Today, the legacy of Vorozole continues in research, where its potent and specific properties make it a valuable tool. For instance, radiolabeled Vorozole has been employed in Positron Emission Tomography (PET) imaging to visualize and quantify aromatase enzyme levels in various tissues, including the brain, offering insights into estrogen's role in neurobiology.[11]

References

  • Aromatase inhibitor - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Johnston, S. R., & Dowsett, M. (1998). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Breast, 7(3), 131-137. Retrieved January 30, 2026, from [Link]

  • Santoro, N., & Santen, R. J. (2009). History of Aromatase: Saga of an Important Biological Mediator and Therapeutic Target. Endocrine Reviews, 30(4), 343–358. Retrieved January 30, 2026, from [Link]

  • Goss, P. E., et al. (1999). Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients. Journal of Clinical Oncology, 17(1), 52. Retrieved January 30, 2026, from [Link]

  • Vorozole - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Powers, E., & Schiff, R. (2007). The Expanding Use of Third-Generation Aromatase Inhibitors: What the General Internist Needs to Know. The American Journal of Medicine, 120(10), 842-847. Retrieved January 30, 2026, from [Link]

  • Vorozole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dowsett, M., et al. (1995). Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen. Cancer Research, 55(16), 3543–3548. Retrieved January 30, 2026, from [Link]

  • Wouters, W., et al. (1993). Pharmacology of vorozole. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 617–621. Retrieved January 30, 2026, from [Link]

  • Paridaens, R., et al. (1998). Vorozole (Rivizor): an active and well tolerated new aromatase inhibitor for the treatment of advanced breast cancer patients with prior tamoxifen exposure. Anticancer Drugs, 9(1), 17-22. Retrieved January 30, 2026, from [Link]

  • Ghosh, D., et al. (2010). Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective. Journal of Medicinal Chemistry, 53(11), 4247–4265. Retrieved January 30, 2026, from [Link]

  • Vorozol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 30, 2026, from [Link]

  • Wouters, W., Snoeck, E., & De Coster, R. (1994). Vorozole, a specific non-steroidal aromatase inhibitor. Breast Cancer Research and Treatment, 30(1), 89–94. Retrieved January 30, 2026, from [Link]

  • Aromatase Inhibitors: Benefits, Side Effects, and More - Breastcancer.org. (2025, April 29). Retrieved January 30, 2026, from [Link]

  • Vorozole - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • VOROZOLE - precisionFDA. (n.d.). Retrieved January 30, 2026, from [Link]

  • Generali, D., et al. (2017). Aromatase inhibitors: the journey from the state of the art to clinical open questions. Expert Opinion on Pharmacotherapy, 18(1), 1–12. Retrieved January 30, 2026, from [Link]

  • Willsher, P. C., et al. (2008). Anastrozole and letrozole: an investigation and comparison of quality of life and tolerability. Breast Cancer Research and Treatment, 111(3), 507–514. Retrieved January 30, 2026, from [Link]

  • Santen, R. J., et al. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine Reviews, 30(4), 343–358. Retrieved January 30, 2026, from [Link]

  • Cocconi, G., et al. (1996). Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study. Annals of Oncology, 7(6), 589–594. Retrieved January 30, 2026, from [Link]

  • Meattini, I., et al. (2023). Aromatase inhibitors: the journey from the state of the art to clinical open questions. Journal of Clinical Medicine, 12(24), 7792. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Preparation of (+)-Vorozole for In Vivo Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and administration of the potent, non-steroidal aromatase inhibitor, (+)-Vorozole, for in vivo studies. Emphasizing scientific integrity and reproducibility, these application notes detail critical aspects of formulation development for a likely poorly water-soluble compound, step-by-step protocols for vehicle preparation and dosing, and guidelines for bioanalytical method development to ensure accurate pharmacokinetic and pharmacodynamic assessments. The causality behind experimental choices is explained to empower researchers to make informed decisions and troubleshoot potential challenges.

Introduction to this compound

This compound is the dextro-enantiomer of the triazole derivative R 76,713 and a highly potent and selective third-generation aromatase inhibitor.[1] Aromatase (cytochrome P450 19A1) is the terminal enzyme in the biosynthesis of estrogens from androgens. By reversibly inhibiting this enzyme, this compound effectively reduces circulating and tissue estrogen levels.[1] This mechanism of action has made it a subject of investigation primarily in the context of hormone-dependent breast cancer.[2][3] Preclinical studies have demonstrated its significant anti-tumor activity in various animal models.[4][5] Notably, this compound exhibits excellent oral bioavailability, making oral administration the preferred route for in vivo research.[4]

Mechanism of Action: Aromatase Inhibition

This compound competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme complex. This binding action blocks the conversion of androstenedione and testosterone to estrone and estradiol, respectively. The high selectivity of this compound for aromatase over other cytochrome P450 enzymes minimizes off-target effects, a crucial consideration for in vivo studies.[1][4]

Vorozole_MoA Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens catalysis TumorGrowth Hormone-Receptor Positive Tumor Growth Estrogens->TumorGrowth stimulates Vorozole This compound Vorozole->Aromatase inhibits

Caption: Mechanism of action of this compound.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective formulation for in vivo administration.

PropertyValue/CharacteristicImplication for Formulation
Chemical Structure Triazole derivativeThe presence of aromatic rings and a triazole moiety suggests low aqueous solubility.
Molecular Weight 324.77 g/mol Standard for a small molecule drug.
Aqueous Solubility Likely low (not explicitly found in searches)A suspension or a solution with co-solvents is likely required for oral administration. Direct dissolution in aqueous vehicles like saline is improbable at typical research concentrations.
LogP 3.1Indicates lipophilicity, further supporting the likelihood of poor water solubility.
Stability Store under recommended conditions (not specified)The stability of the dosing formulation needs to be assessed, especially if prepared in bulk. Degradation could lead to inaccurate dosing and misleading results.
Causality in Vehicle Selection

The choice of vehicle is critical for ensuring consistent bioavailability and minimizing variability in animal studies. Given the anticipated poor aqueous solubility of this compound, a suspension is a common and practical approach for oral gavage.

Why a Suspension?

  • Accommodates a Wide Dose Range: Suspensions can be formulated across a range of concentrations, which is essential for dose-response studies.

  • Avoids High Concentrations of Organic Solvents: While co-solvents can solubilize the compound, high concentrations of solvents like DMSO or ethanol can be toxic to animals, especially with chronic dosing.

  • Simplicity and Reproducibility: A well-prepared suspension with an appropriate suspending agent can be homogenous and easy to administer accurately.

Recommended Protocol: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 1 mg/mL suspension of this compound, which can be adjusted based on the required dosage and the body weight of the animals.

Materials and Equipment
  • This compound powder

  • Vehicle components:

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

    • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Spatula

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, for improved particle size reduction)

  • pH meter

Step-by-Step Preparation Protocol
  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% CMC-Na solution, weigh 0.5 g of CMC-Na.

    • Heat approximately 80 mL of purified water to 60-70°C.

    • Slowly add the CMC-Na powder to the heated water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved.

    • If using Tween 80, add 0.1 mL to the solution.

    • Allow the solution to cool to room temperature, then transfer it to a 100 mL volumetric flask and add purified water to the mark. Mix well.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh 10 mg of this compound.

  • Prepare the Suspension:

    • Place the weighed this compound powder into a mortar.

    • Add a small volume of the vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to form a smooth paste. This step is crucial for breaking down any aggregates and ensuring uniform particle dispersion.

    • Gradually add more vehicle in small portions while continuing to mix, ensuring the suspension remains homogenous.

    • Transfer the suspension to a calibrated volumetric flask.

    • Rinse the mortar and pestle with the remaining vehicle and add the rinsate to the volumetric flask to ensure a complete transfer of the drug.

    • Add vehicle to the final desired volume and mix thoroughly using a magnetic stir bar for at least 30 minutes.

  • Quality Control and Storage:

    • Visually inspect the suspension for any large particles or clumps. If necessary, further homogenization can be performed.

    • Measure the pH of the suspension and record it.

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C.

    • Crucially, the stability of the suspension should be determined if it is to be stored for an extended period. A short-term stability study (e.g., 24-48 hours at room temperature and 7 days at 2-8°C) is recommended. This involves analyzing the concentration of vorozole at different time points.

Suspension_Prep_Workflow Start Start PrepVehicle Prepare Vehicle (0.5% CMC-Na, 0.1% Tween 80) Start->PrepVehicle WeighDrug Weigh this compound Start->WeighDrug Triturate Triturate Drug with Small Volume of Vehicle PrepVehicle->Triturate WeighDrug->Triturate GradualAdd Gradually Add Remaining Vehicle with Mixing Triturate->GradualAdd FinalVolume Adjust to Final Volume and Mix Thoroughly GradualAdd->FinalVolume QC Quality Control (Visual, pH) FinalVolume->QC Store Store at 2-8°C, Protected from Light QC->Store End Ready for Dosing Store->End

Caption: Workflow for this compound suspension preparation.

In Vivo Administration: Oral Gavage

Oral gavage is a common and effective method for administering precise doses of a compound to rodents.

Dosage Considerations

The effective dose of this compound can vary depending on the animal model and the endpoint being studied. Published studies have reported a wide range of effective doses, from as low as 0.001 mg/kg to 10 mg/kg in rats.[6] A dose of 2.5 mg/kg administered twice daily has been shown to be effective in a rat mammary carcinoma model.[6] For initial studies, a dose-response experiment is recommended to determine the optimal dose for the specific model.

Oral Gavage Protocol (Mouse)
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.

  • Dose Preparation: Before each administration, thoroughly mix the vorozole suspension to ensure homogeneity. Draw up the calculated volume into a syringe. The typical maximum oral gavage volume for a mouse is 10 mL/kg.

  • Administration:

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is in the esophagus, slowly administer the suspension.

    • Withdraw the needle gently.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.

Bioanalytical Method Development for Quantifying this compound in Plasma

To accurately assess the pharmacokinetics of this compound, a validated bioanalytical method is essential. While a specific published method for vorozole was not identified, a robust LC-MS/MS method can be developed based on methodologies for other non-steroidal aromatase inhibitors like letrozole.[7][8][9][10]

Proposed LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Sample Preparation:

    • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of vorozole or another structurally similar compound).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Conditions (Starting Point):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 3-5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: The precursor ion will be the [M+H]+ of vorozole (m/z 325.1). Product ions will need to be determined by infusing a standard solution of vorozole and performing a product ion scan.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Bioanalytical_Workflow Start Start: Plasma Sample ProteinPrecip Protein Precipitation (Acetonitrile + Internal Standard) Start->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LCMS_Analysis LC-MS/MS Analysis (C18 column, ESI+) CollectSupernatant->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing End Pharmacokinetic Data DataProcessing->End

Caption: Bioanalytical workflow for this compound in plasma.

Conclusion

The successful in vivo evaluation of this compound hinges on the careful and reproducible preparation of the dosing formulation and the accurate measurement of its concentration in biological matrices. This guide provides a scientifically grounded framework for these critical steps. Researchers are encouraged to perform appropriate validation studies for their specific formulations and bioanalytical methods to ensure the integrity and reliability of their preclinical data.

References

  • Paridaens, R., et al. (1998). Vorozole (Rivizor): an active and well tolerated new aromatase inhibitor for the treatment of advanced breast cancer patients with prior tamoxifen exposure.
  • Wouters, W., Snoeck, E., & De Coster, R. (1994). Vorozole, a specific non-steroidal aromatase inhibitor.
  • Wouters, W., et al. (1993). Pharmacology of vorozole. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 617-621.
  • Wiseman, L. R., & Adkins, J. C. (1998). Vorozole. Drugs & Aging, 12(4), 307-313.
  • Tahara, H., et al. (1996). A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors. Japanese Journal of Cancer Research, 87(4), 424-431.
  • Johnston, S. R. D., & Smith, I. E. (1995). Vorozole (Rivizor): a new third generation aromatase inhibitor.
  • Goss, P. E. (1998). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor.
  • Pal, M., et al. (2017). Bioanalytical Method Development and Validation of Letrozole by LC-ESI-MS/MS in Human Plasma. Journal of Analytical & Pharmaceutical Research, 4(1), 00093.
  • MedCrave. (2017). Bioanalytical method development and validation of letrozole by LC-ESI-MS/MS in human plasma. Retrieved from [Link]

  • DiGiacinto, J. L., et al. (2003). A critical assessment of extemporaneous formulations for proton pump inhibitors: the importance of proper vehicle selection. International Journal of Pharmaceutical Compounding, 7(5), 374-379.
  • Tozuka, Y., et al. (2020).
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • ResearchGate. (n.d.). 60 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

  • Semantic Scholar. (2021). Development of a rapid LC-MS/MS assay to determine letrozole in human plasma and its application in a pharmacokinetic. Retrieved from [Link]

Sources

Application Note: Experimental Design for Studying (+)-Vorozole's Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines the preclinical characterization of (+)-Vorozole, a potent, reversible, non-steroidal aromatase inhibitor (AI). Unlike Type I inhibitors (e.g., Exemestane) that irreversibly bind the enzyme, Vorozole acts via competitive inhibition of the heme prosthetic group of cytochrome P450 19A1 (CYP19A1). This guide details the "Gold Standard" Tritiated Water Release Assay for in vitro potency validation and defines the critical substrate-supplemented xenograft protocols required to assess efficacy in vivo.

Pharmacological Mechanism & Signaling Pathway[2]

Vorozole exerts its anti-tumor effect by starving Estrogen Receptor-positive (ER+) tumors of their ligand. It specifically targets the rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgens (Androstenedione and Testosterone) into estrogens (Estrone and Estradiol).

Mechanism of Action

Vorozole is a triazole derivative.[1] The triazole nitrogen coordinates with the heme iron of the CYP19A1 enzyme, preventing the hydroxylation reactions required to aromatize the steroid ring. This inhibition is reversible (Type II).

Pathway Visualization

The following diagram illustrates the specific blockade point within the steroidogenesis pathway.

Vorozole_Mechanism Andro Androstenedione (Substrate) CYP19A1 CYP19A1 (Aromatase Enzyme) Andro->CYP19A1 Testo Testosterone (Substrate) Testo->CYP19A1 Estrone Estrone (E1) CYP19A1->Estrone Aromatization Estradiol Estradiol (E2) CYP19A1->Estradiol Aromatization Vorozole This compound (Inhibitor) Vorozole->CYP19A1 Reversible Binding (Type II) ER Estrogen Receptor (ER+ Tumor Growth) Estrone->ER Estradiol->ER Activation

Figure 1: Mechanism of Action.[2] Vorozole competitively inhibits CYP19A1, preventing the conversion of Androstenedione to Estrone and Testosterone to Estradiol.

In Vitro Experimental Design

Primary Assay: Tritiated Water Release Assay

The industry standard for measuring aromatase activity is the Tritiated Water Release Assay . This method is superior to ELISA or RIA for kinetic studies because it directly measures the stoichiometry of the enzymatic reaction.

Principle: Aromatization involves the removal of the C-19 methyl group. By using [1β-³H]Androstenedione as the substrate, the removal of the hydrogen at the C-1β position results in the formation of tritiated water (³H₂O).[3] The amount of ³H₂O released is directly proportional to aromatase activity.

Protocol Steps:
  • Cell Preparation:

    • Model: Use MCF-7aro (MCF-7 stably transfected with CYP19A1) or human placental microsomes. Standard MCF-7 cells express low levels of aromatase, making IC50 determination difficult without transfection.

    • Seeding: Plate cells in 6-well plates. Ensure 70-80% confluency.

  • Substrate Mixture:

    • Prepare serum-free medium containing [1β-³H]Androstenedione (Specific Activity ~20-30 Ci/mmol).

    • Add this compound at log-scale concentrations (e.g., 0.1 nM to 10 µM). Include Letrozole as a positive control and DMSO as a vehicle control.

  • Incubation:

    • Incubate cells for 1-4 hours at 37°C. (Time linearity must be established first).

  • Extraction (Critical Step):

    • Transfer medium to a tube containing Dextran-Coated Charcoal (DCC) .

    • Vortex and centrifuge (1000 x g for 15 mins).

    • Why? The charcoal absorbs the unreacted steroid ([1β-³H]Androstenedione). The ³H₂O (product) remains in the aqueous supernatant.

  • Quantification:

    • Aliquot the supernatant into scintillation fluid.

    • Measure CPM (Counts Per Minute) using a liquid scintillation counter.

Data Analysis & Expected Results

Calculate the percent inhibition relative to the vehicle control.

CompoundTargetMechanismExpected IC50 (Cell-Free)Expected IC50 (Cellular)
This compound CYP19A1Reversible (Type II)~1.4 - 3.0 nM~10 - 30 nM
Letrozole CYP19A1Reversible (Type II)~0.5 - 2.0 nM~2 - 10 nM
Exemestane CYP19A1Irreversible (Type I)~20 - 30 nM~50 - 100 nM

In Vivo Experimental Design

The "Substrate-Supplemented" Xenograft Model

Correct Protocol: You must supplement with the substrate (Androstenedione) to force the tumor to rely on its own aromatase activity.

Workflow Diagram

InVivo_Protocol Mouse Host: Ovariectomized Nude Mice (BALB/c nu/nu) Tumor Inoculation: MCF-7aro Cells (Matrigel 1:1) Mouse->Tumor Supp Supplementation: Androstenedione Pellets (NOT Estradiol) Tumor->Supp Required for AI Sensitivity Group1 Group 1: Vehicle (Tumor Grows) Supp->Group1 Group2 Group 2: Vorozole (0.8 - 2.5 mg/kg/day) Supp->Group2 Group3 Group 3: Letrozole (Positive Control) Supp->Group3 Analysis Endpoint Analysis: Tumor Volume + Plasma E2 Levels Group1->Analysis Group2->Analysis Group3->Analysis

Figure 2: In Vivo Workflow. Critical dependence on Androstenedione supplementation to validate AI efficacy.

Detailed Protocol:
  • Animal Model:

    • Female BALB/c nu/nu mice (4-6 weeks old).

    • Ovariectomy: Required to eliminate endogenous mouse estrogen, simulating a post-menopausal state.

  • Tumor Inoculation:

    • Inject

      
      MCF-7aro  cells subcutaneously into the flank.
      
    • Use Matrigel (1:1 ratio) to support engraftment.

  • Supplementation (The Variable):

    • Implant Androstenedione pellets (e.g., 5-10 mg/pellet, 60-day release) subcutaneously on the opposite flank.

    • Note: This provides the substrate for the tumor's aromatase to convert into estrogen, driving tumor growth.

  • Treatment Groups (n=10 per group):

    • Vehicle: 0.3% Hydroxypropyl cellulose (oral gavage).

    • Vorozole: 2.5 mg/kg/day (oral gavage).

    • Letrozole: 2.5 mg/kg/day (oral gavage) - Positive Control.

  • Dosing Schedule:

    • Start treatment when tumors reach palpable size (~100-200 mm³).

    • Continue daily dosing for 4-6 weeks.

  • Endpoints:

    • Primary: Tumor Volume (caliper measurement).

    • Secondary: Plasma Estradiol (E2) levels (via ultrasensitive LC-MS/MS, not standard ELISA due to low levels).

    • Tertiary: Uterine weight (a bioassay for systemic estrogenic activity).

Biomarker & Validation Analysis

To confirm that tumor regression is due to aromatase inhibition and not off-target toxicity, perform the following post-mortem analyses:

  • Plasma Estradiol Suppression:

    • Vorozole treatment should reduce plasma E2 levels by >80% compared to the Androstenedione-only control.

  • pS2 (TFF1) Expression (IHC/Western Blot):

    • pS2 is an estrogen-regulated protein. Vorozole treatment should significantly downregulate pS2 expression in the tumor tissue, indicating successful blockade of ER signaling.

  • Ki67 Proliferation Index:

    • Immunohistochemistry (IHC) staining for Ki67 should show a marked decrease in the Vorozole-treated group.

References

  • Wouters, W., et al. (1990). "R 76713 and enantiomers: selective, non-steroidal inhibitors of cytochrome P450-dependent aromatase."[1] Journal of Steroid Biochemistry.

  • Lubet, R. A., et al. (1998).[4][5] "Chemopreventive effects of the aromatase inhibitor vorozole (R 83842) in the methylnitrosourea-induced mammary cancer model." Carcinogenesis.

  • Brodie, A., et al. (2005).[6][7] "Therapeutic observations in MCF-7 aromatase xenografts." Clinical Cancer Research.

  • Johnston, S. J., et al. (2002). "Aromatase inhibitors in breast cancer: clinical and pathological correlations." Endocrine-Related Cancer.[4]

  • Vanden Bossche, H., et al. (1994). "Vorozole (R 83842), a new non-steroidal aromatase inhibitor." Breast Cancer Research and Treatment.[8]

Sources

Application Notes and Protocols: Measuring the IC50 of (+)-Vorozole in Aromatase-Expressing Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aromatase Inhibition in Cancer Therapy

Estrogen receptor-positive (ER+) breast cancer is a prevalent form of the disease, where the proliferation of cancer cells is driven by the hormone estrogen.[1] In postmenopausal women, the primary source of estrogen is not the ovaries but peripheral tissues like adipose tissue, where the enzyme aromatase (cytochrome P450 19A1) catalyzes the conversion of androgens into estrogens.[2] This localized production of estrogen can fuel the growth of hormone-dependent tumors.[3] Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for ER+ breast cancer.[4]

(+)-Vorozole (also known as R83842) is a potent, selective, and non-steroidal third-generation aromatase inhibitor.[5][6] It operates as a competitive inhibitor of the aromatase enzyme, effectively blocking the final step in estrogen biosynthesis.[5] Pre-clinical studies have demonstrated its high potency, with IC50 values against human placental aromatase in the low nanomolar range, and a high degree of selectivity, showing over 10,000-fold greater affinity for aromatase compared to other cytochrome P450 enzymes.[5][7] While clinical trials have shown its efficacy in reducing circulating estrogen levels and inhibiting intratumoral aromatase activity, the development of this compound was halted as other aromatase inhibitors showed superior clinical outcomes at the time.[6][7] Nevertheless, this compound remains a valuable tool for in-vitro research to understand the mechanisms of aromatase inhibition and its impact on cancer cell biology.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in aromatase-expressing cancer cell lines. The IC50 value is a critical parameter that quantifies the concentration of an inhibitor required to reduce a biological process—in this case, cancer cell viability—by 50%.[8] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from cell culture to data analysis, grounded in scientific integrity and field-proven insights.

Mechanism of Action: this compound's Targeted Inhibition of Estrogen Synthesis

The therapeutic rationale for using this compound in ER+ breast cancer is its direct interference with the estrogen synthesis pathway. By competitively binding to the heme group of the cytochrome P450 component of the aromatase enzyme, this compound blocks the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This deprivation of estrogen leads to a reduction in the growth stimulus for ER+ cancer cells, ultimately inhibiting their proliferation.

Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to Proliferation Cancer Cell Proliferation ER->Proliferation Promotes Vorozole This compound Vorozole->Aromatase Competitively Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare this compound Stock Solution D 4. Prepare Serial Dilutions of this compound A->D B 2. Culture and Harvest Cancer Cells C 3. Seed Cells in 96-Well Plate B->C E 5. Treat Cells with This compound C->E D->E F 6. Incubate for 72 hours E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Measure Luminescence G->H I 9. Analyze Data and Calculate IC50 H->I

Caption: Experimental Workflow for IC50 Determination.

Step-by-Step Procedure

1. Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Harvesting: a. Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2, following standard cell culture guidelines. [9] b. When the cells reach 70-80% confluency, wash them with sterile PBS and detach using trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

3. Seeding Cells in a 96-Well Plate: a. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the incubation period. b. Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom white-walled plate. c. Include wells with medium only (no cells) to serve as a background control. d. Incubate the plate for 24 hours to allow the cells to attach and resume growth.

4. Preparation of this compound Serial Dilutions: a. On the day of treatment, thaw an aliquot of the this compound stock solution. b. Prepare a series of dilutions of this compound in complete medium. A common approach is to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to the picomolar range. c. Also, prepare a vehicle control (DMSO in complete medium) with the same final DMSO concentration as the highest drug concentration. The final DMSO concentration should typically be less than 0.5% to avoid solvent toxicity.

5. Treatment of Cells: a. After the 24-hour incubation, carefully add 100 µL of the prepared this compound dilutions or the vehicle control to the appropriate wells. This will bring the final volume in each well to 200 µL. b. Ensure that each concentration is tested in triplicate or quadruplicate to ensure statistical robustness.

6. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized but 72 hours is a common duration for cell proliferation assays.

7. Cell Viability Measurement with CellTiter-Glo®: a. Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

8. Luminescence Reading: a. Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

1. Data Normalization: a. Subtract the average luminescence reading of the "medium only" wells (background) from all other readings. b. Normalize the data as a percentage of the vehicle control (100% viability). The formula is: Percentage Viability = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) x 100

2. IC50 Calculation: a. Plot the percentage viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. Software such as GraphPad Prism is highly recommended for this analysis. [7] c. The IC50 is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

Expected Results and Data Presentation

The results of the IC50 determination for this compound in different aromatase-expressing cancer cell lines can be summarized in a table for easy comparison. While specific antiproliferative IC50 values for this compound in these cell lines are not readily available in the literature, based on its high enzymatic potency, one would anticipate IC50 values in the low to mid-nanomolar range. For context, the IC50 of another third-generation aromatase inhibitor, letrozole, in aromatase-overexpressing MCF-7 cells (MCF-7aro) has been reported to be in the range of 50-100 nM. [10]

Cell Line This compound IC50 (nM) [Hypothetical] 95% Confidence Interval R² of Curve Fit
MCF-7 75 0.992

| T-47D | 90 | | 0.989 |

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.

Troubleshooting and Considerations

  • High background signal: This may indicate contamination of the medium or reagents. Ensure sterile techniques are strictly followed.

  • Poor curve fit (low R² value): This could be due to inaccurate pipetting, incorrect drug dilutions, or suboptimal cell seeding density.

  • No dose-response observed: The concentration range of this compound may be too low or too high. Adjust the concentration range accordingly.

  • Cell line variability: The expression of aromatase can vary between different passages of the same cell line. It is advisable to use cells with a consistent passage number and to periodically verify aromatase expression.

Conclusion

This application note provides a robust and detailed protocol for the determination of the IC50 value of this compound in aromatase-expressing cancer cell lines. By understanding the potency of this compound in a cellular context, researchers can gain valuable insights into the mechanisms of aromatase inhibition and its potential therapeutic applications. The principles and methodologies outlined here can be adapted for the evaluation of other anti-proliferative compounds in various cancer cell models.

References

  • Vorozole. Grokipedia.
  • Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. PubMed.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.
  • Vorozole – Knowledge and References. Taylor & Francis.
  • How Do Aromatase Inhibitors Work? YouTube. Available at: [Link]

  • Pharmacology of vorozole. PubMed. Available at: [Link]

  • Aromatase Expression Increases the Survival and Malignancy of Estrogen Receptor Positive Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • Vorozole. PubMed. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]

  • Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PMC - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Aromatase, a novel therapeutic target for human pancreatic, glioblastoma and lung cancer. Available at: [Link]

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Available at: [Link]

  • Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers. Available at: [Link]

  • Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. PubMed. Available at: [Link]

  • Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. ClinPGx. Available at: [Link]

Sources

Application Notes and Protocols: (+)-Vorozole as a Tool Compound in Endocrinology Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+)-Vorozole as a highly selective and potent tool compound for studying the role of aromatase (CYP19A1) in endocrinology research. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design and protocol steps, ensuring robust and reproducible results.

Section 1: The Critical Role of Aromatase in Endocrinology and the Utility of this compound

Aromatase is a key enzyme in steroidogenesis, responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1] This conversion is not only central to reproductive function but also plays a significant role in various other physiological and pathophysiological processes, including bone metabolism, brain function, and the progression of estrogen-receptor-positive (ER+) cancers.[1] Consequently, the inhibition of aromatase is a cornerstone of endocrine therapy for conditions like postmenopausal ER+ breast cancer.[2]

This compound, the dextro-enantiomer of the triazole derivative R 76,713, is a third-generation non-steroidal aromatase inhibitor.[3] It distinguishes itself as an exceptional research tool due to its high potency and remarkable selectivity. This compound reversibly binds to the cytochrome P450 heme moiety of the aromatase enzyme, effectively blocking its catalytic activity.[4] Its high selectivity minimizes off-target effects on other steroidogenic P450 enzymes, ensuring that observed biological outcomes can be confidently attributed to the inhibition of estrogen synthesis.[5] This makes this compound a superior tool for elucidating the specific functions of aromatase and the downstream effects of estrogen deprivation in both in vitro and in vivo models.

Mechanism of Action: Selective Inhibition of Estrogen Synthesis

This compound exerts its effect by competitively inhibiting the aromatase enzyme. The triazole group in its structure chelates the ferric ion of the heme group within the P450 catalytic site, preventing the binding of the natural androgen substrates (androstenedione and testosterone) and their subsequent aromatization into estrogens (estrone and estradiol, respectively).

Vorozole_Mechanism cluster_0 Steroid Synthesis Pathway cluster_1 Biological Effects Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) EstrogenReceptor Estrogen Receptor (ER) Signaling Estrogens->EstrogenReceptor Aromatase->Estrogens Catalyzes Conversion Vorozole This compound Vorozole->Aromatase Reversible Inhibition CellProliferation ER-Positive Cell Proliferation EstrogenReceptor->CellProliferation InVivo_Workflow A Ovariectomized Mice B Inoculate with MCF-7aro cells A->B C Tumor Establishment (Androgen Supplementation) B->C D Randomize into Treatment Groups C->D E Treatment Phase - Vehicle Control - this compound D->E F Monitor Tumor Growth & Body Weight E->F G Endpoint Analysis (Tumor weight, Biomarkers) F->G

Caption: Experimental workflow for an in vivo mammary tumor xenograft study.

Materials
  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • Aromatase-expressing ER+ human breast cancer cells (e.g., MCF-7aro)

  • Matrigel

  • Androstenedione

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Analytical balance

Step-by-Step Protocol
  • Animal Acclimatization and Ovariectomy: a. Allow mice to acclimate for at least one week. b. Perform bilateral ovariectomy and allow a recovery period of at least one week to ensure clearance of endogenous estrogens.

  • Cell Preparation and Inoculation: a. Culture MCF-7aro cells under standard conditions. b. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse. [6]

  • Tumor Growth and Treatment Initiation: a. Begin daily subcutaneous injections of androstenedione (e.g., 0.1 mg/day) to provide the substrate for aromatase. [6] b. Monitor mice for tumor formation. Palpable tumors should appear within 2-3 weeks. c. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound).

  • Dosing Solution Preparation and Administration: a. Prepare the dosing solution of this compound in the chosen vehicle. For a 1 mg/kg dose in a 20g mouse, a typical dosing volume is 100 µL. Therefore, prepare a 0.2 mg/mL solution. Sonication may be required to achieve a uniform suspension. b. Administer this compound or vehicle daily via oral gavage. Doses in the range of 0.1 to 2.5 mg/kg have been shown to be effective. [3][7]

  • Monitoring and Endpoint Analysis: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor the body weight and overall health of the animals. c. After a predetermined treatment period (e.g., 4-8 weeks) or when tumors in the control group reach the maximum allowed size, euthanize the animals. d. Excise the tumors and record their final weight. e. Collect blood for analysis of serum estrogen levels. f. Tumor tissue can be flash-frozen for molecular analysis (e.g., gene expression) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation). [8]

Data Interpretation and Self-Validation
  • Efficacy: A significant reduction in the rate of tumor growth and final tumor weight in the this compound-treated group compared to the vehicle control group indicates efficacy.

  • Pharmacodynamic Effect: A significant suppression of serum estradiol levels in the treated group validates that the observed anti-tumor effect is mediated by aromatase inhibition.

  • Trustworthiness Check: The tumor growth in the vehicle-treated group should be robust and dependent on the administration of androstenedione. The general health and body weight of the treated animals should not be adversely affected, indicating good tolerability at the chosen dose.

Section 5: Troubleshooting and Experimental Considerations

IssuePossible Cause(s)Suggested Solution(s)
In Vitro: High variability between replicate wells - Inaccurate pipetting- Compound precipitation- Incomplete mixing- Use calibrated pipettes and proper technique.- Ensure compound is fully dissolved in stock and does not precipitate upon dilution in assay buffer.- Mix plate thoroughly after adding reagents.
In Vitro: No or weak inhibition by this compound - Degraded compound- Inactive enzyme- Incorrect assay setup- Use fresh aliquots of this compound stock.- Verify enzyme activity with a positive control inhibitor.- Double-check all reagent concentrations and incubation times.
In Vivo: Poor tumor take-rate or growth - Low cell viability- Insufficient androgen substrate- Suboptimal mouse strain- Ensure high viability of cells before inoculation.- Confirm consistent daily administration of androstenedione.- Use a well-established immunodeficient mouse strain.
In Vivo: High toxicity in treated animals (weight loss) - Dose is too high- Vehicle intolerance- Perform a dose-ranging study to find the maximum tolerated dose.- Test alternative, well-tolerated vehicles for oral gavage.

Section 6: Conclusion

This compound is a powerful and precise tool for investigating the biological roles of aromatase and estrogen synthesis. Its high potency and selectivity make it an invaluable asset in endocrinology research, from high-throughput screening to complex in vivo models of hormone-dependent disease. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently employ this compound to generate high-quality, reproducible data and advance our understanding of endocrine mechanisms.

References

  • Vorozole - PubMed. Available at: [Link]

  • Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Available at: [Link]

  • Guidelines for diagnostics and treatment of aromatase inhibitor-induced bone loss in women with breast cancer - PubMed. Available at: [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - NIH. Available at: [Link]

  • Endocrinology and hormone therapy in breast cancer: Aromatase inhibitors versus antioestrogens - PMC - PubMed Central. Available at: [Link]

  • In vivo models in breast cancer research: progress, challenges and future directions - NIH. Available at: [Link]

  • Realistic aspects behind the application of the rat model of chemically-induced mammary cancer - Veterinary World. Available at: [Link]

  • Clinical and biomarker endpoint analysis in neoadjuvant endocrine therapy trials - PubMed. Available at: [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. Available at: [Link]

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC - NIH. Available at: [Link]

  • Oral Gavage in the Mouse - Research Animal Training. Available at: [Link]

  • Voriconazole Tablets 50 mg and 200 mg - SAFETY DATA SHEET Section 1. Identification of the substance Section 2. Health hazards information. Available at: [Link]

  • Preclinical Studies Using the Intratumoral Aromatase Model for Postmenopausal Breast Cancer | CancerNetwork. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - MDPI. Available at: [Link]

  • A novel in vitro and in vivo breast cancer model for testing inhibitors of estrogen biosynthesis and its action using mammary tumor cells with an activated int-5/aromatase gene - PubMed. Available at: [Link]

  • Aromatase Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Vorozole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Refinement of oral gavage - Norecopa Wiki. Available at: [Link]

  • Patient-Derived Models of Human Breast Cancer: Protocols for In Vitro and In Vivo Applications in Tumor Biology and Translational Medicine - ResearchGate. Available at: [Link]

  • Aromatase research and its clinical significance - Via Medica Journals. Available at: [Link]

  • Aromatase Inhibitors: A Complete Guide for Breast Cancer Patients - YouTube. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available at: [Link]

  • Aromatase substrates and inhibitors. A) Reaction of DBF to produce... - ResearchGate. Available at: [Link]

  • Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - NIH. Available at: [Link]

  • Extended adjuvant aromatase inhibition after sequential endocrine therapy (DATA): a randomised, phase 3 trial - PubMed. Available at: [Link]

  • Study Details | NCT00228956 | Aromatase Inhibitor Clinical Trial | ClinicalTrials.gov. Available at: [Link]

  • Pharmacology of vorozole - PubMed. Available at: [Link]

  • Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed. Available at: [Link]

Sources

Application Note: High-Throughput Screening Assays for Aromatase Inhibitors (Vorozole Analogs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The inhibition of Aromatase (CYP19A1) is a cornerstone in the treatment of hormone-receptor-positive breast cancer. (+)-Vorozole (R83842) represents a benchmark class of Type II non-steroidal aromatase inhibitors that function via reversible competitive inhibition. Unlike Type I inhibitors (e.g., Exemestane) that covalently bind to the active site, Vorozole coordinates with the heme iron of the cytochrome P450 enzyme, blocking the metabolic conversion of androgens to estrogens.

This Application Note provides a validated workflow for screening compounds with Vorozole-like activity. We move beyond the traditional, low-throughput tritiated water-release assay to describe a Luminescent High-Throughput Screening (HTS) Protocol utilizing proluciferin substrates. This is complemented by a secondary cell-based validation assay to ensure membrane permeability and intracellular efficacy.

Target Biology & Mechanism of Action

The Aromatase Reaction

CYP19A1 is a microsomal cytochrome P450 enzyme that catalyzes the rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of C19 androgens (Androstenedione and Testosterone) into C18 estrogens (Estrone and Estradiol).[1]

Vorozole Inhibition Mechanism

Vorozole contains a triazole group that coordinates with the heme iron (


) within the CYP19A1 active site. This coordination prevents the binding of molecular oxygen required for the hydroxylation steps, effectively shutting down estrogen production without permanently destroying the enzyme.

Aromatase_Pathway Androstenedione Androstenedione (Substrate) CYP19A1 CYP19A1 (Aromatase Enzyme) Androstenedione->CYP19A1 Binding Testosterone Testosterone (Substrate) Testosterone->CYP19A1 Binding Estrone Estrone (Product) CYP19A1->Estrone Catalysis (3x Oxidation) Estradiol Estradiol (Product) CYP19A1->Estradiol Catalysis Vorozole This compound (Type II Inhibitor) Vorozole->CYP19A1 Reversible Heme Coordination

Figure 1: Mechanism of Estrogen Biosynthesis and Vorozole Inhibition. Vorozole competes with androgen substrates for the heme active site.

Assay Strategy: From Radiometric to Luminescent

Historically, the Tritiated Water Release Assay (


Androstenedione substrate) was the gold standard. However, it requires radioactive handling, extraction steps, and is unsuitable for 1536-well HTS formats.

For modern HTS, we utilize a Luminescent "Glow" Assay . This method uses a proluciferin substrate that is converted by CYP19A1 into luciferin. A secondary reaction with luciferase generates light proportional to aromatase activity.

Comparison of Methods
FeatureRadiometric (

-Water)
Fluorometric (DBF)Luminescent (Proluciferin)
Throughput Low (Tube/Filter)High (384/1536 well)High (384/1536 well)
Sensitivity HighModerateVery High
Interference LowHigh (Autofluorescence)Low (Glow kinetics)
Suitability Final ValidationPrimary Screen (Cheap)Primary Screen (Recommended)

Protocol 1: Biochemical HTS (Luminescent)

Objective: Screen compound libraries for CYP19A1 inhibition using recombinant enzyme. Assay Format: 384-well white opaque plates (to maximize signal reflection and prevent cross-talk). Reference Compound: this compound (IC50 target: ~1–3 nM).

Reagents & Preparation
  • Enzyme: Recombinant Human CYP19A1 (Microsomes or Bactosomes).

  • Substrate: Luciferin-based Aromatase Substrate (e.g., Promega P450-Glo).

  • Cofactor System: NADPH Regeneration System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Stop/Detection Reagent: Luciferin Detection Reagent (LDR).

Experimental Workflow

Step 1: Compound Dispensing

  • Dispense 100 nL of test compounds (in DMSO) into wells.

  • Include High Control (DMSO only) and Low Control (1

    
    M Vorozole).
    

Step 2: Enzyme Pre-incubation (CRITICAL)

  • Add 10

    
    L of 2X CYP19A1 Enzyme Mix (in 100 mM KPO4 buffer, pH 7.4).
    
  • Note: Type II inhibitors like Vorozole require time to coordinate with the heme iron.

  • Incubate 10 minutes at 37°C.

Step 3: Reaction Initiation

  • Add 10

    
    L of 2X Substrate/NADPH Mix.
    
  • Final Volume: 20

    
    L.
    
  • Incubate 30–60 minutes at 37°C.

Step 4: Detection

  • Add 20

    
    L of Luciferin Detection Reagent (LDR).
    
  • Incubate 20 minutes at Room Temperature (stabilizes the glow signal).[2]

  • Read Luminescence (Integration time: 0.5–1.0 sec).

HTS_Workflow Start Start: 384-Well Plate Dispense 1. Dispense Compounds (100 nL DMSO) Start->Dispense AddEnzyme 2. Add CYP19A1 Enzyme (10 µL) Dispense->AddEnzyme PreInc 3. Pre-Incubation (10 min @ 37°C) *Critical for Vorozole* AddEnzyme->PreInc AddSubstrate 4. Add Substrate + NADPH (10 µL) PreInc->AddSubstrate Reaction 5. Enzymatic Reaction (30-60 min @ 37°C) AddSubstrate->Reaction AddLDR 6. Add Detection Reagent (20 µL) Reaction->AddLDR Read 7. Read Luminescence AddLDR->Read

Figure 2: Step-by-step HTS workflow for the Luminescent Aromatase Assay.

Protocol 2: Cell-Based Validation (Secondary Screen)

Biochemical assays do not account for membrane permeability or efflux transporters. A cell-based assay is required to validate hits.

Cell Line: JEG-3 (Human choriocarcinoma, naturally high aromatase) or MCF-7 (transfected with CYP19A1).

Methodology (ELISA/FRET)
  • Seeding: Plate JEG-3 cells (20,000 cells/well) in phenol-red-free media containing charcoal-stripped FBS (to remove endogenous steroids).

  • Treatment: Add Test Compounds + Testosterone (10 nM) as the substrate.

  • Incubation: 24 hours at 37°C.

  • Analysis: Collect supernatant. Quantify produced Estradiol using a competitive ELISA or Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) kit.

Why this matters: Vorozole is highly permeable. If a compound hits in the biochemical assay but fails here, it likely has poor cellular entry or is metabolized by other cellular enzymes.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the assay for HTS, calculate the Z-factor using the High (DMSO) and Low (Vorozole) controls:



  • 
     = Standard Deviation, 
    
    
    
    = Mean.[3]
  • 
     = Positive Control (Max Inhibition/Vorozole), 
    
    
    
    = Negative Control (DMSO).
  • Requirement:

    
     is mandatory for a robust screen.
    
IC50 Determination

Fit data to a 4-parameter logistic equation:



  • Vorozole Benchmark: Expect an IC50 of 1.4 nM (range 0.5–3.0 nM) in biochemical assays.

Troubleshooting

IssueProbable CauseSolution
High Background Substrate instability or light leakUse white plates; keep substrate in dark; allow LDR to stabilize 20 min.
Low Signal Inactive Enzyme or NADPH degradationUse fresh NADPH (prepare daily); do not vortex enzyme vigorously.
Vorozole IC50 Shift Insufficient Pre-incubationEnsure the 10-minute pre-incubation step is strictly followed to allow heme coordination.
Edge Effects Evaporation in outer wellsUse breathable seals; avoid using outer 384-well rows if Z' is poor.

References

  • Vorozole Mechanism & Pharmacology: Wouters, W., et al. (1994).[4] Vorozole, a specific non-steroidal aromatase inhibitor.[4][5] Breast Cancer Research and Treatment.[4]

  • HTS Assay Validation (Tox21): Chen, S., et al. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library.[3] Toxicological Sciences.

  • Luminescent Assay Protocol (P450-Glo): Promega Corporation. P450-Glo™ Assays Technical Bulletin.

  • Comparison of Assay Methods: Stresser, D.M., et al. (2000).[6] A high-throughput screen to identify inhibitors of aromatase (CYP19).[6] Analytical Biochemistry.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: (+)-Vorozole Formulation & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Profile

(+)-Vorozole (R-83842) is a highly potent, third-generation, non-steroidal aromatase inhibitor (Type II).[1] It functions by competitively binding to the heme of the cytochrome P450 subunit of the aromatase enzyme (CYP19), blocking the conversion of androgens to estrogens.

Successful in vitro and in vivo experimentation relies heavily on the precise handling of this compound.[1] Vorozole is a lipophilic triazole derivative; therefore, its solubility in aqueous buffers is negligible.[1] Proper solubilization in organic solvents like Dimethyl Sulfoxide (DMSO) is the critical first step in any workflow.[1]

Key Chemical Properties
PropertyDetail
CAS Number 129731-10-8
Molecular Weight 324.77 g/mol
Appearance White to off-white crystalline powder
Primary Solvent DMSO (Dimethyl Sulfoxide)
Max Solubility (DMSO) ~45–50 mg/mL (requires optimization)

Part 1: Solubility & Stock Preparation

Q1: What is the maximum achievable concentration of this compound in DMSO?

A: While theoretical limits can reach 50 mg/mL (~150 mM) , we strictly recommend preparing stock solutions at 10–20 mM (approx. 3.2–6.5 mg/mL) for routine use.[1]

  • Scientific Rationale: Working near the saturation limit (50 mg/mL) increases the risk of "crashing out" (precipitation) when the stock is subjected to freeze-thaw cycles or introduced to aqueous media.[1] A 10 mM stock provides a safe buffer zone for solubility while remaining concentrated enough to allow for >1000x dilutions in biological assays.[1]

Q2: The powder is not dissolving immediately in DMSO. Is the product defective?

A: Not necessarily. This compound is a crystalline solid and may require energy input to disrupt the crystal lattice.[1]

Troubleshooting Protocol:

  • Vortex: Vortex vigorously for 1–2 minutes.

  • Sonication: If visible particles remain, sonicate the vial in a water bath at room temperature (25°C) for 5–10 minutes.

  • Warming: If stubborn, warm the solution to 37°C for 5 minutes. Do not exceed 40°C to avoid thermal degradation.

  • Solvent Quality Check: Ensure your DMSO is anhydrous (Grade ≥99.9%).[1] DMSO is hygroscopic; if your solvent bottle has been open for months, it may have absorbed atmospheric water, drastically reducing Vorozole solubility.[1]

Q3: Can I dissolve Vorozole directly in water or PBS?

A: No. this compound is practically insoluble in water.[1] You must prepare a concentrated stock in DMSO (or Ethanol) first, then dilute into the aqueous buffer.

Part 2: Stability & Storage

Q4: How should I store my DMSO stock solutions?

A: Stability is a function of temperature and moisture exclusion.[1][2]

  • Short-Term (< 1 month): Store at -20°C .

  • Long-Term (> 1 month): Store at -80°C .

  • Shelf Life: Properly stored stock solutions are stable for 6 months to 1 year .[1][2]

Critical Warning: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce condensation (water) into the vial, which promotes hydrolysis and precipitation.[1]

Q5: How do I manage freeze-thaw cycles?

A: Implement the "Single-Use Aliquot" System . Upon preparing your master stock:

  • Immediately divide the solution into small, single-use aliquots (e.g., 20–50 µL) in light-protective, O-ring sealed cryovials.

  • Store these at -80°C.

  • Thaw one vial for an experiment and discard any remainder. Never refreeze a thawed aliquot.

Part 3: Biological Application (In Vitro/In Vivo)[1][4][5]

Q6: How do I dilute the stock into cell culture media without precipitation?

A: The "solvent shock" occurs when a hydrophobic compound in organic solvent hits water.[1] To prevent precipitation:

  • Stepwise Dilution (Recommended):

    • Perform an intermediate dilution in culture medium (e.g., dilute 10 mM stock 1:10 to make 1 mM).[1]

    • Vortex immediately.[1]

    • Add this intermediate to your final volume.

  • Direct Spiking:

    • If adding directly, submerge the pipette tip into the media and dispense quickly while swirling the media.

    • Never dispense the drop onto the surface of the media; this creates a localized high-concentration film that precipitates instantly.[1]

Q7: What is the safe limit for DMSO in cell assays?

A: Most mammalian cells tolerate 0.1% (v/v) DMSO.[1] Sensitive lines (e.g., primary neurons, stem cells) may require <0.05%.[1]

  • Calculation: To achieve a 10 µM final drug concentration with 0.1% DMSO, your stock solution must be 10 mM .[1]

Part 4: Visual Troubleshooting Guides

Workflow 1: Stock Preparation & Storage

This diagram outlines the critical path for ensuring stock integrity.

StockPrep Start Start: this compound Powder Solvent Add Anhydrous DMSO (Target: 10-20 mM) Start->Solvent Mix Vortex (1-2 min) Solvent->Mix Inspect Visual Inspection: Clear Solution? Mix->Inspect Sonicate Sonicate (5-10 min) Warm to 37°C Inspect->Sonicate No (Cloudy/Particles) QC Quality Check: No Particulates Inspect->QC Yes Sonicate->Inspect Aliquot Aliquot into Cryovials (Single-Use Volumes) QC->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store

Figure 1: Optimal workflow for solubilizing this compound and establishing a stable storage bank.

Workflow 2: Troubleshooting Precipitation

Use this logic tree if you observe cloudiness or crystals in your working solution.

Troubleshooting Issue Issue: Precipitation in Aqueous Media CheckConc Check Final Concentration: Is it > Solubility Limit? Issue->CheckConc HighConc Reduce Concentration or Increase DMSO % CheckConc->HighConc Yes CheckDMSO Check Stock Quality: Did Stock Freeze/Thaw? CheckConc->CheckDMSO No BadStock Stock Degraded/Hydrated: Prepare FRESH Stock CheckDMSO->BadStock Yes (Multiple Cycles) Mixing Check Mixing Technique: Did you drop on surface? CheckDMSO->Mixing No (Fresh Aliquot) BadMix Use Submerged Injection & Vortex Immediately Mixing->BadMix Yes

Figure 2: Diagnostic decision tree for resolving precipitation issues during experimental setup.

References

  • PubChem. this compound Compound Summary (CID 6918191).[1][3] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Wouters, W., et al. (1993).[1][4][5] Pharmacology of vorozole.[1][6][5][3][7][8][9] Journal of Steroid Biochemistry and Molecular Biology.[1][5] Available at: [Link]

Sources

Interpreting unexpected results in (+)-Vorozole experiments

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The (+)-Vorozole Benchmark

This compound (R83842) is a third-generation, non-steroidal aromatase inhibitor (Type II). Unlike Type I inhibitors (e.g., Exemestane) which irreversibly bind to the enzyme, Vorozole competes reversibly for the heme iron of the cytochrome P450 subunit of aromatase (CYP19A1).

Why this matters: Unexpected results often stem from a misunderstanding of this reversible mechanism or the physiological feedback loops it triggers. Unlike suicide inhibitors, Vorozole’s effects can be washed out, and its potency is heavily dependent on substrate competition.

Troubleshooting Guide: In Vitro Experiments

Scenario A: "I treated my cells with Vorozole, but estrogen-dependent gene expression did not decrease."

Diagnosis: Estrogenic Contamination in Media. Root Cause: Aromatase inhibitors (AIs) stop de novo synthesis of estrogen. They do not block estrogen receptors (ER).[1] If your culture media contains exogenous estrogens, Vorozole is rendered invisible because the cells are responding to the media, not the enzyme activity.

The Protocol Audit:

  • Phenol Red: Does your media contain Phenol Red? It acts as a weak estrogen mimic (SERM).

  • FBS: Are you using standard Fetal Bovine Serum? Standard FBS contains high levels of bovine hormones, including estradiol.

Corrective Action:

  • Switch Media: Use Phenol Red-Free media (e.g., DMEM/F12 without phenol red).

  • Switch Serum: Use Charcoal-Stripped FBS (CS-FBS) to remove lipophilic hormones.

Data Comparison: Media Impact on AI Efficacy

ComponentEstrogenic ActivityImpact on Vorozole AssayRecommendation
Phenol Red Weak AgonistHigh background noise; masks inhibition.REMOVE
Standard FBS High (Estradiol present)Cells remain stimulated despite AI presence.REPLACE with CS-FBS
Testosterone SubstrateRequired. Without substrate, AI has nothing to inhibit.ADD (1-10 nM)
Scenario B: "My IC50 values are shifting or inconsistent between runs."

Diagnosis: Solubility & Stability Issues. Root Cause: this compound is lipophilic. While soluble in organic solvents, it can precipitate in aqueous buffers if the dilution protocol is incorrect.

The Solubility Protocol:

  • Stock Preparation: Dissolve powder in 100% DMSO to create a 10 mM or 20 mM stock. Do not use water or PBS for the master stock.

  • Storage: Store aliquots at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute the DMSO stock into the culture media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Troubleshooting Guide: In Vivo Experiments

Scenario C: "I treated female rats with Vorozole, but Testosterone levels paradoxically increased."

Diagnosis: Reflexive Gonadotropin Rise (Intact HPG Axis). Root Cause: This is a physiological, not pharmacological, failure. By blocking estrogen synthesis, you remove the negative feedback loop on the Hypothalamus/Pituitary.

  • Mechanism: Low Estrogen

    
     High GnRH 
    
    
    
    High LH/FSH
    
    
    Ovarian Hyperstimulation.
  • Result: The ovaries pump out massive amounts of Androstenedione and Testosterone (substrates) which cannot be converted to Estrogen.

Visualizing the Feedback Loop (DOT Diagram)

HPG_Feedback cluster_paradox The Paradoxical Effect Hypothalamus Hypothalamus (GnRH Release) Pituitary Pituitary (LH/FSH Release) Hypothalamus->Pituitary Stimulates Ovary Ovaries (Theca/Granulosa Cells) Pituitary->Ovary Stimulates Estrogen Estrogen (Estradiol) Ovary->Estrogen Synthesis (Aromatization) Androgens Accumulation of Testosterone Ovary->Androgens Substrate Buildup Estrogen->Hypothalamus Negative Feedback (Suppression) Estrogen->Pituitary Negative Feedback Feedback_Loss Loss of Feedback (LH Surge) Estrogen->Feedback_Loss Low Levels Vorozole This compound (Inhibitor) Vorozole->Ovary BLOCKS CYP19A1 Feedback_Loss->Hypothalamus Disinhibition

Figure 1: The mechanism of paradoxical androgen rise in intact animals treated with Vorozole.

Corrective Action:

  • For Tumor Models: This rise is expected. Monitor tumor volume; the high T usually does not drive ER+ tumors.

  • For Mechanistic Studies: If you must isolate the enzyme effect without the feedback loop, use ovariectomized (OVX) models supplemented with exogenous androgen substrate, or co-treat with a GnRH antagonist.

Technical Specifications & Selectivity

Is it truly selective?

Users often ask if Vorozole affects other CYP enzymes. While highly selective, high doses can cause off-target effects.

Selectivity Profile (Human Recombinant Enzymes)

EnzymeIC50 (approx)Interaction TypeRisk Level
CYP19A1 (Aromatase) 1.4 nM High Affinity TargetN/A
CYP1A1 0.47 µMModerate InhibitionMedium (at high doses)
CYP2A6 24.4 µMWeak InhibitionLow
CYP3A4 98.1 µMVery WeakNegligible

Note: If you are dosing cells at >1 µM, you risk inhibiting CYP1A1, which may alter the metabolism of other co-administered drugs or xenobiotics.

Validated Protocol: Tritiated Water Release Assay

The "Gold Standard" for confirming Vorozole activity. This assay measures the release of tritiated water (


) formed when aromatase converts 

-

-androstenedione to estrone.

Workflow Logic (DOT Diagram)

Assay_Workflow Step1 Cell Prep (Granulosa/Fibroblasts) Step2 Substrate Addition (1β-3H-Androstenedione) Step1->Step2 Step3 Incubation (37°C, 1-4 hrs) Step2->Step3 Step4 Stop Reaction (TCA or Chloroform) Step3->Step4 Step5 Extraction (Charcoal/Dextran) Step4->Step5 Removes Steroids Step6 Scintillation Counting (Measure 3H-H2O) Step5->Step6 Aqueous Phase Only

Figure 2: Workflow for the Tritiated Water Release Assay.

Key Steps:

  • Substrate: Use

    
    androstenedione.
    
  • Control: Include a "No Cell" blank to measure spontaneous tritium release.

  • Validation: Run a parallel well with Letrozole (100 nM) as a positive control for inhibition. If Vorozole works but Letrozole doesn't, check your cells.

FAQ: Frequently Asked Questions

Q: Can I use Vorozole to inhibit estrogen in male mice? A: Yes. In males, the feedback loop is less aggressive than the female LH surge. Vorozole is effective for studying the role of local neuro-estrogen synthesis (brain aromatization) in male behavior.

Q: What is the difference between R76713 and R83842? A:

  • R76713: The racemic mixture (contains both enantiomers).[2]

  • R83842: The (+)-enantiomer (active component).[2][3]

  • Guidance: Always verify which form you have. The (+)-enantiomer is significantly more potent.[3] If using the racemate, you may need double the dose to achieve the same IC50.

Q: Why does my Vorozole stock turn cloudy in the fridge? A: DMSO is hygroscopic (absorbs water from air). If the cap was loose, water entered the stock, causing the hydrophobic Vorozole to precipitate. Solution: Sonicate briefly. If it doesn't clear, discard and make fresh stock.

References

  • Wouters, W., et al. (1994).[3] Vorozole, a specific non-steroidal aromatase inhibitor.[1][2][3][4][5][6] Breast Cancer Research and Treatment.[3][4][7][8]

  • Vanden Bossche, H., et al. (1994). Aromatase inhibitors: mechanisms of action and resistance. Breast Cancer Research and Treatment.[3][4][7][8] (Defines Type I vs Type II mechanisms).

  • Lendelle, R., et al. (2015).[9] Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s. Enzyme Research.[9]

  • Roelofs, M., et al. (1993). In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay. (Validation of binding vs activity).

  • Johnston, S.R., & Dowsett, M. (2003). Aromatase inhibitors for breast cancer: lessons from the laboratory. Nature Reviews Cancer.

Sources

Technical Support Center: (+)-Vorozole & CYP Selectivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VZ-CYP-TECH-001 Status: Active Subject: Specificity Thresholds, Cross-Reactivity, and Experimental Troubleshooting for (+)-Vorozole (R83842)[1]

Executive Summary: The Selectivity Paradox

This compound (R83842) is widely recognized as a highly potent, third-generation aromatase (CYP19A1) inhibitor.[1] While it exhibits a selectivity margin of >1000-fold over most cytochrome P450 enzymes, it is not absolute. [1]

Critical Technical Alert: Users frequently encounter unexpected inhibition in CYP1A1 assays. Unlike older generation inhibitors (e.g., aminoglutethimide), Vorozole’s triazole moiety coordinates with the heme iron, creating a Type II binding spectrum. At sub-micromolar concentrations (0.4 – 1.0 µM), Vorozole acts as a potent inhibitor of CYP1A1, a fact often overlooked in standard selectivity screens that focus primarily on CYP3A4 or CYP2D6.

Selectivity Profile & Inhibition Data

The following data aggregates competitive inhibition constants (


 or 

) from validated microsomal assays. Use this table to determine if your experimental concentration is crossing a cross-reactivity threshold.
Enzyme TargetInteraction TypePotency (

/

)
Selectivity Ratio (vs CYP19)Clinical/Experimental Implication
CYP19A1 (Aromatase) Primary Target ~1.0 nM (

)
1:1Therapeutic target.[1] Complete inhibition at low nanomolar doses.[1]
CYP1A1 Off-Target Risk 0.469 µM (

)
~470:1High Risk. Significant inhibition occurs at high-nanomolar concentrations.[1]
CYP2A6 Moderate Off-Target24.4 µM (

)
~24,000:1Low risk in physiological models; relevant only in high-dose screening.[1]
CYP3A4 Weak Off-Target98.1 µM (

)
~98,000:1Negligible risk.[1] Vorozole is safer than Letrozole regarding CYP3A4 inhibition.[1]
CYP1A2 Negligible>100 µM>100,000:1No significant interaction observed.[1]

Data Source: Aggregated from Lendelle et al. (2015) and Wouters et al. (1994).[1]

Visualization: The Selectivity Thresholds

The following diagram illustrates the concentration "windows" where Vorozole remains selective versus where it begins to interfere with other isoforms.

SelectivityThresholds LowConc Nanomolar Range (1 - 10 nM) CYP19 CYP19A1 (Target) BLOCKED LowConc->CYP19 Safe Safe Therapeutic Window High Specificity LowConc->Safe MidConc Sub-Micromolar (100 - 500 nM) CYP1A1 CYP1A1 (Off-Target) INHIBITED MidConc->CYP1A1 Caution Experimental Artifact Zone Check Controls MidConc->Caution HighConc Micromolar Range (> 20 µM) CYP3A4 CYP3A4/2A6 AFFECTED HighConc->CYP3A4 Toxic Supra-therapeutic Non-Specific Binding HighConc->Toxic Safe->Caution Dose Escalation Caution->Toxic Overdose/Screening

Figure 1: Concentration-dependent selectivity profile of this compound.[1] Note the critical "Caution" zone at sub-micromolar levels where CYP1A1 inhibition begins.[1]

Troubleshooting & FAQs
Issue #1: Unexpected Inhibition in Negative Controls

User Report: "I am using Vorozole as a negative control for a CYP1A1 EROD assay, but I am seeing ~50% inhibition. Is my compound contaminated?"

Root Cause Analysis: This is likely not contamination.[1] While Vorozole is marketed as an aromatase inhibitor, it is a potent inhibitor of CYP1A1 with an


 of ~469 nM.[1][2] If your "negative control" concentration is set to standard screening levels (e.g., 1 µM or 10 µM), you will inhibit CYP1A1.

Resolution Protocol:

  • Titrate Down: Repeat the assay using Vorozole at 1 nM, 10 nM, and 100 nM.

  • Observation: You should see CYP1A1 activity recover at <100 nM, while CYP19A1 remains inhibited.[1]

  • Alternative Control: For CYP1A1 assays, use a specific inhibitor like

    
    -naphthoflavone as a positive control, and ensure Vorozole concentrations are kept below 50 nM to maintain specificity.[1]
    
Issue #2: Spectral Binding Anomalies

User Report: "When performing difference spectroscopy with microsomes, I see a peak at ~425-430 nm and a trough at ~390 nm. This doesn't look like standard substrate binding."

Root Cause Analysis: Vorozole contains a triazole ring.[1][2][3][4][5][6][7] The nitrogen atom in the triazole ring coordinates directly with the heme iron of the cytochrome P450.[1] This results in a Type II binding spectrum (Reverse Type I), characterized by a peak at 425–435 nm and a trough at 390–410 nm.[1] This confirms the drug is binding to the active site heme, displacing water.

Resolution Protocol:

  • This is a confirmation of binding, not an error.

  • Validation: Verify the shift magnitude (

    
    ) is concentration-dependent.
    
  • Differentiation: Substrates typically produce Type I spectra (Peak ~385 nm, Trough ~420 nm).[1] Vorozole's Type II spectrum indicates it is acting as an inhibitor/ligand, not a metabolically labile substrate in this context.

Validated Experimental Protocol: CYP Selectivity Screen

Objective: To distinguish between CYP19A1 specific inhibition and off-target CYP1A1/CYP3A4 effects.[1]

Reagents:

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP19/CYP1A1.[1]

  • Substrates:

    • CYP19: Dibenzylfluorescein (DBF) or Testosterone (radiometric).[1]

    • CYP1A1: 7-Ethoxyresorufin (EROD assay).[1]

  • Inhibitor: this compound (dissolved in DMSO; final DMSO < 0.1%).[1]

Workflow:

  • Pre-Incubation (Critical Step):

    • Incubate HLM (0.5 mg/mL) with this compound (Series: 0.1 nM to 100 µM) in Potassium Phosphate buffer (100 mM, pH 7.4) for 5 minutes at 37°C .

    • Why? Allows the triazole nitrogen to coordinate with the heme iron before the substrate competes for the site.[1]

  • Substrate Initiation:

    • Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) and the specific substrate (

      
       concentration).[1]
      
    • Note: Do not exceed

      
       for the substrate, or you will artificially inflate the 
      
      
      
      .
  • Reaction & Quench:

    • Incubate for linearity period (typically 10-20 mins).

    • Quench with ice-cold Acetonitrile (1:1 volume).

  • Analysis:

    • Centrifuge (3000 x g, 10 min).

    • Analyze supernatant via HPLC-FLD or LC-MS/MS.[1]

Self-Validation Check:

  • Pass: CYP19

    
     is < 5 nM.[1]
    
  • Pass: CYP1A1

    
     is between 0.3 – 0.6 µM.[1]
    
  • Pass: CYP3A4 activity is unaffected at < 10 µM.[1][8]

Mechanism of Action Diagram

Mechanism cluster_Binding Heme Coordination (Type II Binding) cluster_Outcome Enzymatic Outcome Vorozole This compound (Triazole Ligand) Heme Heme Iron (Fe) Vorozole->Heme Coordinates via Triazole Nitrogen Displacement Water Molecule Displaced Heme->Displacement Causes Inhibition Reversible Competitive Inhibition Heme->Inhibition Blocks O2 Activation Spectrum Spectral Shift (425nm Peak) Heme->Spectrum Physical Evidence

Figure 2: Mechanistic pathway of Vorozole binding.[1] The triazole nitrogen-iron interaction is the physical basis for both the inhibition and the spectral shift.[1]

References
  • Lendelle, R., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver.[2][8] Enzyme Research, 2015, 321820.[8]

  • Wouters, W., et al. (1994). Vorozole, a specific non-steroidal aromatase inhibitor.[4] Breast Cancer Research and Treatment, 30(1), 89–94.[1][4]

  • Koymans, L. M., et al. (1995). A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19.[1] Journal of Steroid Biochemistry and Molecular Biology, 53(1-6), 191–197.[1]

  • Vanden Bossche, H., et al. (1994). Aromatase inhibitors: mechanisms of action and resistance.[1] Breast Cancer Research and Treatment, 30, 43–55.[1]

Sources

Technical Support Center: (+)-Vorozole Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: (+)-Vorozole (R83842) CAS: 129731-10-8 Application: Aromatase (CYP19A1) Inhibition in Cell Culture Document ID: TS-VOR-001

Core Mechanism & Stability Overview

This compound is a highly potent, non-steroidal aromatase inhibitor (Type II). Unlike Type I inhibitors (suicide inhibitors like Exemestane), Vorozole binds reversibly to the heme iron of the cytochrome P450 subunit of the aromatase enzyme (CYP19A1) [1].

For the researcher, this reversibility means that solution stability is paramount. If the compound precipitates or degrades in culture media, the inhibitory pressure on the enzyme lifts immediately, leading to experimental artifacts and "false negative" inhibition data.

Mechanism of Action

The following diagram illustrates the specific blockade point of Vorozole within the steroidogenic pathway.

VorozoleMechanism Andro Androstenedione Arom CYP19A1 (Aromatase) Andro->Arom Testo Testosterone Testo->Arom Estrone Estrone Arom->Estrone Estradiol Estradiol Arom->Estradiol Voro This compound (Inhibitor) Voro->Arom Reversible Binding

Figure 1: this compound acts as a competitive inhibitor, binding to the heme moiety of CYP19A1 to prevent the aromatization of androgens into estrogens.

Stock Solution Preparation

Critical Causality: Vorozole is lipophilic (LogP ~2.85) [2]. Direct dissolution in aqueous buffers will result in immediate precipitation. You must create a high-concentration organic stock solution first.

Recommended Solvents
SolventSolubility LimitSuitabilityNotes
DMSO ~50-100 mMHigh Preferred. Low volatility ensures concentration accuracy over time.
Ethanol ~20-30 mMModerateHigh volatility leads to evaporation and concentration drift in storage.
Water <0.1 mg/mLNone Do not use for stock preparation.
Protocol: Preparation of 10 mM Stock
  • Weighing: Weigh the lyophilized powder in a static-free environment.

  • Solvent Calculation: Calculate DMSO volume to achieve exactly 10 mM.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight (324.77)] / Concentration (M)

  • Dissolution: Add DMSO. Vortex vigorously for 30-60 seconds.

  • Self-Validation Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in amber polypropylene tubes.

Storage & Long-Term Stability[1][2][3]

The Enemy: Freeze-thaw cycles. Repeated temperature shifts cause condensation and microscopic precipitation nuclei to form, which will crash out the drug upon thawing.

Stability Matrix
Storage ConditionStateEstimated StabilityRisk Factor
-80°C DMSO Stock> 12 MonthsLow. Ideal for long-term banking.
-20°C DMSO Stock6 MonthsLow/Moderate. Standard working storage.
4°C DMSO Stock< 1 WeekHigh. Hygroscopic nature of DMSO absorbs water, causing precipitation.
Room Temp Solid Powder2 YearsKeep desiccated and dark.

Technical Tip: If you use Ethanol as a solvent, seal the vials with Parafilm to prevent evaporation, which would unknowingly increase the concentration of your drug over time.

Cell Culture Application (The "Crash" Phenomenon)

The Problem: Injecting 100% DMSO stock directly into a beaker of media often causes the hydrophobic drug to precipitate instantly due to the rapid polarity shift. This is called "shock precipitation."

The Solution: Use an Intermediate Dilution Step .

Validated Dilution Workflow

Do not pipet 1 µL of stock directly into 10 mL of media. Instead, follow this cascade:

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in Media/PBS) [Vortex Immediately] Stock->Inter 1:100 Dilution Final Final Culture Well (10 nM - 100 nM) DMSO < 0.1% Inter->Final 1:1000 Dilution

Figure 2: Serial dilution strategy to prevent hydrophobic shock precipitation.

  • Intermediate: Dilute stock 1:100 into a small volume of sterile media (e.g., 10 µL stock into 990 µL media). Vortex immediately.

  • Final: Pipette the required volume from the Intermediate tube into the final cell culture well.

  • DMSO Control: Ensure your vehicle control matches the final DMSO concentration (typically <0.1%) to rule out solvent toxicity [3].

Troubleshooting & FAQs

Q1: I see crystals in my cell culture dish after adding Vorozole. What happened?

A: This is "crashing out." It occurs if:

  • You skipped the intermediate dilution step.

  • The final concentration exceeds the solubility limit in aqueous media (typically >10-50 µM for Vorozole).

  • The media was cold (4°C) when the drug was added. Correction: Always warm media to 37°C before adding hydrophobic drugs to improve solubility kinetics.

Q2: My IC50 values are shifting (drug seems less potent).

A: Check your storage.

  • Adsorption: Vorozole is hydrophobic and can stick to polystyrene plastics. If you dilute it and let it sit in a plastic tube for hours, the effective concentration drops. Correction: Prepare dilutions immediately before use or use glass/low-bind plasticware.

  • Evaporation: If stored in ethanol without Parafilm, the solvent evaporated, concentrating the drug, but potentially causing it to crash out unseen at the bottom of the vial.

Q3: Can I store the diluted media (working solution) at 4°C?

A: No. Aqueous dilutions of Vorozole are thermodynamically unstable. Over 24-48 hours at 4°C, micro-precipitates will form. Always prepare fresh dilutions from the frozen DMSO stock for each experiment.

Q4: Is this compound light sensitive?

A: While not as sensitive as fluorophores, triazole derivatives can degrade under intense UV/ambient light over long periods. Standard: Store stocks in amber vials or wrapped in foil.

References

  • Wouters, W., et al. (1993).[1] Pharmacology of vorozole. Journal of Steroid Biochemistry and Molecular Biology.

  • PubChem Database. (2024). Compound Summary: this compound.[2][3] National Center for Biotechnology Information.

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.

Sources

Technical Support Center: High-Content Imaging with (+)-Vorozole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your high-content screening (HCS) data for (+)-Vorozole (R83842) —a highly potent, non-steroidal aromatase inhibitor—is showing inconsistencies.

In high-content imaging, this compound presents a unique set of challenges. It is lipophilic, stereochemically sensitive, and biologically specific. Common "artifacts" in these assays often manifest as false-positive toxicity, inconsistent IC50 curves, or "bright spot" interference in fluorescence channels.

This guide moves beyond basic troubleshooting; it establishes a self-validating experimental system to ensure your data reflects true biological modulation of CYP19A1 (aromatase), not experimental noise.

Module 1: Solubility & Compound Handling

The Issue: "I see bright, punctate spots in my images that do not correlate with cellular structures, or my replicates have high variability."

The Root Cause: Compound precipitation (Crystal Artifacts). this compound is hydrophobic. When a high-concentration DMSO stock is added directly to aqueous cell culture media, the compound can "crash out" of solution, forming micro-crystals. In HCI, these crystals scatter excitation light, appearing as intensely fluorescent spots (often saturating the camera) that ruin segmentation algorithms.

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell plate. Use this intermediate step to ensure solubility equilibrium.

StepActionTechnical Rationale
1 Prepare Stock Dissolve this compound in 100% DMSO to 10 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.
2 Intermediate Plate Create a 10x or 100x working solution in culture media in a separate V-bottom plate.
3 Equilibration Shake the intermediate plate (300 rpm, 5 mins). Crucial: Centrifuge at 1000 x g for 1 min.
4 Transfer Transfer the supernatant from the intermediate plate to the cell plate.

Q: Why centrifuge the intermediate plate? A: If precipitation occurs during the DMSO-to-Media transition, the centrifuge forces crystals to the bottom of the V-well. You then transfer only the soluble fraction to your cells, preventing crystals from settling on your monolayer and disrupting imaging autofocus.

Module 2: Stereochemical Integrity

The Issue: "My IC50 values are shifting, or the potency is lower than literature values (approx. 1.4 nM)."[1][2]

The Root Cause: Enantiomeric Impurity or Racemization. Vorozole exists as enantiomers.[3][4] The (+)-S-enantiomer (R83842) is the potent aromatase inhibitor. The (-)-enantiomer is significantly less active. Using the racemate (R76713) or a degraded stock effectively dilutes your active compound by 50%, shifting your dose-response curves.

Validation Check: The Chirality Control
  • Symptom: Flat dose-response curve or unexpected off-target toxicity at high doses.

  • Fix: Verify your vendor provides This compound , not "Vorozole" (which often implies the racemate).

  • Storage: Store dry powder at -20°C. Once in DMSO, use within 3 months. Spontaneous racemization is rare but possible under extreme pH or light conditions.

Module 3: Biological Specificity & Cytotoxicity[5]

The Issue: "I see a reduction in cell number or nuclear shrinkage. Is this aromatase inhibition?"

The Root Cause: Off-target Cytotoxicity vs. Mechanism-Based Apoptosis. Aromatase inhibitors can induce apoptosis in estrogen-dependent cells (e.g., MCF-7). However, at high concentrations (>10 µM), this compound may cause non-specific toxicity unrelated to CYP19A1.

Distinguishing Phenotypes
ObservationLikely CauseAction
Nuclear fragmentation + Low Cell Count (at <1 µM) Specific Effect: Estrogen deprivation-induced apoptosis.Valid Result. Proceed with analysis.
Cell detachment + Membrane blebbing (at >10 µM) Artifact: Off-target chemical toxicity / solvent effect.Invalid. Cap your dose range at 10 µM.
High Background Fluorescence (Blue/Green Channel) Artifact: Autofluorescence or Light Scattering from precipitate.Invalid. Check solubility (Module 1).

Module 4: Mechanism of Action Visualization

To interpret your HCI data, you must map the inhibitor to the pathway. This compound specifically blocks the conversion of Androstenedione/Testosterone to Estrone/Estradiol.

AromatasePathway Androgens Androgens (Androstenedione/Testosterone) CYP19A1 Aromatase (CYP19A1) Androgens->CYP19A1 Substrate Estrogens Estrogens (Estrone/Estradiol) CYP19A1->Estrogens Catalysis TumorGrowth Estrogen-Dependent Tumor Growth Estrogens->TumorGrowth Promotes Vorozole This compound (Inhibitor) Vorozole->CYP19A1 Competitive Inhibition

Figure 1: Mechanism of Action. This compound competitively inhibits CYP19A1, blocking the biosynthesis of estrogens required for proliferation in hormone-dependent cell lines.

Module 5: The Artifact-Free Workflow

Follow this logic flow to minimize artifacts in your screening campaign.

Workflow Stock 1. DMSO Stock Prep (10mM, -20°C) Dilution 2. Intermediate Dilution (Media + Centrifugation) Stock->Dilution Prevent Crash-out Dosing 3. Cell Dosing (Max Final DMSO < 0.5%) Dilution->Dosing Soluble Fraction Only Incubation 4. Incubation (Time-dependent) Dosing->Incubation QC 5. Pre-Imaging QC (Check for crystals) Incubation->QC QC->Dilution Fail (Crystals Visible) Imaging 6. High-Content Imaging (Automated Focus) QC->Imaging Pass

Figure 2: Optimized Experimental Workflow. The critical control point is Step 2/5, ensuring no micro-precipitates enter the imaging path.

References

  • Wouters, W., et al. (1993). Pharmacology of vorozole.[1][2][3][4][5][6][7] Journal of Steroid Biochemistry and Molecular Biology. Link

  • Vanden Bossche, H., et al. (1994). Vorozole, a specific non-steroidal aromatase inhibitor.[1][3][4][8][9] Breast Cancer Research and Treatment.[3][5][10] Link

  • National Center for Advancing Translational Sciences (NCATS). (2025). Interference and Artifacts in High-content Screening.[11][12] Assay Guidance Manual. Link

  • Johnston, P.A. (2025). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Link

  • Biegon, A., et al. (2015). Aromatase Imaging With [N-methyl-11C]vorozole PET in Healthy Men and Women.[13] Journal of Nuclear Medicine.[13] Link

Sources

Technical Support Center: Navigating Compensatory Signaling in Response to (+)-Vorozole Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the mitigation of compensatory signaling pathways with (+)-Vorozole. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to ensure the success of your experiments. As your partner in research, we aim to equip you with the knowledge to not only execute protocols but also to understand the underlying principles and make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs) about this compound and Compensatory Signaling

This section addresses common questions regarding the use of this compound and the phenomenon of compensatory signaling.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective, non-steroidal aromatase inhibitor.[1] Its primary mechanism is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[2] By blocking this enzyme, this compound effectively reduces the levels of circulating estrogens, which are critical for the growth of estrogen receptor-positive (ER+) breast cancers.[1]

Q2: What are compensatory signaling pathways in the context of aromatase inhibitor treatment?

Compensatory signaling pathways are alternative molecular routes that cancer cells activate to survive and proliferate when their primary growth-promoting pathway, in this case, the estrogen receptor signaling pathway, is inhibited. When ER+ breast cancer cells are deprived of estrogen by drugs like this compound, they can adapt by upregulating other signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This allows them to bypass their dependency on estrogen for growth and is a common mechanism of acquired resistance to aromatase inhibitors.

Q3: How do the PI3K/Akt/mTOR and MAPK/ERK pathways contribute to resistance to this compound?

Both the PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cell survival, proliferation, and metabolism. Their activation can lead to the phosphorylation and activation of the estrogen receptor, even in the absence of estrogen, a phenomenon known as ligand-independent activation. This effectively renders the aromatase inhibitor ineffective. Furthermore, these pathways can promote cell survival and proliferation through ER-independent mechanisms, further contributing to drug resistance.

Q4: What are the initial steps to consider when designing an experiment to study compensatory signaling in response to this compound?

A successful experiment begins with a well-characterized cell model. For studying acquired resistance, it is crucial to develop aromatase inhibitor-resistant cell lines, for example, by long-term culture of ER+ breast cancer cells (like MCF-7) in the presence of this compound.[3] It's also important to have the parental, sensitive cell line as a control. Your experimental plan should include assays to confirm the resistant phenotype (e.g., cell viability assays) and to probe the activity of key signaling molecules in the suspected compensatory pathways (e.g., Western blotting for phosphorylated proteins).

II. Troubleshooting Guides for Key Experimental Techniques

This section provides practical advice for overcoming common challenges encountered during the experimental investigation of this compound and compensatory signaling.

A. Western Blotting: Detecting Phosphorylated Signaling Proteins

Western blotting is a cornerstone technique for assessing the activation of signaling pathways by detecting the phosphorylated forms of key proteins like Akt and ERK.

Problem 1: No or weak signal for phosphorylated Akt (p-Akt) or ERK (p-ERK) in resistant cells where upregulation is expected.

  • Plausible Causes & Solutions:

    • Suboptimal Protein Extraction: Phosphatases in the cell lysate can dephosphorylate your target proteins.

      • Expert Tip: Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly.

    • Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.

      • Expert Tip: Use antibodies from reputable vendors that are validated for Western blotting. Check the product datasheet for recommended antibody concentrations and blocking conditions. Consider trying an antibody from a different vendor if the problem persists.[4][5]

    • Insufficient Protein Loading: The amount of your target protein may be below the detection limit.

      • Expert Tip: Perform a protein concentration assay (e.g., BCA assay) to ensure you are loading a sufficient and equal amount of protein for each sample (typically 20-40 µg).

    • Inefficient Transfer: The transfer of high molecular weight proteins can be challenging.

      • Expert Tip: Optimize your transfer conditions (voltage, time) based on the molecular weight of your target protein. Using a wet transfer system overnight at a low voltage can improve the transfer of large proteins.

Problem 2: High background or non-specific bands on the Western blot.

  • Plausible Causes & Solutions:

    • Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.

      • Expert Tip: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents are 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background.

    • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.

      • Expert Tip: Titrate your antibodies to determine the optimal concentration that gives a strong specific signal with low background.

    • Insufficient Washing: Inadequate washing will not remove all unbound antibodies.

      • Expert Tip: Wash the membrane at least three times for 5-10 minutes each with a sufficient volume of washing buffer (e.g., TBST) after both primary and secondary antibody incubations.

B. Quantitative PCR (qPCR): Measuring Gene Expression Changes

qPCR is a powerful tool to quantify the upregulation of genes involved in compensatory signaling pathways.

Problem 1: High variability in Cq values between technical replicates.

  • Plausible Causes & Solutions:

    • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability in qPCR.[6]

      • Expert Tip: Use calibrated pipettes and filter tips. When preparing master mixes, ensure thorough mixing before aliquoting. For small volumes, consider using a reverse pipetting technique.

    • Poor RNA Quality or Quantity: Degraded RNA or inaccurate RNA quantification will lead to unreliable results.

      • Expert Tip: Assess RNA integrity using a Bioanalyzer or similar instrument. Use a fluorometric method (e.g., Qubit) for accurate RNA quantification.

    • Primer/Probe Issues: Poorly designed primers or degraded probes can result in inconsistent amplification.

      • Expert Tip: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve; the efficiency should be between 90-110%.[6]

Problem 2: Difficulty in selecting appropriate reference genes for normalization.

  • Plausible Causes & Solutions:

    • Unstable Reference Gene Expression: The expression of commonly used "housekeeping" genes can be affected by experimental conditions, including long-term drug treatment.

      • Expert Tip: It is crucial to validate the stability of your chosen reference genes under your specific experimental conditions. Do not rely on a single reference gene. Select a panel of candidate reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones for your model system.[7]

C. Cell-Based Assays: Assessing Drug Sensitivity and Cell Viability

Cell viability assays are essential for determining the IC50 of this compound and for confirming the resistant phenotype of your cell lines.

Problem 1: Inconsistent IC50 values for this compound across experiments.

  • Plausible Causes & Solutions:

    • Variations in Cell Seeding Density: The initial number of cells seeded can significantly impact the final readout of a viability assay.

      • Expert Tip: Optimize the cell seeding density to ensure that cells are in the exponential growth phase at the time of drug treatment and that the assay readout is within the linear range of the detection method.

    • Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to evaporation and temperature gradients.

      • Expert Tip: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.

    • Incomplete Drug Dissolution: this compound, like many small molecules, may be poorly soluble in aqueous solutions.

      • Expert Tip: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.5%).

Problem 2: Discrepancies between different cell viability assays (e.g., MTT vs. CellTiter-Glo).

  • Plausible Causes & Solutions:

    • Different Assay Chemistries: Different assays measure different parameters of cell health. For example, MTT measures metabolic activity, while CellTiter-Glo measures ATP levels.

      • Expert Tip: Understand the principle of the assay you are using and its limitations. For a comprehensive assessment of cell viability, consider using multiple assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis).

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments in the study of this compound and compensatory signaling.

A. Development of this compound-Resistant Breast Cancer Cell Lines

Principle: This protocol describes the generation of aromatase inhibitor-resistant cell lines through long-term, continuous exposure of parental ER+ breast cancer cells to this compound.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks and plates

Protocol:

  • Initial Seeding: Seed parental MCF-7 cells in a T-75 flask at a low density.

  • Initial Treatment: Once the cells have attached, replace the medium with fresh medium containing a low concentration of this compound (start with a concentration around the IC20).

  • Continuous Culture: Culture the cells in the presence of this compound, changing the medium every 2-3 days.

  • Dose Escalation: As the cells adapt and begin to proliferate, gradually increase the concentration of this compound in a stepwise manner. This process can take several months.[3]

  • Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate steadily in a high concentration of this compound (e.g., 1 µM).

  • Validation: Regularly validate the resistant phenotype by comparing the IC50 of this compound in the resistant line to the parental line using a cell viability assay. Also, confirm the continued expression of the estrogen receptor.

B. Western Blot Analysis of Akt and ERK Phosphorylation

Principle: This protocol details the detection of phosphorylated Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) as markers of pathway activation.

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To detect total proteins or a loading control, the membrane can be stripped and reprobed with the respective antibodies.

C. qPCR Analysis of Compensatory Gene Upregulation

Principle: This protocol describes the quantification of mRNA levels of genes known to be upregulated in compensatory signaling pathways (e.g., growth factor receptors or their ligands).

Materials:

  • Parental and this compound-resistant cell lines

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Validated primers for target and reference genes

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the cells.

  • RNA Quality and Quantity Assessment: Assess the integrity and concentration of the extracted RNA.

  • Reverse Transcription: Synthesize cDNA from the RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCq method, normalizing the expression of the target genes to the geometric mean of the most stable reference genes.[8]

IV. Visualizations and Data Presentation

Clear visualization of signaling pathways and experimental workflows is essential for understanding complex biological processes.

Signaling Pathway Diagrams

Compensatory_Signaling cluster_0 Estrogen Receptor Signaling cluster_1 Compensatory Pathways Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogen Estrogen Aromatase->Estrogen ER ER Estrogen->ER Activation Proliferation_Survival Proliferation_Survival ER->Proliferation_Survival Gene Transcription RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Akt->ER Ligand-independent activation mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ER Ligand-independent activation ERK->Proliferation_Survival Vorozole This compound Vorozole->Aromatase

Caption: Compensatory signaling in response to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Model Development cluster_1 Phenotypic & Mechanistic Analysis cluster_2 Therapeutic Strategy Parental_Cells Parental ER+ Cells (e.g., MCF-7) Long_Term_Treatment Long-term this compound Treatment Parental_Cells->Long_Term_Treatment Resistant_Cells Resistant Cell Line Long_Term_Treatment->Resistant_Cells Cell_Viability Cell Viability Assays (Confirm Resistance) Resistant_Cells->Cell_Viability Western_Blot Western Blot (p-Akt, p-ERK) Resistant_Cells->Western_Blot qPCR qPCR (Gene Expression) Resistant_Cells->qPCR Combination_Treatment Combination Treatment (this compound + Pathway Inhibitor) Resistant_Cells->Combination_Treatment Synergy_Analysis Synergy Analysis Combination_Treatment->Synergy_Analysis

Caption: Workflow for studying compensatory signaling.

Data Presentation Table
Cell LineTreatmentIC50 of this compound (nM)p-Akt/Total Akt Ratio (Fold Change vs. Parental Control)ERK1/2 mRNA Expression (Fold Change vs. Parental Control)
ParentalVehicle10 ± 21.01.0
ResistantVehicle>10005.2 ± 0.83.5 ± 0.5
ResistantThis compound (1µM)>10004.9 ± 0.73.8 ± 0.6
ResistantPathway Inhibitor X>10001.2 ± 0.33.6 ± 0.4
ResistantThis compound + Inhibitor X50 ± 81.1 ± 0.23.7 ± 0.5

V. References

  • Brodie, A., & Njar, V. C. (2000). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Cancer Research, 60(13), 3371-3385. [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?[Link]

  • Martin, L. A., & Dowsett, M. (2010). New experimental models for aromatase inhibitor resistance. Journal of steroid biochemistry and molecular biology, 118(4-5), 241–246. [Link]

  • Kitchen, R. R., Kubista, M., & Tichopad, A. (2020). Analyzing qPCR data: Better practices to facilitate rigor and reproducibility. PloS one, 15(11), e0241777. [Link]

  • Goss, P. E., & Toi, M. (1995). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Breast cancer research and treatment, 35(2), 127–136. [Link]

  • ResearchGate. (2016). Why can't I detect p-Akt bands in my western blots?[Link]

  • Analytik Jena. (2020). qPCR Tips and Tricks. [Link]

  • MDPI. (2023). Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium). [Link]

Sources

Validation & Comparative

(+)-Vorozole vs. Letrozole: which is a more potent aromatase inhibitor?

Author: BenchChem Technical Support Team. Date: February 2026

Potency, Selectivity, and Experimental Validation

Executive Summary: The Potency vs. Selectivity Trade-off

In the landscape of third-generation aromatase inhibitors (AIs), Letrozole and (+)-Vorozole (Rivizor) represent two of the most potent non-steroidal triazole derivatives ever synthesized.

For researchers selecting a chemical probe:

  • Potency: Both compounds exhibit low nanomolar to sub-nanomolar affinity for CYP19A1 (Aromatase). While clinical literature often positions Letrozole as the gold standard, biochemical assays frequently demonstrate that This compound has a slightly lower

    
     (0.9 nM)  compared to Letrozole (1.6 nM) in specific microsomal preparations, making it an exceptionally tight binder.
    
  • Selectivity (The Deciding Factor): Letrozole is the superior choice for specificity. This compound is a potent off-target inhibitor of CYP1A1 (IC

    
     ~0.47 µM) and a moderate inhibitor of CYP3A4. Letrozole displays negligible inhibition of these isoforms, ensuring that observed phenotypes are driven by aromatase suppression rather than broad P450 interference.
    

Verdict: Use This compound if you require maximal immediate enzyme suppression in a controlled system where CYP1A1 is irrelevant. Use Letrozole for in vivo studies or complex cellular models to avoid confounding off-target toxicity.

Mechanistic Overview & Structural Logic

Both compounds are Type II Aromatase Inhibitors . Unlike Type I inhibitors (e.g., Exemestane) which are steroidal suicide substrates, Type II inhibitors are reversible, non-steroidal compounds that coordinate directly with the heme iron of the cytochrome P450 enzyme.

Mechanism of Action

The triazole ring nitrogen (N4) of the inhibitor coordinates with the Heme Iron (Fe) in the CYP19A1 active site. This coordination prevents the binding of molecular oxygen, which is required for the three distinct hydroxylation steps that convert Androstenedione to Estrone.

Aromatase_Inhibition Substrate Androstenedione Enzyme CYP19A1 (Aromatase) Heme Iron (Fe) Substrate->Enzyme Natural Binding Complex Inhibitor-Heme Complex (Reversible) Enzyme->Complex High Affinity (Ki ~1 nM) Inhibitor Triazole Inhibitor (Vorozole/Letrozole) Inhibitor->Enzyme Competitive Binding (N-Fe Coordination) Reaction Hydroxylation Steps (Blocked) Complex->Reaction Prevents O2 Binding Product Estrone + HCOOH Reaction->Product No Product Formed

Figure 1: Competitive binding mechanism of triazole inhibitors preventing the oxidative conversion of androgens to estrogens.

Quantitative Comparison: Potency & Selectivity

The following data aggregates results from human placental microsome assays and recombinant CYP expression systems. Note the distinct divergence in selectivity profiles.

Table 1: Primary Target Potency (CYP19A1)
ParameterThis compoundLetrozoleExperimental Context
IC

(Enzyme)
1.4 – 4.2 nM 2.0 – 7.3 nM Human Placental Microsomes [1][2]

(Binding Affinity)
0.9 nM 1.6 nM Kinetic analysis using Androstenedione substrate [1]
IC

(Cellular)
0.44 nM0.1 – 1.0 nMMCF-7 or Granulosa cells (Context dependent)
Binding Type Reversible (Competitive)Reversible (Competitive)Heme-coordination
Table 2: Selectivity Profile (Off-Target CYPs)

Lower IC


 indicates higher inhibition (worse selectivity).
IsoformThis compound IC

Letrozole IC

Fold Difference (Selectivity Gap)
CYP1A1 0.47 µM (High Risk) 69.8 µM~150x (Letrozole is safer)
CYP2A6 24.4 µM106 µM~4x
CYP3A4 98.1 µM> 1000 µM>10x
CYP1A2 > 100 µM> 100 µMComparable

Analysis: Vorozole is a potent inhibitor of CYP1A1.[1][2] In research models involving xenobiotic metabolism or retinoic acid pathways (often regulated by CYP1 family enzymes), Vorozole introduces significant confounding variables. Letrozole is virtually inert against these isoforms at physiological concentrations.

Experimental Protocol: The Tritiated Water Release Assay

To validate the potency of these inhibitors in your own lab, the


H-Water Release Assay  is the gold standard. It is more sensitive than ELISA or RIA because it directly measures the stoichiometry of the enzymatic reaction.

Principle: Aromatization involves the removal of the C-19 methyl group and the stereospecific loss of hydrogen from the C-1


 and C-2

positions. Using [1

-3H]-Androstenedione
as the substrate, the tritium atom is released into the solvent as tritiated water (

H

O) upon aromatization.[3][4]
Workflow Diagram

Assay_Protocol Step1 Preparation: Microsomes + NADPH + Inhibitor (Vorozole/Letrozole) Step2 Initiation: Add [1β-3H]-Androstenedione Step1->Step2 Step3 Incubation: 37°C for 15-30 mins Step2->Step3 Step4 Termination: Add Chloroform or TCA Step3->Step4 Step5 Separation: Dextran-Coated Charcoal (DCC) Adsorbs unreacted steroid Step4->Step5 Step6 Centrifugation: Pellet Steroids Step5->Step6 Step7 Quantification: Liquid Scintillation Counting (LSC) of Supernatant (Aqueous Phase) Step6->Step7 Measures 3H-H2O

Figure 2: Step-by-step workflow for the radiometric validation of aromatase inhibition.

Detailed Protocol Steps
  • Buffer System: Prepare 67 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Prep: Dilute [1

    
    -3H]-Androstenedione (specific activity ~20-30 Ci/mmol) with unlabeled androstenedione to achieve a final concentration of ~100 nM (near the 
    
    
    
    of aromatase).
  • Inhibitor Series: Prepare serial dilutions of Vorozole and Letrozole in DMSO (Final DMSO < 0.1%).

  • Reaction:

    • Mix 200 µL microsomes (20-50 µg protein) + 10 µL Inhibitor.

    • Pre-incubate 5 min at 37°C.

    • Add 50 µL NADPH generating system (1 mM NADPH final).

    • Add 50 µL Substrate mix to initiate.

  • Termination: After 15 min, stop reaction with 500 µL 5% Trichloroacetic acid (TCA) or Chloroform extraction.

  • Separation (Critical Step):

    • Add 500 µL of Dextran-Coated Charcoal (DCC) slurry (5% charcoal, 0.5% dextran).

    • Vortex and incubate on ice for 10 min. The charcoal adsorbs the unreacted steroid substrate but leaves the

      
      H
      
      
      
      O in the aqueous phase.
    • Centrifuge at 1500 x g for 15 min.

  • Counting: Aliquot the clear supernatant into scintillation fluid and count.

  • Calculation: % Inhibition =

    
    .
    
References
  • Lendelle, R. et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver.[1] Enzyme Research.

  • Wood, P. M. et al. (2011). Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates. ChemMedChem.

  • Di Marco, A. et al. (2005). Development and validation of a high-throughput radiometric CYP3A4/5 inhibition assay using tritiated testosterone. Drug Metabolism and Disposition.

  • Vanden Bossche, H. et al. (1994). Vorozole (R 83842), a new non-steroidal aromatase inhibitor. Breast Cancer Research and Treatment.[5]

Sources

Comparing the efficacy of (+)-Vorozole and Anastrozole in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Efficacy of (+)-Vorozole vs. Anastrozole

Executive Summary & Mechanistic Distinction

Objective: This guide provides a technical comparison of this compound (Rivizor) and Anastrozole (Arimidex) within in vitro experimental models. While both are third-generation, non-steroidal aromatase inhibitors (AIs), their biochemical profiles diverge significantly in potency and selectivity, influencing their utility in research versus clinical application.

Core Mechanism: Both compounds function as Type II Aromatase Inhibitors . They reversibly bind to the heme iron of the cytochrome P450 subunit of the aromatase enzyme (CYP19A1). This binding interferes with the hydroxylation steps required to convert androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

  • This compound: A triazole derivative that exhibits exceptionally high affinity for the active site, interacting with the I-helix (Glu302, Asp309) and the C-terminus (Ser478, His480).

  • Anastrozole: A bis-triazole derivative.[1] While highly selective clinically, in vitro data consistently demonstrates it has a lower binding affinity and higher IC50 compared to Vorozole and Letrozole.

Quantitative Efficacy Profile

The following data aggregates head-to-head and independent assay values from human placental microsomes and cell-based models.

Table 1: Comparative Inhibitory Potency (IC50/Ki)

ParameterThis compoundAnastrozoleInterpretation
IC50 (Human Placental Microsomes) 1.38 nM 15.0 nM Vorozole is ~10x more potent in cell-free systems.
IC50 (Rat Granulosa Cells) 0.44 nM > 100 nM Vorozole shows superior intracellular penetration and efficacy.
Binding Type Reversible (Competitive)Reversible (Competitive)Both compete with the substrate for the heme iron.
Primary Off-Target (Liability) CYP1A1 (IC50: 0.47 µM)CYP1A2 (Ki: 8.0 µM)Vorozole has sub-micromolar off-target activity; Anastrozole is cleaner.

Table 2: Selectivity Ratios (Safety Margin)

Enzyme TargetVorozole IC50 (µM)Anastrozole Ki (µM)Comparative Insight
CYP19A1 (Aromatase) 0.00140.015Target affinity.
CYP1A1 0.47N/A (Low affinity)Critical Distinction: Vorozole inhibits CYP1A1 at relatively low concentrations.
CYP3A4 98.110.0Anastrozole shows weak interaction; Vorozole is largely inert.
CYP2A6 24.4> 500Both are highly selective against this isoform.

Analyst Note: While Vorozole is the more potent inhibitor in vitro, its selectivity window is narrower. The ratio of CYP1A1 inhibition to Aromatase inhibition for Vorozole is ~335, whereas Anastrozole maintains a ratio >500 for its nearest off-targets (CYP1A2/3A4), contributing to its superior clinical safety profile.

Visualization: Mechanism of Action

The following diagram illustrates the competitive binding mechanism within the CYP19A1 active site.

MOA Substrate Androgen Substrate (Androstenedione) Enzyme CYP19A1 Enzyme (Heme Iron Active Site) Substrate->Enzyme Natural Binding Complex_Sub Enzyme-Substrate Complex (Hydroxylation) Enzyme->Complex_Sub + Substrate Complex_Inh Enzyme-Inhibitor Complex (Reversible Blockade) Enzyme->Complex_Inh + Inhibitor Inhibitor_V This compound (High Affinity) Inhibitor_V->Enzyme Competition (Kd ~1 nM) Inhibitor_A Anastrozole (Moderate Affinity) Inhibitor_A->Enzyme Competition (Kd ~15 nM) Product Estrogen Product (Estrone) Complex_Sub->Product Aromatization Complex_Inh->Product BLOCKED

Caption: Competitive inhibition of CYP19A1. Vorozole (Green) outcompetes Anastrozole (Yellow) in binding affinity.

Experimental Protocol: Tritiated Water Release Assay

This is the "Gold Standard" method for quantifying aromatase inhibition. It measures the release of tritiated water (


H

O) formed when the substrate (

H-Androstenedione) is aromatized.[2]

Scope: Valid for Human Placental Microsomes (HPM) and Cell Lines (e.g., JEG-3, MCF-7aro).

Materials:
  • Substrate: [1

    
    -
    
    
    
    H]-Androstenedione (Specific activity ~20-30 Ci/mmol).
  • Cofactor: NADPH generating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

  • Source: Human Placental Microsomes (HPM) suspended in phosphate buffer (pH 7.4).

  • Controls:

    • Positive: Letrozole (known potent inhibitor).[3]

    • Negative: DMSO vehicle only.

    • Background: No NADPH/No Enzyme.

Protocol Workflow:
  • Preparation:

    • Dilute Vorozole and Anastrozole in DMSO to create a log-scale concentration series (

      
       M to 
      
      
      
      M).
    • Prepare HPM solution to achieve ~10-20 µg protein per reaction well.

  • Incubation:

    • Mix: 10 µL Inhibitor + 10 µL HPM + 70 µL Buffer.

    • Pre-incubate for 10 minutes at 37°C.

    • Start Reaction: Add 10 µL [1

      
      -
      
      
      
      H]-Androstenedione (final conc. 100 nM) + NADPH.
    • Incubate for 30–60 minutes at 37°C in a shaking water bath.

  • Termination & Extraction:

    • Stop reaction by adding 200 µL 5% Trichloroacetic Acid (TCA) or Chloroform.

    • Vortex vigorously to denature protein and extract steroids.

    • Centrifuge at 1000 x g for 10 minutes to separate phases.

  • Quantification (The Critical Step):

    • The aqueous phase contains the released

      
      H
      
      
      
      O. The organic phase (or pellet) contains the unreacted steroid.
    • Add Dextran-Coated Charcoal (DCC) to the aqueous supernatant to adsorb any residual steroid carryover (Crucial for accuracy).

    • Centrifuge again.

    • Aliquot the clear supernatant into scintillation fluid.

    • Measure CPM (Counts Per Minute) via Liquid Scintillation Counter.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot Log[Inhibitor] vs. % Inhibition to derive IC50.

Visualization: Experimental Workflow

Protocol Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) Step2 Step 2: Reaction Start (+ 3H-Androstenedione + NADPH) Step1->Step2 Step3 Step 3: Aromatization (Release of 3H-H2O) Step2->Step3 37°C, 60 min Step4 Step 4: Termination (Add TCA/Chloroform) Step3->Step4 Step5 Step 5: Separation (Dextran-Charcoal Scrub) Step4->Step5 Remove Steroids Step6 Step 6: Scintillation (Count Aqueous Phase) Step5->Step6 Measure Tritium

Caption: Workflow for Tritiated Water Release Assay. Charcoal scrubbing (Step 5) is critical for signal purity.

Conclusion for Drug Developers

While Anastrozole became the clinical standard due to its favorable pharmacokinetic and safety profile, This compound remains the superior tool compound for in vitro applications requiring maximal potency.

  • Use Vorozole when: You need a high-affinity positive control to validate assay sensitivity or when studying CYP1A1 interactions.

  • Use Anastrozole when: You are modeling clinical efficacy or require a highly selective aromatase blockade without confounding CYP1A1 inhibition.

References

  • Vorozole, a specific non-steroidal aromatase inhibitor. Breast Cancer Research and Treatment.

  • Determining the IC50 Values for Vorozole and Letrozole on a Series of Human Liver Cytochrome P450s. PMC - NIH.

  • Inhibition of human drug metabolizing cytochromes P450 by anastrozole. Drug Metabolism and Disposition.

  • A molecular model for the interaction between vorozole and human cytochrome P450 19. Journal of Steroid Biochemistry and Molecular Biology.

  • PRODUCT MONOGRAPH PrCCP-ANASTROZOLE. Health Canada Drug Product Database.

Sources

Validating Aromatase Inhibition: A Comparative Guide to (+)-Vorozole using qPCR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: (+)-Vorozole (R83842) is a highly potent, non-steroidal, third-generation aromatase inhibitor (AI). While Letrozole and Anastrozole dominate the clinical landscape, Vorozole remains a critical tool in mechanistic research due to its specific binding kinetics.

The Challenge: Aromatase inhibition is an enzymatic event (protein level), yet many researchers attempt to validate it using qPCR (transcriptional level). This often leads to false negatives because inhibiting the enzyme does not necessarily downregulate the CYP19A1 gene . In fact, due to feedback loops, inhibition can sometimes upregulate mRNA expression.

The Solution: This guide outlines a "Substrate-Shift" qPCR protocol . Instead of measuring CYP19A1 directly, this method validates inhibition by quantifying the loss of downstream estrogen-dependent transcriptional signaling (GREB1, TFF1) in the presence of androgen substrates.

Part 1: Mechanistic Distinction & Vorozole Profile

Vorozole operates as a Type II inhibitor . Unlike Type I inhibitors (e.g., Exemestane) which are steroidal and bind irreversibly (suicide inhibition), Vorozole is a triazole derivative that binds reversibly to the heme iron of the cytochrome P450 subunit of the aromatase enzyme (CYP19A1).

Mechanism of Action Pathway

The following diagram illustrates the specific blockade point of Vorozole and the downstream transcriptional consequences required for qPCR validation.

Vorozole_Mechanism Androgens Androgens (Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estradiol Estradiol (E2) Aromatase->Estradiol Conversion Vorozole This compound (Inhibitor) Vorozole->Aromatase Competitive Binding (Heme) ER Estrogen Receptor (ERα) Estradiol->ER Ligand Binding Nucleus Nucleus Translocation ER->Nucleus Dimerization TargetGenes Target Genes (TFF1, GREB1) Nucleus->TargetGenes ERE Binding mRNA mRNA Expression (qPCR Signal) TargetGenes->mRNA Transcription

Figure 1: Vorozole competitively binds the heme iron of CYP19A1, preventing the conversion of Androgens to Estradiol. Validation requires measuring the absence of the downstream mRNA signal (TFF1, GREB1).

Part 2: Comparative Analysis (Vorozole vs. Alternatives)

When selecting an AI for research, specificity is paramount. While Letrozole is the clinical gold standard, Vorozole offers distinct chemical properties.

Table 1: Third-Generation Aromatase Inhibitor Comparison
FeatureThis compoundLetrozoleExemestane
Class Non-steroidal (Triazole)Non-steroidal (Triazole)Steroidal
Type Type II (Reversible)Type II (Reversible)Type I (Irreversible)
Binding Site Heme Iron of CYP19A1Heme Iron of CYP19A1Substrate binding site
IC50 (Aromatase) ~1.4 nM (Granulosa cells) [1]~0.1 - 2.0 nM~26 nM
Specificity Risk High CYP1A1 Inhibition (IC50 ~0.47 µM) [2]Low CYP1A1 Inhibition (IC50 ~70 µM)Low
Validation Target Downstream (TFF1, GREB1)Downstream (TFF1, GREB1)Downstream + Protein Stability

Critical Insight: Vorozole is a potent inhibitor of CYP1A1 (approx.[1][2][3] 150-fold more potent than Letrozole against this isoform) [2].[3] If your experimental model relies on CYP1A1 pathways (e.g., xenobiotic metabolism studies), Letrozole may be a cleaner alternative. For pure aromatase studies, Vorozole is highly effective.

Part 3: The "Substrate-Shift" qPCR Protocol

To validate Vorozole activity using qPCR, you must prove that the cell's ability to convert Testosterone to Estrogen has been blocked. You cannot simply measure CYP19A1 levels.

The Self-Validating Experimental Design

This protocol uses a 4-arm design to ensure the observed effects are due to aromatase inhibition and not general toxicity or ER antagonism.

Cell Model: MCF-7 (Breast Cancer) or KGN (Granulosa). Note: MCF-7 cells express low basal aromatase; consider using MCF-7aro (stably transfected) for higher sensitivity.

Step 1: Experimental Groups
  • Vehicle Control (DMSO): Baseline.

  • Positive Control (E2): Treat with 10 nM Estradiol. Purpose: Proves the ER signaling pathway is intact.

  • Substrate Only (T): Treat with 10-100 nM Testosterone. Purpose: Proves the enzyme is active (T converts to E2).

  • Test Group (T + Vor): Treat with 10 nM Testosterone + 100 nM Vorozole. Purpose: The Validation Arm.

Step 2: The Workflow Diagram

Experimental_Workflow cluster_treatments 4-Arm Treatment (24 Hours) Cells Steroid-Deprived Cells (48h in Charcoal-Stripped FBS) Grp1 1. Vehicle (DMSO) Cells->Grp1 Grp2 2. Positive Ctrl (10nM E2) Cells->Grp2 Grp3 3. Substrate (10nM Testosterone) Cells->Grp3 Grp4 4. Inhibition (Testosterone + Vorozole) Cells->Grp4 Extract RNA Extraction (TRIzol/Column) Grp1->Extract Grp2->Extract Grp3->Extract Grp4->Extract qPCR qPCR Analysis Targets: TFF1, GREB1, PGR Extract->qPCR Result Validation Criteria: Grp 3 High Signal Grp 4 Low Signal qPCR->Result

Figure 2: The "Substrate-Shift" workflow. Validation is achieved when Group 3 shows high expression of target genes, while Group 4 (Vorozole added) suppresses this signal back to baseline.

Step 3: Detailed Methodology
  • Steroid Deprivation (Critical):

    • Culture cells in Phenol Red-Free media supplemented with 5-10% Charcoal-Stripped FBS (CS-FBS) for 48 hours prior to treatment. Standard FBS contains endogenous hormones that will mask the effect of the inhibitor.

  • Treatment:

    • Add Vorozole (100 nM) 1 hour prior to adding Testosterone to ensure enzyme active site blockade.

    • Add Testosterone (10 nM).

    • Incubate for 18-24 hours.

  • qPCR Targets (Primers):

    • Housekeeping: RPLP0 or GAPDH (Ensure stability in E2 conditions).

    • Target 1: TFF1 (pS2) - Highly sensitive, rapid response to E2 [3].

    • Target 2: GREB1 - Often more sensitive than TFF1 in MCF-7 cells [4].

    • Target 3: PGR (Progesterone Receptor) - Classic E2 target.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Success: The "Substrate Only" group shows a >5-fold increase in GREB1/TFF1 mRNA compared to Vehicle. The "Test Group" (T + Vorozole) shows mRNA levels comparable to Vehicle (or significantly lower than Substrate Only).

  • Failure: If "Test Group" mRNA levels remain high, Vorozole failed to inhibit the enzyme (check dose/degradation).

  • Control Check: If "Positive Control" (E2) fails to induce mRNA, the cells have lost ER sensitivity; the assay is invalid regardless of Vorozole activity.

Part 4: Troubleshooting & Controls

ObservationPotential CauseRemediation
High Signal in Vehicle Control Estrogen contaminationSwitch to Phenol Red-Free media; ensure FBS is Charcoal-Stripped.
No Signal in "Substrate Only" Low Aromatase expressionUse MCF-7aro (transfected) or KGN cells. Wild-type MCF-7 aromatase levels vary by passage.
Vorozole fails to reduce signal Insufficient Pre-incubationPre-treat with Vorozole for 2 hours before adding Testosterone.
CYP19A1 mRNA increases Feedback LoopThis is normal. Blocking enzyme activity often upregulates gene transcription via gonadotropin feedback or autocrine loops. Do not use CYP19A1 mRNA as the inhibition readout.

References

  • Wouters, W., et al. (1990). "Vorozole, a specific non-steroidal aromatase inhibitor."[4][5][6] Journal of Steroid Biochemistry and Molecular Biology.

  • Vandewalle, B., et al. (2015). "Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s." Drug Metabolism and Disposition.

  • Sun, J., et al. (2021).[7][8] "Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters." Toxicological Sciences.

  • Rae, J.M., et al. (2005). "GREB1 is a critical regulator of hormone-dependent breast cancer growth." Breast Cancer Research and Treatment.[1][9]

Sources

Technical Comparison Guide: Cross-Reactivity of (+)-Vorozole with Steroidogenic Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Vorozole (R18320) is a third-generation, non-steroidal aromatase inhibitor (Type II) distinguished by its high potency against CYP19A1 (Aromatase) . While it exhibits a selectivity margin of >1,000-fold against most steroidogenic enzymes (e.g., CYP17A1, CYP11B1), it possesses a unique off-target profile compared to alternatives like Letrozole and Anastrozole. Specifically, Vorozole acts as a potent inhibitor of hepatic CYP1A1 and a moderate inhibitor of CYP1B1 , interactions that researchers must account for during pharmacokinetic profiling and toxicology studies.

Mechanistic Profile & Stereochemistry[1]

Stereochemical Specificity

Vorozole is a chiral triazole derivative.[1] The biological activity is almost exclusively resident in the (+)-(S)-enantiomer (R18320).

  • Active Agent: (+)-(S)-Vorozole

  • Mechanism: Reversible Type II binding. The triazole nitrogen coordinates with the heme iron of the cytochrome P450, preventing substrate (androstenedione/testosterone) oxidation.

  • Binding Affinity: Competes with the natural substrate for the active site, specifically interacting with the I-helix (Glu302, Asp309) and the C-terminus of the enzyme.[2]

Primary Target: CYP19A1 (Aromatase)

Vorozole inhibits the conversion of androgens to estrogens with nanomolar potency.

  • IC50 (Human Placental Aromatase): 1.4 – 4.2 nM

  • Ki (Apparent): ~0.2 – 0.6 nM

Comparative Selectivity Analysis

Steroidogenic Enzyme Cross-Reactivity (Adrenal Specificity)

A critical safety parameter for Aromatase Inhibitors (AIs) is the avoidance of adrenal suppression, specifically the inhibition of cortisol and aldosterone synthesis. Vorozole demonstrates a high safety margin (Selectivity Ratio > 1,000) against these pathways.

Table 1: Vorozole Selectivity Against Key Steroidogenic Enzymes

EnzymeBiological FunctionVorozole IC50Selectivity Ratio (vs. CYP19A1)Clinical Implication
CYP19A1 Estrogen Biosynthesis1.4 nM 1x (Reference)Primary Therapeutic Target
CYP17A1 17α-Hydroxylase (Cortisol/Androgen precursor)> 10,000 nM> 7,000xNo cortisol suppression observed.
CYP11B1 11β-Hydroxylase (Cortisol synthesis)> 10,000 nM> 7,000xNo adrenal insufficiency risk.
CYP11B2 Aldosterone Synthase> 10,000 nM> 7,000xNo mineralocorticoid imbalance.

Note: Unlike first-generation AIs (e.g., Aminoglutethimide), Vorozole does not require glucocorticoid replacement therapy because it effectively spares CYP11B1.

Hepatic P450 Cross-Reactivity (Drug-Drug Interaction Potential)

While highly selective for steroidogenic enzymes, Vorozole shows distinct cross-reactivity with hepatic xenobiotic-metabolizing P450s. This differentiates it from Letrozole.

Table 2: Hepatic CYP Inhibition Profile (Vorozole vs. Letrozole)

Hepatic EnzymeThis compound IC50Letrozole IC50Interpretation
CYP1A1 0.47 µM (Potent) 69.8 µM (Weak)Critical Difference: Vorozole is a potent CYP1A1 inhibitor.[3]
CYP1B1 ~17 - 21 µM (Moderate)> 100 µM (None)Vorozole may modulate estrogen hydroxylation pathways.[4]
CYP2A6 24.4 µM (Moderate)106 µM (Weak)Minor interaction potential.[3]
CYP3A4 98.1 µM (Weak)> 1000 µM (None)Vorozole is a weak inhibitor; Letrozole is inert.[3]
CYP1A2 321 µM (Weak)332 µM (Weak)Negligible interaction for both.

Key Insight: The potent inhibition of CYP1A1 by Vorozole is a unique feature. Researchers utilizing Vorozole in models with high CYP1A1 expression (e.g., lung tissue, aryl hydrocarbon receptor-activated systems) must control for this off-target effect, which is absent in Letrozole.

Visualization of Signaling & Selectivity

Diagram 1: Steroidogenic Pathway & Vorozole Blockade

This diagram illustrates the precise intervention point of Vorozole and the downstream pathways (Cortisol/Aldosterone) that remain unaffected due to its selectivity.

Steroidogenesis cluster_legend Legend Target Target (Inhibited) Safe Spared Enzyme Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OHPreg 17-OH Pregnenolone Pregnenolone->OHPreg CYP17A1 DOC Deoxycorticosterone Progesterone->DOC CYP21A2 OHProg 17-OH Progesterone Progesterone->OHProg CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA OHPreg->DHEA CYP17A1 Cortisol Cortisol OHProg->Cortisol CYP21/11B1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone CYP19A1 Estradiol Estradiol Testosterone->Estradiol CYP19A1 CYP11A1 CYP11A1 CYP17 CYP17A1 (Selectivity >7000x) CYP21 CYP21A2 CYP11B1 CYP11B1 (Selectivity >7000x) CYP11B2 CYP11B2 (Selectivity >7000x) CYP19 CYP19A1 (BLOCKED by Vorozole)

Caption: Vorozole selectively blocks CYP19A1 (Red), sparing the Cortisol and Aldosterone pathways (Green) mediated by CYP17A1 and CYP11B1/2.

Experimental Validation Protocols

To validate Vorozole's selectivity in your specific model, use the following self-validating protocols.

Protocol A: High-Sensitivity CYP19A1 Inhibition Assay

Objective: Determine IC50 of this compound against human aromatase. System: Human Placental Microsomes or Recombinant CYP19A1 (Supersomes).

  • Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: [1β-3H] Androstenedione (Radiometric) or Dibenzylfluorescein (Fluorometric).

    • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate enzyme (10-20 µg protein) with this compound (Concentration range: 0.01 nM to 100 nM) for 5 minutes at 37°C.

    • Initiate reaction by adding Substrate (at Km concentration, ~25-50 nM).

    • Incubate for 15 minutes.

  • Termination & Detection:

    • Radiometric: Stop with chloroform. Extract aqueous phase containing tritiated water (3H2O) released during aromatization. Count via Liquid Scintillation.

    • Fluorometric: Stop with 2N NaOH. Measure fluorescence (Ex: 485nm / Em: 530nm).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Vorozole]. Fit to Sigmoidal Dose-Response curve.

    • Validation Check: Letrozole control should yield IC50 ~7-10 nM. Vorozole should be ~1.5-4 nM.

Protocol B: CYP1A1 Cross-Reactivity Screen

Objective: Assess off-target inhibition of CYP1A1 (critical for liver/lung models).

  • Substrate: Ethoxyresorufin (EROD assay).

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP1A1.

  • Workflow:

    • Incubate HLM with this compound (Range: 0.1 µM to 100 µM).

    • Add Ethoxyresorufin (2 µM) and NADPH.

    • Measure formation of Resorufin (Fluorescence Ex: 530nm / Em: 590nm).

  • Interpretation:

    • Significant inhibition at <1 µM confirms CYP1A1 interaction.

    • Control: α-Naphthoflavone (positive control inhibitor).

References

  • Lendelle R, et al. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s. Enzyme Research. 2015.

  • Wouters W, et al. Vorozole, a specific non-steroidal aromatase inhibitor.[1] Breast Cancer Research and Treatment. 1994.[1][5]

  • Koymans LM, et al. A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19. Journal of Steroid Biochemistry and Molecular Biology. 1995.

  • Goss PE. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Breast Cancer Research and Treatment. 1998.

  • Baxendale Group. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. Journal of Medicinal Chemistry. 2017. (Referenced for comparative CYP11B selectivity methodology).

Sources

A Deep Dive into the Enantioselective Binding of Vorozole to Aromatase: A Comparative Kinetics Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of highly specific enzyme inhibitors remains a cornerstone of precision medicine. Aromatase, a critical cytochrome P450 enzyme (CYP19A1), represents a key therapeutic target in estrogen receptor-positive (ER+) breast cancer.[1][2] This enzyme catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens.[2] Consequently, aromatase inhibitors have emerged as a frontline treatment for postmenopausal women with this form of cancer.[3]

Vorozole, a potent and selective non-steroidal aromatase inhibitor, exemplifies the importance of stereochemistry in drug design.[4] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (+)-vorozole and (-)-vorozole. It is well-established that the therapeutic activity of vorozole is primarily attributed to the dextrorotatory, or (+)-enantiomer.[5] This guide provides a detailed comparison of the binding characteristics of this compound and its enantiomer to aromatase, delving into the underlying kinetics that dictate their differential inhibitory potency. We will explore the available experimental data and provide a comprehensive, field-proven protocol for determining these crucial binding parameters.

Understanding the Significance of Binding Kinetics

In drug discovery, the equilibrium dissociation constant (KD) has traditionally been the primary metric for assessing binding affinity. However, a more nuanced understanding of a drug's mechanism of action requires the elucidation of its binding kinetics—the rates at which the drug associates (kon) and dissociates (koff) from its target. These kinetic parameters provide critical insights into the duration of target engagement and, consequently, the pharmacological effect. A slow koff, for instance, can lead to a prolonged duration of action, even after the circulating drug concentration has diminished.

Comparative Binding Affinity of Vorozole Enantiomers

Experimental data for the highly active this compound demonstrates its potent interaction with aromatase.

ParameterValueCell/SystemReference
IC50 1.38 nMHuman Placental Aromatase[5]
Kd 0.4 nMHuman Granulosa Cells[6]

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The low nanomolar IC50 of this compound underscores its high potency.

Kd (Equilibrium dissociation constant): This is a direct measure of the binding affinity between the inhibitor and the enzyme. The sub-nanomolar Kd value indicates a very strong interaction.

Due to the significantly lower biological activity of (-)-vorozole, it is expected to exhibit a much higher KD value, reflecting a weaker binding affinity for aromatase. This weaker affinity is likely a result of both a slower association rate (kon) and a faster dissociation rate (koff) compared to the (+)-enantiomer, stemming from a less optimal fit within the enzyme's active site.

The "Why": Structural Basis for Enantioselectivity

The differential binding of vorozole's enantiomers is rooted in the three-dimensional structure of the aromatase active site. Aromatase, like many enzymes, is a chiral environment. Molecular modeling studies of (+)-S-vorozole suggest that its chlorine-substituted phenyl ring interacts with specific amino acid residues within the enzyme's I-helix, such as glutamic acid 302 and aspartic acid 309, as well as with serine 478 and histidine 480 in the C-terminus.[1] This precise orientation, facilitated by the specific stereochemistry of the (+)-enantiomer, allows for optimal binding and inhibition. The (-)-enantiomer, with its mirrored configuration, is unable to achieve this same high-affinity interaction, leading to its significantly reduced inhibitory effect.

cluster_Aromatase Aromatase Active Site cluster_Inhibitors Vorozole Enantiomers I-Helix (Glu302, Asp309) I-Helix (Glu302, Asp309) C-Terminus (Ser478, His480) C-Terminus (Ser478, His480) Heme Group Heme Group Plus_Vorozole This compound Plus_Vorozole->I-Helix (Glu302, Asp309) Strong Interaction Plus_Vorozole->C-Terminus (Ser478, His480) Strong Interaction Plus_Vorozole->Heme Group Coordination Minus_Vorozole (-)-Vorozole Minus_Vorozole->I-Helix (Glu302, Asp309) Weak/No Interaction Minus_Vorozole->C-Terminus (Ser478, His480) Weak/No Interaction Minus_Vorozole->Heme Group Coordination A 1. Aromatase Immobilization B 2. System Equilibration A->B Amine Coupling C 3. Analyte Injection (Vorozole Enantiomers) B->C Flow Running Buffer D 4. Dissociation Phase C->D Association Phase F 6. Data Analysis C->F Sensorgram Generation E 5. Surface Regeneration D->E Flow Running Buffer D->F E->B Removal of Bound Analyte

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

III. Step-by-Step Methodology
  • Aromatase Immobilization:

    • Rationale: Covalently attaching the aromatase enzyme to the sensor chip surface creates a stable platform for interaction analysis. Amine coupling is a common and robust method for protein immobilization.

    • Procedure:

      • Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared mixture of EDC and NHS.

      • Inject the purified aromatase solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via its primary amine groups.

      • Deactivate any remaining active esters by injecting ethanolamine.

      • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of aromatase, to subtract non-specific binding and bulk refractive index changes.

  • System Equilibration:

    • Rationale: Establishing a stable baseline is critical for accurate measurement of binding events.

    • Procedure: Flow the running buffer over both the active and reference flow cells at a constant rate until a stable baseline is achieved.

  • Analyte Injection (Association):

    • Rationale: Introducing the vorozole enantiomers allows for the measurement of the association rate (kon). A series of concentrations is used to ensure the reliability of the kinetic model fitting.

    • Procedure:

      • Prepare a dilution series of this compound and (-)-vorozole in running buffer containing a low percentage of DMSO (e.g., <1%) to ensure solubility. A typical concentration range might be 0.1 nM to 100 nM for this compound and a higher range for (-)-vorozole, based on its expected lower affinity.

      • Inject each concentration of the analyte over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.

  • Dissociation Phase:

    • Rationale: After the injection of the analyte, the flow of running buffer resumes, and the dissociation of the bound analyte is monitored to determine the dissociation rate (koff).

    • Procedure: Following the association phase, allow the running buffer to flow over the sensor surface for an extended period (e.g., 300-600 seconds) to observe the dissociation of the vorozole-aromatase complex.

  • Surface Regeneration:

    • Rationale: To perform multiple binding cycles on the same immobilized surface, it is necessary to remove all bound analyte without denaturing the enzyme.

    • Procedure: Inject a pulse of the optimized regeneration solution to strip the bound vorozole from the aromatase. The ideal regeneration solution will result in a return to the baseline without diminishing the binding capacity of the immobilized enzyme over subsequent cycles.

  • Data Analysis:

    • Rationale: The raw sensorgram data is processed and fitted to a kinetic model to extract the binding parameters.

    • Procedure:

      • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding response.

      • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

      • This fitting will yield the association rate constant (kon, units: M-1s-1), the dissociation rate constant (koff, units: s-1), and the equilibrium dissociation constant (KD, units: M), where KD = koff / kon.

Conclusion and Future Perspectives

The profound difference in the inhibitory potency of this compound and its (-)-enantiomer highlights the critical importance of stereochemistry in drug-target interactions. While direct comparative kinetic data is sparse, the available affinity data for this compound, coupled with a mechanistic understanding of its interaction with the aromatase active site, provides a compelling rationale for its enantioselective activity.

The application of advanced biophysical techniques, such as Surface Plasmon Resonance, offers a robust framework for the detailed kinetic characterization of such interactions. The protocol outlined in this guide provides a self-validating system for researchers to elucidate the complete kinetic profiles of both vorozole enantiomers. A comprehensive understanding of the association and dissociation rates will not only deepen our fundamental knowledge of aromatase inhibition but also provide invaluable insights for the rational design of next-generation, highly selective, and potent therapeutic agents.

References

  • Wouters, W., Snoeck, E., & De Coster, R. (1994). Vorozole, a specific non-steroidal aromatase inhibitor. Breast Cancer Research and Treatment, 30(1), 89-94. [Link]

  • Dukes, M., Edwards, P. N., Large, M., Smith, I. K., & Boyle, T. (1996). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Breast Cancer Research and Treatment, 41(2), 125-135. [Link]

  • Koymans, L. M., Moereels, H., & Vanden Bossche, H. (1995). A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19 (P450 aromatase). The Journal of Steroid Biochemistry and Molecular Biology, 53(1-6), 191-197. [Link]

  • Lassen, E., Bjerre, K., Bjarnadottir, G., & al., e. (2002). In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay. Molecular Human Reproduction, 8(11), 1007-1012. [Link]

  • Taylor & Francis. (n.d.). Vorozole – Knowledge and References. Retrieved from [Link]

  • Charles River. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors in cancer treatment. Endocrine-related cancer, 7(3), 165-181. [Link]

  • Wiseman, L. R., & McTavish, D. (1997). Vorozole. Drugs & aging, 11(3), 245-250. [Link]

Sources

A Comparative Pharmacokinetic Analysis of (+)-Vorozole and Letrozole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of endocrine therapies for hormone-responsive breast cancer, third-generation aromatase inhibitors (AIs) represent a cornerstone of treatment for postmenopausal women.[1] By potently and selectively blocking the aromatase enzyme (cytochrome P450 19A1), these agents drastically reduce the peripheral synthesis of estrogens, thereby depriving hormone-receptor-positive cancer cells of their primary growth stimulus.[1][2] Among these, Letrozole is a widely used clinical agent, while (+)-Vorozole, despite showing promise in early trials, did not achieve the same level of market penetration.[1][3]

This guide provides a detailed comparative study of the pharmacokinetic profiles of this compound and Letrozole. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these two structurally related triazole derivatives is critical for drug development professionals and researchers exploring new therapeutic strategies or refining existing ones.

Pharmacokinetic Profiles: A Head-to-Head Comparison

The clinical efficacy and safety of a drug are intrinsically linked to its pharmacokinetic behavior. Here, we dissect the individual profiles of this compound and Letrozole.

This compound

Vorozole is the dextro-enantiomer of the triazole derivative R 76,713 and is a potent, selective, non-steroidal aromatase inhibitor.[4] Though its development was halted, its pharmacokinetic properties have been well-characterized.[1]

  • Absorption and Bioavailability: Vorozole demonstrates high oral bioavailability, with nearly complete absorption after oral administration.[5] Its pharmacokinetics are linear and dose-proportional over the therapeutic range of 1 to 2.5 mg/day.[5]

  • Distribution: The drug's distribution is described by a two-compartment model.[5] The apparent volume of distribution at steady state is approximately 0.43 L/kg (central) and varies between men (0.40 L/kg) and women (0.64 L/kg) in the peripheral compartment.[5] Steady-state plasma concentrations are typically achieved after repeated daily dosing.[5]

  • Metabolism: Vorozole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5] This reliance on a single major CYP enzyme makes it susceptible to drug-drug interactions with potent CYP3A4 inhibitors or inducers.[5]

  • Excretion: The elimination half-life of Vorozole is approximately 8 hours.[5] Excretion is predominantly renal, with 95–98% of the administered dose recovered in the urine.[5] Only a small fraction is excreted in feces (~7%), and about 8% of the parent drug is found unchanged in the urine.[5]

Letrozole

Letrozole is a highly potent and selective non-steroidal AI and is a first-line treatment for hormone-receptor-positive breast cancer in postmenopausal women.[6][7]

  • Absorption and Bioavailability: Letrozole is rapidly and completely absorbed from the gastrointestinal tract, boasting a mean absolute bioavailability of 99.9%.[6][8] Food has been shown to slightly decrease the rate of absorption but does not impact the overall extent of absorption.[7]

  • Distribution: Letrozole is extensively distributed into tissues, with a large apparent volume of distribution at steady state of about 1.87 L/kg.[8][9] It is weakly bound to plasma proteins (~60%), mainly albumin (55%).[8][10]

  • Metabolism: The primary route of elimination for Letrozole is hepatic metabolism into an inactive carbinol metabolite.[6][8] This biotransformation is mediated by two key cytochrome P450 isoenzymes: CYP3A4 and CYP2A6.[8][9][11] The involvement of multiple enzymes may provide alternative metabolic pathways, potentially reducing the impact of inhibitors or genetic polymorphisms affecting a single enzyme.

  • Excretion: Letrozole has a much longer terminal elimination half-life than Vorozole, averaging approximately 42 hours, or about 2 days.[7][8][9] Steady-state plasma concentrations are reached within 2 to 6 weeks of daily dosing.[6][9] The inactive metabolite is primarily cleared from the body via the kidneys.[6]

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound and Letrozole, providing a clear, at-a-glance comparison.

Pharmacokinetic ParameterThis compoundLetrozole
Oral Bioavailability Nearly complete[5]~99.9%[6][8]
Plasma Protein Binding Data not specified~60% (mainly albumin)[8][10]
Volume of Distribution (Vd) ~0.43 L/kg (central)[5]~1.87 L/kg[8][9]
Primary Metabolism Hepatic, via CYP3A4[5]Hepatic, via CYP3A4 and CYP2A6[8][12]
Elimination Half-Life (t½) ~8 hours[5]~42 hours (~2 days)[7][9]
Time to Steady State Achieved after repeated daily dosing[5]2-6 weeks[6][9]
Primary Route of Excretion Renal (95-98% of dose in urine)[5]Renal (as inactive metabolite)[6]

Experimental Protocol: A Framework for Comparative Analysis

To provide a practical context, we outline a standardized, self-validating protocol for a comparative pharmacokinetic study in a preclinical model. The causality behind experimental choices is highlighted to ensure scientific integrity.

Objective: To determine and compare the key pharmacokinetic parameters of this compound and Letrozole following a single oral dose in female Sprague-Dawley rats.

Methodology
  • Animal Model & Acclimatization:

    • Protocol: Use female Sprague-Dawley rats (n=6 per group), aged 8-10 weeks. House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize for at least one week before the study.

    • Rationale: This rat strain is a standard model for pharmacokinetic studies. Using a sufficient number of animals per group ensures statistical power. Acclimatization minimizes stress-related physiological changes that could affect drug metabolism.

  • Drug Formulation and Administration:

    • Protocol: Prepare a suspension of each compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in water. Administer a single oral gavage dose of 2.5 mg/kg for each drug. A control group receives the vehicle only.

    • Rationale: Oral gavage mimics the clinical route of administration. CMC is an inert vehicle that ensures a uniform suspension for accurate dosing. The 2.5 mg dose is consistent with therapeutic doses used in clinical trials for both agents.[2][13]

  • Blood Sample Collection:

    • Protocol: Collect serial blood samples (~150 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Collect samples into heparinized tubes and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Rationale: The sampling schedule is designed to capture the absorption phase (early time points), peak concentration (Cmax), and the complete elimination phase (later time points) for both the short half-life Vorozole and the long half-life Letrozole. Immediate centrifugation and freezing preserve the integrity of the analytes.

  • Bioanalytical Method: LC-MS/MS:

    • Protocol: Quantify plasma concentrations of this compound and Letrozole using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9] Use a simple protein precipitation step with acetonitrile for sample extraction.

    • Rationale: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range, allowing for accurate quantification of drug concentrations even at low levels.[14] Protein precipitation is a rapid and effective extraction method for this type of analysis.

  • Pharmacokinetic Data Analysis:

    • Protocol: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal. Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (elimination half-life).

    • Rationale: Non-compartmental analysis provides a robust assessment of drug exposure without assuming a specific compartmental model, making it a standard approach for pharmacokinetic evaluation.

Visualizing the Process and Pathways

Diagrams provide a clear visual summary of complex processes. Below are Graphviz representations of the experimental workflow and the metabolic pathways of the two drugs.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Analysis Acclimatization Animal Acclimatization (Female Sprague-Dawley Rats) Grouping Randomization into Groups (Vorozole, Letrozole, Vehicle) Acclimatization->Grouping Dosing Oral Gavage Administration (2.5 mg/kg) Grouping->Dosing Sampling Serial Blood Sampling (0-72 hours) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Quantification LC-MS/MS Analysis (Plasma Concentration) Processing->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t½) Quantification->PK_Analysis Comparison Comparative Data Analysis PK_Analysis->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

G cluster_vor Vorozole Metabolism cluster_let Letrozole Metabolism Vorozole This compound CYP3A4_V CYP3A4 Vorozole->CYP3A4_V Metabolites_V Metabolites CYP3A4_V->Metabolites_V Excretion_V Renal Excretion Metabolites_V->Excretion_V Letrozole Letrozole CYP3A4_L CYP3A4 Letrozole->CYP3A4_L CYP2A6_L CYP2A6 Letrozole->CYP2A6_L Metabolite_L Inactive Carbinol Metabolite CYP3A4_L->Metabolite_L CYP2A6_L->Metabolite_L Excretion_L Renal Excretion Metabolite_L->Excretion_L

Caption: Simplified metabolic pathways of Vorozole and Letrozole.

Discussion and Clinical Implications

The most striking difference in the pharmacokinetic profiles of this compound and Letrozole is the elimination half-life. Letrozole's long half-life of approximately 42 hours allows for convenient once-daily dosing and maintains steady, suppressive plasma concentrations.[6][9] In contrast, Vorozole's shorter 8-hour half-life could potentially lead to greater fluctuations in plasma levels between doses, which might impact the consistency of aromatase inhibition over a 24-hour period.

The metabolic pathways also differ significantly. Vorozole's primary reliance on CYP3A4 makes it more vulnerable to drug-drug interactions.[5] Co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin) could significantly alter Vorozole exposure, requiring dose adjustments. Letrozole's metabolism by both CYP3A4 and CYP2A6 provides a degree of metabolic redundancy.[8][12] This dual pathway may make it less susceptible to interactions involving only one of these enzymes, contributing to a more predictable pharmacokinetic profile in patients on multiple medications.

While both drugs proved to be potent and selective AIs in clinical trials, the superior pharmacokinetic profile of Letrozole, particularly its long half-life, likely contributed to its broader clinical adoption.[2][13][15] Phase III trials for Vorozole failed to show a survival advantage over existing second-line therapies like megestrol acetate, and with other potent AIs like Letrozole and Anastrozole showing superior or more convenient profiles, its further development was halted.[1]

Conclusion

This compound and Letrozole are both highly potent third-generation aromatase inhibitors, but they exhibit distinct pharmacokinetic profiles. Letrozole is characterized by near-complete bioavailability, a large volume of distribution, a long elimination half-life facilitating once-daily dosing, and metabolism by two CYP isoenzymes. This compound shows similarly high bioavailability but has a significantly shorter half-life and relies primarily on a single metabolic enzyme, CYP3A4. These differences have important clinical implications regarding dosing frequency and the potential for drug-drug interactions, ultimately favoring the profile of Letrozole for widespread clinical use. This comparative guide provides researchers with the foundational data and experimental framework necessary for future investigations in the field of endocrine cancer therapy.

References

  • Grokipedia. Vorozole.
  • ChemicalBook. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action. (2023-11-21).
  • accessdata.fda.gov. 20726 Femara 2.5mg Clinical Pharmacology Biopharmaceutics Review.
  • Acta Scientific. A Review on Different Analytical Methods: Letrozole. (2020-01-27).
  • PubMed. Pharmacology of vorozole.
  • YouTube. Pharmacology of Letrozole (Femara) ; Overview, Pharmacokinetics, Mechanism of action, Clinical uses. (2024-11-21).
  • PubMed. Vorozole.
  • PubMed.
  • Taylor & Francis. Vorozole – Knowledge and References.
  • PubMed Central. The discovery and mechanism of action of letrozole.
  • ResearchGate.
  • PubMed. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study.
  • PubMed Central.
  • PubMed. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen.
  • AACR Journals. Clinical and Endocrine Effects of the Oral Aromatase Inhibitor Vorozole in Postmenopausal Patients with Advanced Breast Cancer. (1994-11-01).
  • ResearchGate.
  • ClinPGx.

Sources

Benchmarking (+)-Vorozole Against Novel Aromatase Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Tool Compound

While (+)-Vorozole (specifically the dextro-enantiomer of R76713) was discontinued clinically in favor of Letrozole and Anastrozole, it remains an indispensable reference standard in preclinical drug discovery. Its high intrinsic affinity (


 in the sub-nanomolar range) and rigid stereochemical fit make it the ideal benchmark for characterizing Type II (non-steroidal)  binding modes.

This guide provides a technical framework for benchmarking novel aromatase inhibitors (AIs) against this compound, focusing on mechanistic differentiation, kinetic validation, and the gold-standard Tritiated Water Release assay.

Mechanistic Profiling: Type II Binding Dynamics

To benchmark a novel compound against this compound, one must first understand the structural basis of Vorozole's potency. Unlike Type I inhibitors (e.g., Exemestane) which are suicide substrates, this compound is a competitive, reversible inhibitor.

Structural Determinants of Efficacy[1]
  • Heme Coordination: this compound utilizes a triazole nitrogen to coordinate directly with the Heme Iron (

    
    ) of CYP19A1.
    
  • Access Channel Stabilization: Crucially, unlike weaker azoles, Vorozole stabilizes the active site via hydrogen bonding with Asp309 and Ser478 , mimicking the substrate (Androstenedione) backbone.

Diagram: Competitive Binding Mechanism

The following diagram illustrates the competitive exclusion mechanism utilized by this compound compared to the natural substrate.

AromataseBinding CYP19 CYP19A1 (Aromatase) Active Site Heme Heme Iron (Fe3+) CYP19->Heme Contains Substrate Androstenedione (Natural Substrate) Substrate->Heme C19 Oxidation (Metabolism) Vorozole This compound (Type II Inhibitor) Vorozole->Heme N-Fe Coordination (Reversible Blockade) Novel Novel Candidate (e.g., Imidazole/Dual-Target) Novel->Heme Competitive Binding?

Caption: Competitive binding dynamics at the CYP19A1 heme interface. Vorozole excludes substrate via high-affinity N-Fe coordination.

Comparative Benchmarking Data

When characterizing a new chemical entity (NCE), use the following reference values to validate your assay sensitivity. Note that this compound often exhibits higher intrinsic potency in cell-free systems compared to Anastrozole.

Table 1: Reference Inhibitor Profiles (Cell-Free & Cellular)
CompoundClassIC50 (Human Placental Microsomes)IC50 (MCF-7 Cell Culture)Selectivity Profile
This compound Non-steroidal (Type II)1.3 – 1.5 nM 0.5 – 1.4 nM High CYP19A1; Moderate CYP1A1 inhibition (

)
Letrozole Non-steroidal (Type II)2.0 – 2.5 nM0.1 – 0.3 nMHigh CYP19A1; Moderate CYP2A6 inhibition
Anastrozole Non-steroidal (Type II)10 – 15 nM1.0 – 3.0 nMHigh CYP19A1; Generally lower potency than Vorozole/Letrozole
Exemestane Steroidal (Type I)25 – 30 nM5.0 – 10.0 nMIrreversible; covalent modification

Benchmarking Insight: If your novel compound achieves an IC50 < 5 nM, it is competitive with third-generation inhibitors. If it targets dual pathways (e.g., Aromatase + Sulfatase or CYP11B2), a slightly higher IC50 may be acceptable given the dual efficacy.

The Gold Standard Protocol: Tritiated Water Release Assay

To objectively compare this compound against new candidates, you must use the Tritiated Water Release Assay . This is the only method that directly measures the catalytic step (aromatization) rather than downstream products.

Principle

Aromatase catalyzes the removal of the C19 methyl group. By using [1


-³H]-Androstenedione , the aromatization process releases the tritium atom into the solvent as tritiated water (

).[1][2]
Workflow Diagram

AssayWorkflow Step1 1. Incubation Enzyme + [1β-³H]-Androstenedione + NADPH + Inhibitor Step2 2. Reaction Quench Add Chloroform or Trichloroacetic Acid Step1->Step2 15-30 min @ 37°C Step3 3. Phase Separation Vortex & Centrifuge Step2->Step3 Step4 4. Isolation Aqueous Phase (Contains ³H₂O) Step3->Step4 Steroids partition to Organic Phase Step5 5. Scintillation Counting Quantify ³H Release Step4->Step5 Signal ∝ Activity

Caption: Step-by-step workflow for the Tritiated Water Release Assay, the gold standard for aromatase activity.

Detailed Protocol Steps
  • Preparation:

    • Substrate: Prepare [1

      
      -³H]-Androstenedione (specific activity ~20-30 Ci/mmol) in serum-free medium.
      
    • Enzyme Source: Use human placental microsomes or recombinant CYP19A1 (microsomes are preferred for metabolic stability benchmarking).

  • Incubation:

    • Mix 0.1 mg microsomal protein with NADPH generating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U G6PDH).

    • Add this compound (0.1 nM – 100 nM dose curve) or Novel Compound.

    • Initiate with substrate (final conc. 50-100 nM). Incubate for 15 minutes at 37°C.

  • Separation (Critical Step):

    • Stop reaction by adding Chloroform (or Dextran-Coated Charcoal).

    • Vortex vigorously for 60 seconds to extract unreacted steroid substrate into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Quantification:

    • Aliquot the upper aqueous phase (containing the released

      
      ) into scintillation fluid.
      
    • Count CPM (Counts Per Minute).

  • Calculation:

    • Self-Validation: The "Blank" (no NADPH) must show <1% of control CPM. This compound at 1

      
      M should reduce CPM to near-blank levels.
      

Experimental Pitfalls & Selectivity Validation

When claiming a "Novel" inhibitor is superior to Vorozole, you must address selectivity . This compound is known to have off-target effects on CYP1A1 .

The "Vorozole Control" for Selectivity

To prove your novel compound is cleaner than Vorozole:

  • Run a CYP1A1 Assay: Use the EROD (Ethoxyresorufin-O-deethylase) assay.

    • Benchmark: this compound inhibits CYP1A1 with an

      
      .[3]
      
    • Goal: Your novel compound should show

      
       against CYP1A1.
      
  • Run a CYP11B2 (Aldosterone Synthase) Assay:

    • Many imidazole-based novel inhibitors accidentally inhibit CYP11B2 due to homology.

    • Benchmark: Vorozole is highly selective against CYP11B2 (

      
       fold selectivity).
      
    • Goal: Maintain this selectivity ratio to avoid electrolyte disturbances in vivo.

References

  • Vanden Bossche, H., et al. (1994). "Vorozole, a specific non-steroidal aromatase inhibitor."[3][4][5][6] Breast Cancer Research and Treatment.[4][7]

  • Wouters, W., et al. (1994).[4] "Vorozole, the (+)-(S)-isomer of a new triazole compound, is a potent and selective aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology.

  • Geisler, J., et al. (2002).[7] "Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study." Journal of Clinical Oncology.

  • Simpson, E. R., et al. (1987). "Aromatase and its inhibitors: significance for breast cancer therapy." Endocrine Reviews.

  • Gobbi, S., et al. (2014). "Rational design and synthesis of new imidazole derivatives as potent aromatase inhibitors." European Journal of Medicinal Chemistry.

  • Koymans, L. M., et al. (1995). "A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19." Journal of Steroid Biochemistry and Molecular Biology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Vorozole
Reactant of Route 2
Reactant of Route 2
(+)-Vorozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.